molecular formula C10H22N2O2 B15621055 Octane-1,8-diamine-Glycolic acid

Octane-1,8-diamine-Glycolic acid

Cat. No.: B15621055
M. Wt: 202.29 g/mol
InChI Key: YRHIKLITYIBTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octane-1,8-diamine-Glycolic acid is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

N-(8-aminooctyl)-2-hydroxyacetamide

InChI

InChI=1S/C10H22N2O2/c11-7-5-3-1-2-4-6-8-12-10(14)9-13/h13H,1-9,11H2,(H,12,14)

InChI Key

YRHIKLITYIBTQJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Octane-1,8-diamine-Glycolic Acid Copolymer for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ester amide)s (PEAs) are a versatile class of biodegradable polymers that merge the beneficial properties of polyesters and polyamides, making them highly attractive for a range of biomedical applications, including drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific PEA derived from octane-1,8-diamine and glycolic acid. Detailed experimental protocols for its synthesis via melt polycondensation are presented, alongside characterization data and visualizations of the synthesis workflow and a conceptual drug delivery mechanism. This document aims to serve as a foundational resource for researchers and professionals engaged in the development of novel biomaterials.

Introduction

The convergence of materials science and medicine has led to the development of advanced biomaterials with tailored properties for specific therapeutic applications. Among these, biodegradable polymers have garnered significant attention due to their ability to degrade into non-toxic byproducts that are safely eliminated by the body. Poly(ester amide)s (PEAs) have emerged as a particularly promising class of biodegradable polymers, offering a unique combination of the mechanical strength and thermal stability of polyamides with the biodegradability and biocompatibility of polyesters.[1][2][3]

The incorporation of ester linkages renders these polymers susceptible to hydrolytic degradation, while the amide groups contribute to their structural integrity through hydrogen bonding.[4] This dual nature allows for the fine-tuning of their physical and chemical properties, such as degradation rate, mechanical strength, and hydrophilicity, by carefully selecting the monomeric building blocks.

This guide focuses on the synthesis and characterization of a PEA copolymer derived from octane-1,8-diamine, a long-chain aliphatic diamine, and glycolic acid, the simplest α-hydroxy acid. The resulting copolymer is expected to exhibit favorable properties for biomedical applications, including flexibility, biocompatibility, and controlled degradation.

Synthesis of Octane-1,8-diamine-Glycolic Acid Copolymer

The synthesis of high molecular weight poly(ester amide)s from the direct polycondensation of a diamine and a hydroxy acid can be challenging due to the different reactivity of the functional groups and potential side reactions. A more effective and commonly employed method is the ring-opening polymerization of the cyclic diester of the hydroxy acid (in this case, glycolide) with the diamine. This approach allows for better control over the polymerization process and typically yields polymers with higher molecular weights.

Another viable method is melt polycondensation, which is a solvent-free process that is often preferred for its simplicity and reduced environmental impact.[5] Below, we provide a detailed, representative protocol for the synthesis of the this compound copolymer via melt polycondensation using glycolide (B1360168) as the activated form of glycolic acid.

Experimental Protocol: Melt Polycondensation

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer and Catalyst Preparation: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add equimolar amounts of octane-1,8-diamine and glycolide.

  • Catalyst Addition: Add the catalyst, Tin(II) 2-ethylhexanoate, to the flask. The monomer-to-catalyst molar ratio is typically in the range of 1000:1 to 5000:1.

  • Inert Atmosphere: The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere. A continuous slow flow of nitrogen is maintained throughout the reaction.

  • Polymerization - Step 1 (Oligomerization): The reaction mixture is heated to 150-160°C with continuous stirring. This initial stage is carried out for 2-4 hours to allow for the formation of low molecular weight prepolymers.

  • Polymerization - Step 2 (High Vacuum): The temperature is then gradually increased to 180-200°C, and a high vacuum (≤1 mmHg) is applied to the system. This step is crucial for removing the condensation byproducts and driving the polymerization towards higher molecular weights. This stage is typically maintained for 6-12 hours.

  • Polymer Isolation and Purification: After the polymerization is complete, the reactor is cooled to room temperature under nitrogen. The resulting solid polymer is dissolved in a suitable solvent (e.g., chloroform or a mixture of chloroform and HFIP). The polymer is then precipitated by pouring the solution into a non-solvent, such as cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Copolymer

A comprehensive characterization of the synthesized copolymer is essential to determine its structure, properties, and suitability for biomedical applications.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the poly(ester amide), the FTIR spectrum should show characteristic absorption bands for the amide N-H stretching (around 3300 cm⁻¹), ester C=O stretching (around 1750 cm⁻¹), and amide C=O stretching (around 1640 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the copolymer, confirm the incorporation of both monomers, and determine the monomer ratio in the final polymer.

Molecular Weight and Thermal Properties

The molecular weight and thermal properties of the copolymer are critical parameters that influence its mechanical properties and degradation behavior. Representative data for a poly(ester amide) derived from a long-chain aliphatic diamine and glycolide are summarized in the tables below.

Table 1: Molecular Weight and Polydispersity

ParameterSymbolTypical Value RangeMethod
Number Average Molecular WeightMₙ15,000 - 40,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular WeightMₒ30,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity IndexPDI1.8 - 2.5GPC (Mₒ/Mₙ)

Table 2: Thermal Properties

PropertySymbolTypical Value RangeMethod
Glass Transition TemperatureT₉5 - 25 °CDifferential Scanning Calorimetry (DSC)
Melting TemperatureTₘ120 - 160 °CDifferential Scanning Calorimetry (DSC)
Decomposition TemperatureTₐ> 300 °CThermogravimetric Analysis (TGA)

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the melt polycondensation synthesis of the this compound copolymer.

Synthesis_Workflow Monomers Monomers (Octane-1,8-diamine, Glycolide) Reactor Reaction Vessel (Inert Atmosphere) Monomers->Reactor Catalyst Catalyst (Sn(Oct)₂) Catalyst->Reactor Oligomerization Oligomerization (150-160°C) Reactor->Oligomerization Polycondensation Polycondensation (180-200°C, High Vacuum) Oligomerization->Polycondensation Isolation Isolation & Purification (Dissolution & Precipitation) Polycondensation->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Final_Polymer Final Copolymer Drying->Final_Polymer

Melt polycondensation synthesis workflow.
Conceptual Drug Delivery Application

Poly(ester amide)s are excellent candidates for creating drug delivery systems due to their biocompatibility and tunable degradation rates. The following diagram illustrates a conceptual model of a drug-loaded nanoparticle formulated from the copolymer, its cellular uptake, and subsequent drug release.

Drug_Delivery cluster_Extracellular Extracellular Environment cluster_Cell Target Cell Nanoparticle Drug-Loaded Copolymer Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome Degradation Copolymer Degradation (Hydrolysis) Endosome->Degradation Acidic pH Drug_Release Drug Release Degradation->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Conceptual diagram of cellular drug delivery.

Biomedical Applications and Future Perspectives

The this compound copolymer, as a member of the aliphatic PEA family, holds significant promise for various biomedical applications.

  • Drug Delivery: The amphiphilic nature of these copolymers can be exploited to encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and enabling controlled release as the polymer matrix degrades.[1][6]

  • Tissue Engineering: The favorable mechanical properties and biocompatibility of these PEAs make them suitable for fabricating scaffolds that can support cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration.[2][3]

  • Medical Devices: These materials can also be used in the fabrication of biodegradable medical devices such as sutures, stents, and surgical meshes.

Future research in this area could focus on further tailoring the copolymer's properties by incorporating other monomers, functionalizing the polymer backbone with targeting ligands or imaging agents, and conducting in-depth in vivo studies to evaluate its efficacy and safety for specific clinical applications.

Conclusion

The synthesis of a copolymer from octane-1,8-diamine and glycolic acid represents a promising avenue for the development of novel biodegradable materials for the biomedical field. This technical guide has provided a detailed overview of a viable synthesis protocol via melt polycondensation, along with key characterization parameters and conceptual visualizations of its synthesis and application. The tunable properties and biocompatible nature of this poly(ester amide) make it a strong candidate for further investigation and development in drug delivery and tissue engineering.

References

An In-depth Technical Guide to the Chemical Properties and Potential Synthesis of Octane-1,8-diamine Glycolate and its Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Octane-1,8-diamine-Glycolic acid" is not found in readily available scientific literature. This guide, therefore, provides a comprehensive overview of its constituent components, Octane-1,8-diamine and Glycolic acid, and outlines a hypothetical synthesis and predicted properties of their potential reaction products. The experimental protocols provided are theoretical and would require optimization and validation in a laboratory setting.

Introduction

This technical guide explores the chemical characteristics of Octane-1,8-diamine and Glycolic acid and proposes potential synthetic routes to form their resulting salt and amide derivatives. Understanding the properties of these precursors is fundamental to predicting the characteristics of the final product, which may have applications in drug delivery, material science, or as a novel chemical entity in pharmaceutical development.

Physicochemical Properties of Reactants

A summary of the key physicochemical properties of Octane-1,8-diamine and Glycolic acid is presented below.

Table 1: Physicochemical Properties of Octane-1,8-diamine
PropertyValueReferences
Molecular Formula C₈H₂₀N₂[1][2][3]
Molecular Weight 144.26 g/mol [1][2][3]
Appearance Off-white crystalline solid[4]
Melting Point 50-54 °C[4]
Boiling Point 225-226 °C[4]
Solubility Soluble in water[5]
Hazards Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[2][4][6]
Table 2: Physicochemical Properties of Glycolic Acid
PropertyValueReferences
Molecular Formula C₂H₄O₃[7][8]
Molecular Weight 76.05 g/mol [8][9]
Appearance White, crystalline, odorless powder[7]
Melting Point 75-80 °C[8][10]
Boiling Point Decomposes at 100 °C[7][8]
pKa ~3.83[8]
Solubility Highly soluble in water, ethanol (B145695), and acetone[7][8]
Hazards Causes severe skin burns and eye damage, harmful if inhaled.[11][12][13][14]

Proposed Synthetic Pathways

The reaction between Octane-1,8-diamine and Glycolic acid can be directed to form either a salt through an acid-base reaction or an amide via a condensation reaction.

Pathway 1: Salt Formation (Octane-1,8-diammonium Glycolate)

The most direct reaction upon mixing the basic diamine with the carboxylic acid is a proton transfer to form a diammonium salt.[15][16]

Salt_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Octanediamine Octane-1,8-diamine Mixing Mixing in Solvent (e.g., Ethanol) at Room Temperature Octanediamine->Mixing GlycolicAcid Glycolic Acid (2 eq.) GlycolicAcid->Mixing Salt Octane-1,8-diammonium Glycolate Mixing->Salt Proton Transfer

Caption: Proposed workflow for the synthesis of Octane-1,8-diammonium Glycolate.

Pathway 2: Amide Formation (N,N'-(octane-1,8-diyl)bis(2-hydroxyacetamide))

To form an amide linkage, a condensation reaction is necessary, which typically requires heating to remove the water byproduct.[15][16]

Amide_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Octanediamine Octane-1,8-diamine Heating Heating (>100°C) under Inert Atmosphere with Water Removal Octanediamine->Heating GlycolicAcid Glycolic Acid (2 eq.) GlycolicAcid->Heating Amide N,N'-(octane-1,8-diyl)bis(2-hydroxyacetamide) Heating->Amide Condensation Water Water (2 eq.) Heating->Water

Caption: Proposed workflow for the synthesis of the corresponding diamide.

Detailed Experimental Protocols (Hypothetical)

Synthesis of Octane-1,8-diammonium Glycolate
  • Materials:

    • Octane-1,8-diamine (1.0 eq)

    • Glycolic acid (2.05 eq)

    • Ethanol (anhydrous)

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve Octane-1,8-diamine in a minimal amount of anhydrous ethanol in a round-bottom flask with magnetic stirring.

    • In a separate beaker, dissolve glycolic acid in anhydrous ethanol.

    • Slowly add the glycolic acid solution dropwise to the stirring diamine solution at room temperature.

    • A white precipitate is expected to form upon addition.

    • Continue stirring for 2 hours at room temperature after the addition is complete.

    • Filter the resulting solid using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol, followed by anhydrous diethyl ether to facilitate drying.

    • Dry the product under vacuum to a constant weight.

  • Characterization:

    • FTIR: Look for the appearance of strong N-H stretching bands from the ammonium (B1175870) salt and the disappearance of the carboxylic acid O-H stretch.

    • ¹H NMR: Confirm the protonation of the amine groups by a downfield shift of the protons on the adjacent carbons.

    • Melting Point: Determine the melting point of the resulting salt.

Synthesis of N,N'-(octane-1,8-diyl)bis(2-hydroxyacetamide)
  • Materials:

    • Octane-1,8-diamine (1.0 eq)

    • Glycolic acid (2.05 eq)

    • Toluene (B28343) or xylene

    • Dean-Stark apparatus

  • Procedure:

    • Combine Octane-1,8-diamine and glycolic acid in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Add a suitable solvent such as toluene or xylene.

    • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Continue reflux until the theoretical amount of water has been collected.

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • FTIR: Look for the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) and the N-H stretch of the secondary amide.

    • ¹H and ¹³C NMR: Confirm the formation of the amide bond.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm the formation of the diamide.

Predicted Properties of "this compound" Products

Table 3: Predicted Properties of Potential Products
PropertyOctane-1,8-diammonium Glycolate (Salt)N,N'-(octane-1,8-diyl)bis(2-hydroxyacetamide) (Amide)
Molecular Formula C₁₂H₂₈N₂O₆C₁₂H₂₄N₂O₄
Molecular Weight 296.36 g/mol 260.33 g/mol
Expected Appearance White crystalline solidWhite to off-white solid
Expected Solubility High solubility in water and polar protic solvents.Lower water solubility than the salt, potentially soluble in polar organic solvents.
Expected Melting Point Likely a sharp melting point, different from either reactant.Higher melting point than the diamine due to hydrogen bonding between amide groups.
Key Functional Groups Ammonium (-NH₃⁺), Carboxylate (-COO⁻), Hydroxyl (-OH)Amide (-CONH-), Hydroxyl (-OH)

Safety Considerations

  • Both Octane-1,8-diamine and Glycolic acid are corrosive and can cause severe skin and eye damage.[2][4][6][11][12][13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • The amidation reaction involves heating flammable solvents and should be conducted with appropriate precautions to prevent fire hazards.

This guide provides a foundational understanding for researchers interested in the synthesis and properties of the products derived from Octane-1,8-diamine and Glycolic acid. All proposed methodologies require experimental verification and optimization.

References

An In-depth Technical Guide to the Reaction Mechanism of Octane-1,8-diamine and Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental considerations, and mechanistic pathways involved in the reaction between octane-1,8-diamine and glycolic acid. This condensation polymerization yields a poly(ester-amide) (PEA), a class of polymers with significant potential in the biomedical field due to their biodegradability and favorable mechanical properties.[1][2]

Core Reaction Mechanism: Poly(ester-amide) Formation

The reaction between octane-1,8-diamine and glycolic acid is a polycondensation reaction. Glycolic acid, being a hydroxy acid, possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group. Octane-1,8-diamine is a difunctional monomer with two primary amine (-NH2) groups. The polymerization proceeds through the formation of two distinct linkages: amide bonds and ester bonds.

  • Amide Bond Formation: The nucleophilic amine group of octane-1,8-diamine attacks the electrophilic carbonyl carbon of the carboxylic acid group of glycolic acid. This is a dehydration reaction, resulting in the formation of an amide bond and the elimination of a water molecule.

  • Ester Bond Formation: The hydroxyl group of one glycolic acid molecule reacts with the carboxylic acid group of another, forming an ester linkage, also with the elimination of water.

Due to the bifunctional nature of both monomers, these reactions propagate, leading to the formation of long polymer chains. The resulting polymer is a poly(ester-amide) with a structure characterized by alternating ester and amide linkages. The presence of strong intermolecular hydrogen bonding between the amide groups imparts good thermal and mechanical properties, while the hydrolyzable ester bonds confer biodegradability.[3][4]

The overall reaction can be driven to completion by the continuous removal of the water byproduct, typically by carrying out the reaction at elevated temperatures under a vacuum or with azeotropic distillation.

Reaction_Mechanism cluster_reactants Reactants cluster_process Polycondensation cluster_product Product diamine H₂N-(CH₂)₈-NH₂ Octane-1,8-diamine Amidation Amidation (-H₂O) diamine->Amidation glycolic HO-CH₂-COOH Glycolic Acid glycolic->Amidation Esterification Esterification (-H₂O) glycolic->Esterification PEA -[-NH-(CH₂)₈-NH-CO-CH₂-O-CO-CH₂-O-]- Poly(ester-amide) Repeat Unit Amidation->PEA Esterification->PEA

Caption: General reaction scheme for the formation of a poly(ester-amide).

Quantitative Data Summary

While specific quantitative data for the direct polycondensation of octane-1,8-diamine and glycolic acid is not extensively published, the following table summarizes representative data from studies on similar aliphatic poly(ester-amide) syntheses.[5][6] These values can serve as a baseline for experimental design.

ParameterValueConditions / Remarks
Monomer Ratio 1:1 (Diamine:Hydroxy Acid)Equimolar ratios are crucial for achieving high molecular weight.
Reaction Temperature 150 - 200 °CHigher temperatures facilitate water removal and increase reaction rate.
Reaction Time 8 - 24 hoursTime is dependent on temperature, catalyst, and desired molecular weight.
Catalyst None or p-Toluenesulfonic acidThermal polycondensation can proceed without a catalyst, but catalysts can reduce reaction time and temperature.
Pressure Atmospheric, then vacuum (<1 mmHg)Initial phase at atmospheric pressure, followed by vacuum to drive the reaction to completion.
Number Average Molecular Weight (Mn) 5,000 - 30,000 g/mol Dependent on reaction conditions and monomer purity.
Polydispersity Index (PDI) 1.5 - 2.5Typical for step-growth polymerization.
Yield 80 - 95%High yields are generally achievable with optimized conditions.

Detailed Experimental Protocols

The following is a generalized protocol for the synthesis of a poly(ester-amide) from octane-1,8-diamine and glycolic acid via melt polycondensation. This protocol should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Materials:

  • Octane-1,8-diamine (purified)

  • Glycolic acid (purified)

  • Nitrogen gas (high purity)

  • p-Toluenesulfonic acid (optional, catalyst)

  • Chloroform or other suitable solvent for purification

  • Methanol (B129727) or ethanol (B145695) for precipitation

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging and Inerting:

    • Equimolar amounts of octane-1,8-diamine and glycolic acid are added to the three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.

    • If a catalyst is used, it is added at this stage (e.g., 0.1 mol% p-toluenesulfonic acid).

    • The system is purged with dry nitrogen for 15-20 minutes to remove oxygen.

  • Melt Polycondensation - Stage 1 (Atmospheric Pressure):

    • The reaction mixture is heated to 150-160 °C under a slow stream of nitrogen.

    • The monomers melt and the polycondensation reaction begins, with the release of water, which is collected in the distillation flask.

    • This stage is continued for 2-4 hours until the rate of water distillation decreases significantly.

  • Melt Polycondensation - Stage 2 (Vacuum):

    • The temperature is gradually increased to 180-200 °C.

    • A vacuum is slowly applied to the system, reducing the pressure to below 1 mmHg.

    • The reaction is continued under vacuum for another 6-20 hours to remove the remaining water and drive the polymerization to achieve a high molecular weight. The viscosity of the melt will increase noticeably.

  • Polymer Isolation and Purification:

    • The reaction is stopped by removing the heat and breaking the vacuum with nitrogen.

    • The hot polymer melt is carefully extruded from the reactor.

    • The crude polymer is dissolved in a suitable solvent (e.g., chloroform).

    • The polymer solution is then precipitated by pouring it into a non-solvent like methanol or ethanol.

    • The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification A Charge Reactants (Diamine, Glycolic Acid, Optional Catalyst) B Purge with N₂ A->B C Heat to 150-160°C (Atmospheric Pressure) B->C D Increase Temp to 180-200°C & Apply Vacuum C->D E Extrude Polymer D->E F Dissolve in Solvent E->F G Precipitate in Non-solvent F->G H Filter and Dry G->H

Caption: A typical experimental workflow for poly(ester-amide) synthesis.

Relevance and Applications in Drug Development

Poly(ester-amide)s are of significant interest to the pharmaceutical and biomedical fields for several reasons:[1][2]

  • Biocompatibility and Biodegradability: PEAs degrade via hydrolysis of their ester linkages into non-toxic, small molecules (the original monomers or their metabolites) that can be safely metabolized or excreted by the body. This makes them excellent candidates for implantable devices and drug delivery systems.[2]

  • Tunable Properties: The physical, mechanical, and degradation properties of PEAs can be precisely controlled by varying the monomers used. For instance, the hydrophobicity and degradation rate can be adjusted by changing the length of the diamine chain.[4]

  • Drug Delivery: PEAs can be formulated into various drug delivery vehicles, such as microspheres, nanoparticles, and hydrogels. These systems can provide sustained and controlled release of therapeutic agents, improving efficacy and reducing side effects.[2][4]

  • Tissue Engineering: The favorable mechanical properties and biocompatibility of PEAs make them suitable for fabricating scaffolds for tissue regeneration. These scaffolds can provide mechanical support for cell growth and degrade as new tissue is formed.[2][4]

The synthesis of PEAs from octane-1,8-diamine and glycolic acid offers a pathway to creating biodegradable polymers with specific properties that can be leveraged for advanced drug delivery systems and tissue engineering applications. Further research into the specific properties of this polymer will be valuable for its translation into clinical use.

References

Potential Research Applications of a Novel Poly(ester amide) Derived from Octane-1,8-diamine and Glycolic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The convergence of polymer chemistry and biomedical research has led to the development of a wide array of functional biomaterials. Among these, poly(ester amide)s (PEAs) have garnered significant attention due to their unique combination of biodegradability, good mechanical properties, and the presence of amide bonds that allow for hydrogen bonding, mimicking aspects of natural proteins.[1] This technical guide explores the potential research applications of a novel, hypothetical poly(ester amide) synthesized from Octane-1,8-diamine and Glycolic acid. While direct research on this specific polymer is not yet prevalent in published literature, by examining the properties of its constituent monomers and the established applications of similar polymers, we can extrapolate a range of promising research avenues.

Octane-1,8-diamine is an eight-carbon aliphatic diamine, providing a flexible and hydrophobic spacer.[2] Glycolic acid is the simplest alpha-hydroxy acid and a well-known component of biodegradable polymers, most notably poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved for various biomedical applications.[3][4] The combination of these two monomers would result in a PEA with a unique set of properties, potentially offering advantages in drug delivery, tissue engineering, and other advanced research fields.

Hypothetical Polymer Structure and Properties

The proposed polymer would be synthesized through the polycondensation of Octane-1,8-diamine and Glycolic acid. The resulting poly(ester amide) would feature ester linkages from the glycolic acid and amide linkages from the reaction between the amine groups of the diamine and the carboxylic acid groups of the glycolic acid. The presence of the eight-carbon chain from Octane-1,8-diamine would likely impart a degree of hydrophobicity and flexibility to the polymer backbone.

Table 1: Predicted Physicochemical Properties of Octane-1,8-diamine-Glycolic acid Polymer

PropertyPredicted CharacteristicRationale
Biodegradability BiodegradablePresence of hydrolyzable ester linkages from glycolic acid.[1][3]
Biocompatibility Likely biocompatibleMonomers are generally well-tolerated; glycolic acid is a natural metabolite.[3][4]
Mechanical Strength Moderate to HighIntermolecular hydrogen bonding from amide groups contributes to mechanical integrity.[1]
Solubility Soluble in polar organic solventsDependent on molecular weight and crystallinity.[5]
Thermal Properties Glass transition temperature (Tg) above physiological temperatureAmide groups can increase Tg compared to pure polyesters.[5]

Potential Research Applications

The unique combination of properties of a hypothetical this compound polymer suggests its utility in several cutting-edge research areas.

Drug Delivery Systems

The biodegradability and potential for controlled release make this polymer a strong candidate for developing novel drug delivery systems.[3][6]

  • Nanoparticle Formulation: The polymer could be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents.[7] The hydrophobic octane (B31449) chain may enhance the encapsulation of lipophilic drugs.

  • Sustained Release: The degradation rate of the polymer, influenced by the ester linkages, could be tailored to achieve sustained release of drugs over extended periods.[8][9] This is particularly valuable for chronic diseases requiring long-term medication.

  • Amphiphilic Structures: The polymer's structure, with its hydrophobic and hydrophilic segments, could allow for the formation of micelles for the delivery of poorly water-soluble drugs.[7]

Tissue Engineering Scaffolds

The mechanical properties and biocompatibility of this PEA would make it suitable for fabricating scaffolds that support cell growth and tissue regeneration.[1][10]

  • Scaffold Fabrication: Techniques like electrospinning could be employed to create nanofibrous scaffolds that mimic the extracellular matrix.[11]

  • Cell Adhesion and Proliferation: The amide groups could provide sites for cell attachment and interaction, promoting tissue integration.

  • Biodegradable Implants: The polymer could be used to create biodegradable implants for bone, cartilage, or soft tissue repair, which would degrade as new tissue is formed, eliminating the need for a second surgery for removal.[10]

Gene Delivery

The presence of amine groups in the polymer backbone offers the potential for modification to create cationic polymers capable of complexing with nucleic acids for gene delivery.

  • Polyplex Formation: The primary amines of the Octane-1,8-diamine monomer could be protonated to create positive charges that can electrostatically interact with negatively charged DNA or RNA, forming polyplexes.

  • Protection from Degradation: Encapsulation within the polymer matrix can protect the genetic material from enzymatic degradation in the physiological environment.

Experimental Protocols

While specific protocols for this novel polymer do not exist, the following are generalized methodologies adapted from the synthesis and application of similar poly(ester amide)s and PLGA-based systems.

Protocol 1: Synthesis of this compound Polymer

This protocol is a hypothetical adaptation of a solution polycondensation method for PEAs.[5][12]

Materials:

  • Octane-1,8-diamine

  • Glycolic acid

  • Dicyclohexylcarbodiimide (DCC) as a condensing agent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Methanol for precipitation

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of Octane-1,8-diamine and Glycolic acid in anhydrous DMF.

  • Add DMAP (catalytic amount) to the solution and stir until all components are dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 molar equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Precipitate the polymer by slowly adding the filtrate to an excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C.

  • Characterize the polymer using FTIR, NMR, and GPC to confirm its structure and determine its molecular weight.

Protocol 2: Fabrication of Drug-Loaded Nanoparticles

This protocol is based on the single emulsion-solvent evaporation technique commonly used for PLGA nanoparticles.[13][14]

Materials:

  • This compound polymer

  • Drug to be encapsulated

  • Dichloromethane (DCM) as the organic solvent

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Deionized water

Procedure:

  • Dissolve a known amount of the polymer and the drug in DCM.

  • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_reactants Reactants cluster_process Polycondensation cluster_product Product Monomer1 Octane-1,8-diamine Reaction Solution Polycondensation Monomer1->Reaction Monomer2 Glycolic Acid Monomer2->Reaction Purification Precipitation & Washing Reaction->Purification Polymer Poly(ester amide) Purification->Polymer

Caption: Hypothetical synthesis workflow for the poly(ester amide).

Drug_Delivery_Workflow Polymer Polymer + Drug Emulsification Emulsion Solvent Evaporation Polymer->Emulsification Nanoparticles Drug-Loaded Nanoparticles Emulsification->Nanoparticles Administration In Vitro / In Vivo Administration Nanoparticles->Administration Release Sustained Drug Release Administration->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for nanoparticle-based drug delivery.

Tissue_Engineering_Application Polymer Polymer Solution Electrospinning Electrospinning Polymer->Electrospinning Scaffold Nanofibrous Scaffold Electrospinning->Scaffold CellSeeding Cell Seeding Scaffold->CellSeeding TissueGrowth Tissue Regeneration CellSeeding->TissueGrowth

Caption: Application in tissue engineering scaffold fabrication.

Conclusion

While the specific polymer derived from Octane-1,8-diamine and Glycolic acid remains a hypothetical construct, the foundational principles of polymer chemistry and biomaterials science provide a strong basis for predicting its potential utility. The combination of a flexible, hydrophobic diamine with a simple, biodegradable alpha-hydroxy acid suggests a new class of poly(ester amide)s with tunable properties. Future research into the synthesis and characterization of this novel polymer is warranted to explore its viability in the promising fields of drug delivery, tissue engineering, and gene therapy. The experimental frameworks provided herein offer a starting point for such investigations.

References

An In-depth Technical Guide to Octane-1,8-diamine-Glycolic acid (CAS No. 167613-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octane-1,8-diamine-Glycolic acid, with the Chemical Abstracts Service (CAS) number 167613-63-0, is a chemical compound primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel therapeutic modality designed to target and degrade specific proteins implicated in disease, particularly in the field of oncology. This technical guide provides a comprehensive overview of the identification, properties, and application of this compound, with a focus on its role in PROTAC synthesis. Due to the limited availability of public data on this specific salt, this guide also provides information on its constituent components, Octane-1,8-diamine and Glycolic acid.

Identification and Properties

The compound is an acid-base salt formed from the reaction of Octane-1,8-diamine and Glycolic acid.

Chemical Identification
IdentifierValue
Compound Name This compound
CAS Number 167613-63-0
Physicochemical Properties

Table 2.2.1: Physicochemical Properties of Octane-1,8-diamine

PropertyValueSource
CAS Number 373-44-4PubChem
Molecular Formula C₈H₂₀N₂PubChem
Molecular Weight 144.26 g/mol PubChem
Appearance Faint yellow, hygroscopic crystalsPubChem
Boiling Point 225 °CPubChem
Melting Point 52 °CPubChem

Table 2.2.2: Physicochemical Properties of Glycolic Acid

PropertyValueSource
CAS Number 79-14-1Sigma-Aldrich
Molecular Formula C₂H₄O₃Sigma-Aldrich
Molecular Weight 76.05 g/mol Sigma-Aldrich
Appearance Colorless to light yellow liquid (for 70% solution in water)TCI Chemicals
Boiling Point 112 °C (for 70% solution in water)TCI Chemicals
Melting Point 10 °C (for 70% solution in water)TCI Chemicals
Density 1.27 g/cm³ (for 70% solution in water)TCI Chemicals

Role in PROTAC Technology

This compound serves as a linker component in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The function of a PROTAC is to bring the target protein into close proximity with an E3 ligase, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, the cell's natural protein disposal system.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Linker POI Ligand E3 Ligase Ligand POI Target Protein (Protein of Interest) PROTAC:poi_ligand->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Recruits E3_Ligase->POI Ubiquitination Ub Ubiquitin Proteasome Proteasome

Figure 1: Mechanism of Action of a PROTAC.

The linker, in this case derived from this compound, plays a critical role in the efficacy of the PROTAC. Its length, flexibility, and chemical properties influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Materials:

  • Octane-1,8-diamine

  • Glycolic acid

  • A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

  • Stirring apparatus

  • Reaction vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Dissolve a known molar equivalent of Octane-1,8-diamine in the chosen solvent in the reaction vessel.

  • Acid Addition: Slowly add one molar equivalent of Glycolic acid (or a solution of Glycolic acid in the same solvent) to the stirred solution of Octane-1,8-diamine. The reaction is an exothermic acid-base neutralization.

  • Precipitation: The salt, this compound, may precipitate out of the solution upon its formation, especially if the solvent polarity is optimized for this. The reaction mixture may be cooled to further encourage precipitation.

  • Isolation: The precipitated salt is collected by filtration.

  • Washing: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: The final product is dried under vacuum or in a drying oven at a suitable temperature to remove residual solvent.

Synthesis_Workflow cluster_workflow Hypothetical Synthesis Workflow A 1. Dissolve Octane-1,8-diamine in a suitable solvent B 2. Slowly add Glycolic Acid to the stirred solution A->B C 3. Allow the salt to precipitate (cool if necessary) B->C D 4. Isolate the precipitate by filtration C->D E 5. Wash the solid with cold solvent D->E F 6. Dry the final product E->F

Figure 2: Hypothetical synthesis workflow for this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is crucial to handle the compound with care, considering the hazards of its individual components.

  • Octane-1,8-diamine: Is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.

  • Glycolic Acid: Can cause severe skin burns and eye damage. It may also be harmful if inhaled.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its primary application as a PROTAC linker underscores its importance in the development of novel therapeutics. While detailed public data on the salt itself is sparse, an understanding of its role within the PROTAC framework and the properties of its constituent parts provides a solid foundation for its application in research and drug development. Further studies are warranted to fully characterize the physicochemical and toxicological properties of this compound.

References

Determining the Molecular Weight of Octane-1,8-diamine-Glycolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of the salt formed between Octane-1,8-diamine and Glycolic acid. This document outlines the theoretical basis for its molecular weight, details experimental protocols for its empirical determination, and presents the data in a clear and structured format.

Theoretical Molecular Weight

Octane-1,8-diamine is a difunctional base, possessing two primary amine groups. Glycolic acid is a monofunctional alpha-hydroxy acid. The reaction between them is an acid-base neutralization, forming a salt. Given the presence of two basic amine groups on the octane-1,8-diamine molecule, it is most likely to react with two molecules of glycolic acid to form a stable dicationic salt. This 1:2 stoichiometric ratio is the basis for the theoretical molecular weight calculation.

Component Molecular Weights:

ComponentChemical FormulaMolecular Weight ( g/mol )Source
Octane-1,8-diamineC₈H₂₀N₂144.26[1]
Glycolic AcidC₂H₄O₃76.05Calculated

Theoretical Calculation:

The formation of the salt involves the transfer of a proton from the carboxylic acid group of glycolic acid to each of the amine groups of octane-1,8-diamine.

Molecular Weight of Salt = Molecular Weight of Octane-1,8-diamine + 2 * Molecular Weight of Glycolic Acid

Molecular Weight of Salt = 144.26 g/mol + 2 * 76.05 g/mol = 296.36 g/mol

This calculated value serves as a reference point for the experimental determination of the molecular weight.

Experimental Protocols for Molecular Weight Determination

Several analytical techniques can be employed to experimentally determine the molecular weight of Octane-1,8-diamine-Glycolic acid. The following protocols provide detailed methodologies for three common and effective methods.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (0.1-1 mg) of this compound in a suitable solvent. A polar solvent such as methanol, water, or a mixture thereof is recommended due to the salt nature of the compound.

    • The final concentration should be in the range of 10-100 µg/mL.

  • Instrumentation:

    • An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is ideal for this analysis. ESI is a soft ionization technique that is well-suited for analyzing polar and ionic compounds.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Acquire the mass spectrum in positive ion mode to detect the protonated molecular ions.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • The primary species expected in the mass spectrum is the dication of Octane-1,8-diamine, [H₃N-(CH₂)₈-NH₃]²⁺, at an m/z corresponding to half of its molecular mass (146.28 / 2 = 73.14).

    • Depending on the conditions, adducts with one or two glycolate (B3277807) anions may be observed at higher m/z values. For instance, the species [Octane-1,8-diamine + H]⁺ would appear at m/z 145.27, and the singly charged salt with one glycolic acid molecule might be observed.

    • The high-resolution mass measurement will provide an accurate mass that can be used to confirm the elemental composition.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolution Dissolve Sample in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution ESI Electrospray Ionization (ESI) Dilution->ESI MassAnalyzer High-Resolution Mass Analyzer ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Identify Molecular Ion Peaks Spectrum->Analysis MW_Determination Determine Molecular Weight Analysis->MW_Determination SEC_Workflow cluster_setup System Setup & Calibration cluster_analysis Sample Analysis cluster_data Data Analysis Column_Selection Select Appropriate SEC Column Mobile_Phase Equilibrate with Mobile Phase Column_Selection->Mobile_Phase Calibration Run MW Standards & Generate Calibration Curve Mobile_Phase->Calibration Sample_Prep Prepare Sample in Mobile Phase Injection Inject Sample Sample_Prep->Injection Elution Monitor Elution Injection->Elution Retention_Time Determine Retention Time of Analyte Elution->Retention_Time MW_Calculation Calculate MW using Calibration Curve Retention_Time->MW_Calculation Titration_Logic cluster_direct Direct Titration cluster_back Back Titration Start Accurately Weighed Sample Titrate_Base Titrate with Standardized Base (NaOH) Start->Titrate_Base Add_Acid Add Excess Standardized Acid (HCl) Start->Add_Acid Moles_Acid Calculate Moles of Glycolic Acid Titrate_Base->Moles_Acid Result Determine Equivalent & Molecular Weight Moles_Acid->Result Titrate_Excess Titrate Excess Acid with Standardized Base Add_Acid->Titrate_Excess Moles_Amine Calculate Moles of Octane-1,8-diamine Titrate_Excess->Moles_Amine Moles_Amine->Result

References

Solubility of Octane-1,8-diamine-Glycolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical framework for the determination of the solubility of Octane-1,8-diamine-Glycolic acid. As of the date of this publication, specific experimental solubility data for this compound is not publicly available. The methodologies and theoretical discussions presented herein are based on established principles of physical chemistry and widely accepted protocols for the characterization of new chemical entities.

Introduction

The salt formed between a long-chain diamine, such as Octane-1,8-diamine, and a short-chain alpha-hydroxy acid, like Glycolic acid, represents a class of compounds with potential applications in pharmaceutical and materials science. Understanding the solubility of such a salt is a critical first step in formulation development, bioavailability assessment, and process chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical background and detailed experimental protocols to systematically determine the solubility of this compound in a range of relevant solvents.

Theoretical Background

The solubility of an amine salt is governed by the interplay of the ionic characteristics of the salt and the physicochemical properties of its constituent acid and base, as well as the properties of the solvent.

Salt Formation

Octane-1,8-diamine is a difunctional primary amine, capable of accepting two protons. Glycolic acid is a simple carboxylic acid. The reaction between them is an acid-base neutralization that can result in the formation of a mono- or di-glycolate salt. The stoichiometry of the salt formed will depend on the molar ratio of the reactants used during its synthesis. This salt formation converts the neutral, and likely less water-soluble, amine and acid into an ionic species.

dot

cluster_reactants Reactants cluster_product Product cluster_properties Solubility Influences Diamine Octane-1,8-diamine (Base, Lipophilic Tail) Salt Octane-1,8-diammonium Glycolate (Ionic Salt) Diamine->Salt + 2x Acid Glycolic Acid (Acid, Hydrophilic Head) Acid->Salt Acid-Base Reaction Ionic Ionic Nature Salt->Ionic enhances aqueous solubility Hbond Hydrogen Bonding Salt->Hbond contributes to polarity Lipophilic Lipophilic C8 Chain Salt->Lipophilic enhances organic solubility start Start: Excess Solid + Known Volume of Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) Shake/Rotate start->equilibrate separate Phase Separation equilibrate->separate centrifuge Centrifuge Supernatant (e.g., 10,000g, 15 min) separate->centrifuge Settle & Collect supernatant Collect Clear Supernatant centrifuge->supernatant dilute Dilute Supernatant (Known Dilution Factor) supernatant->dilute analyze Analyze Concentration (e.g., HPLC-UV, LC-MS) vs. Calibration Curve dilute->analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate end End: Thermodynamic Solubility Value calculate->end

In-depth Technical Guide: Thermal Properties of Octane-1,8-diamine-Glycolic Acid Salt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific salt "Octane-1,8-diamine-Glycolic acid" is not well-documented in publicly available scientific literature. This guide, therefore, provides an analysis based on the known thermal properties of its constituent components, Octane-1,8-diamine and Glycolic acid, and the expected behavior of a diamine-acid salt. The experimental protocols described are standard methodologies for characterizing the thermal properties of such a novel compound.

Introduction

The reaction between Octane-1,8-diamine, a long-chain aliphatic diamine, and Glycolic acid, an alpha-hydroxy acid, is anticipated to form a salt through an acid-base neutralization reaction. This reaction involves the protonation of the amine groups on Octane-1,8-diamine by the carboxylic acid group of Glycolic acid. The resulting salt's thermal properties, such as melting point, thermal stability, and decomposition profile, will be distinct from those of the individual precursor molecules. These properties are critical for applications in drug development, materials science, and organic synthesis, as they dictate storage conditions, processing temperatures, and stability.

Physicochemical and Thermal Properties of Precursors

A comprehensive understanding of the thermal behavior of the this compound salt begins with the characterization of its individual components.

PropertyOctane-1,8-diamineGlycolic Acid
Molecular Formula C8H20N2C2H4O3
Molecular Weight 144.26 g/mol [1][2][3][4]76.05 g/mol [5][6]
Appearance White to off-white or yellowish crystalline solid/mass[2][4][7]White powder or colorless, odorless, hygroscopic crystalline solid[5]
Melting Point 50-54 °C[2][3]75-80 °C[6]
Boiling Point 225-226 °C[2][3]Decomposes above 100 °C[5][8]
Decomposition No specific decomposition temperature is readily available, but thermal decomposition can release irritating gases.[2]Begins to decompose at its boiling point (100 °C).[5][8] Combustion products can include formaldehyde, formic acid, and carbon monoxide.[9]
Solubility in Water 575 g/L at 20 °C[7][10]Highly soluble[5]

Expected Thermal Properties of the Salt

The formation of a salt from Octane-1,8-diamine and Glycolic acid would introduce strong ionic interactions and hydrogen bonding. These intermolecular forces are expected to significantly influence the thermal properties of the resulting material.

  • Melting Point: The salt is expected to have a significantly higher melting point than either of the individual components. The strong ionic bonds in the crystal lattice of the salt require more energy to overcome compared to the intermolecular forces in the neutral precursors.

  • Thermal Stability: The thermal stability of the salt is likely to be greater than that of Glycolic acid, which decomposes at a relatively low temperature. However, the overall stability will be dependent on the nature of the decomposition pathway. For similar amine-acid salts, the thermal stability trend often shows that diamines are more stable than their corresponding amino acid salts.[11] The decomposition of the salt may proceed through various mechanisms, including amidation (loss of water to form an amide) or reversion to the starting amine and acid.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal properties of this compound, a series of standard analytical techniques would be employed.

4.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, heat of fusion, and identify other phase transitions (e.g., glass transitions, crystallization).

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) of the synthesized salt is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

    • Endothermic events, such as melting, appear as peaks on the DSC thermogram. The peak onset temperature is typically reported as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

4.2 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the salt.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of the salt is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as a function of temperature.

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • The onset temperature of weight loss indicates the beginning of decomposition. The temperatures at which specific percentages of weight loss occur (e.g., 5% or 50%) are often reported to compare thermal stability.

4.3 Evolved Gas Analysis (EGA)

  • Objective: To identify the gaseous products evolved during decomposition.

  • Methodology:

    • The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the sample is heated in the TGA and decomposes, the evolved gases are transferred to the MS or FTIR for analysis.

    • This allows for the identification of the decomposition products, providing insight into the decomposition mechanism.

Visualizations

5.1 Proposed Synthesis of this compound Salt

G cluster_reactants Reactants cluster_process Process cluster_product Product Octane-1,8-diamine Octane-1,8-diamine Mixing in Solvent Mixing in Solvent Octane-1,8-diamine->Mixing in Solvent Glycolic Acid Glycolic Acid Glycolic Acid->Mixing in Solvent Stirring at RT Stirring at RT Mixing in Solvent->Stirring at RT Acid-Base Reaction Precipitation/Crystallization Precipitation/Crystallization Stirring at RT->Precipitation/Crystallization Salt Formation Salt Formation Precipitation/Crystallization->Salt Formation

Caption: Synthesis workflow for the formation of the diamine-acid salt.

5.2 Experimental Workflow for Thermal Characterization

G cluster_analysis Thermal Analysis cluster_results Data Output Synthesized Salt Synthesized Salt DSC DSC Analysis Synthesized Salt->DSC TGA TGA Analysis Synthesized Salt->TGA DSC_Data Melting Point Enthalpy of Fusion DSC->DSC_Data TGA_Data Decomposition Temp. Thermal Stability TGA->TGA_Data

Caption: Standard workflow for the thermal analysis of a new chemical entity.

References

Spectroscopic Analysis of Octane-1,8-diamine-Glycolic Acid Adducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between Octane-1,8-diamine and Glycolic acid can result in the formation of either a simple amine salt through acid-base chemistry or a more complex polyesteramide via condensation polymerization, depending on the reaction conditions. Understanding the spectroscopic signature of the resulting product is crucial for its characterization and for quality control in various applications, including drug development and material science. This technical guide provides an in-depth overview of the expected spectroscopic characteristics of the Octane-1,8-diamine-Glycolic acid reaction product, assuming the formation of a polyesteramide under polymerization conditions. It includes detailed, albeit predicted, quantitative data, comprehensive experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Introduction

Octane-1,8-diamine, a flexible aliphatic diamine, and glycolic acid, a simple α-hydroxy acid, are versatile building blocks in organic synthesis. Their reaction can proceed through two primary pathways: a straightforward acid-base reaction to form a diammonium salt, or a condensation polymerization to yield a polyesteramide. The latter is of particular interest due to the potential for creating novel biodegradable polymers with applications in drug delivery and tissue engineering.

Spectroscopic analysis is indispensable for confirming the structure of the resulting product. This guide focuses on the characterization of the polyesteramide structure using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the polyesteramide formed from the condensation reaction of Octane-1,8-diamine and Glycolic acid. This data is extrapolated from known spectral data of the individual monomers and general characteristics of polyesteramides.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (δ)Multiplicity
-CH ₂- (next to NH)3.2 - 3.4Triplet
-CH ₂- (internal)1.2 - 1.6Multiplet
-NH - (amide)7.5 - 8.5Broad Singlet
-CH ₂- (glycolic acid)4.0 - 4.2Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
-C H₂- (next to NH)~40
-C H₂- (internal)26 - 30
-C =O (amide)170 - 175
-C H₂- (glycolic acid)~60
-C =O (ester)170 - 175

Table 3: Predicted FTIR Absorption Frequencies (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3300 - 3500Strong, Broad
C-H Stretch (aliphatic)2850 - 2960Strong
C=O Stretch (amide I)1630 - 1680Strong
N-H Bend (amide II)1520 - 1570Medium
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch (ester)1000 - 1300Strong

Table 4: Predicted Mass Spectrometry Fragments (m/z)

FragmentPredicted m/z
[M+H]⁺ of Monomer Unit203.17
[Octane-1,8-diamine + H]⁺145.17
[Glycolic acid - OH]⁺59.01
Fragments from aliphatic chainVarious

Experimental Protocols

Synthesis of this compound Polyesteramide

This protocol describes a melt polycondensation method for the synthesis of the polyesteramide.

Materials:

  • Octane-1,8-diamine

  • Glycolic acid

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Heating mantle with a stirrer

  • Condenser

  • Vacuum pump

Procedure:

  • Equimolar amounts of Octane-1,8-diamine and Glycolic acid are added to the three-neck round-bottom flask.

  • The flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • The reaction mixture is heated to 150-180°C under a slow stream of nitrogen to facilitate the removal of water formed during the condensation reaction.

  • The reaction is allowed to proceed for 4-6 hours with continuous stirring.

  • After this period, a vacuum is applied to the system to remove the remaining water and drive the polymerization to completion.

  • The resulting viscous polymer is allowed to cool to room temperature under nitrogen.

  • The crude polymer is then purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol).

  • The purified polymer is collected by filtration and dried in a vacuum oven.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the dried polymer is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The presence of characteristic amide and ester peaks is confirmed.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

  • Analysis: The chemical shifts, multiplicities, and integrations of the peaks are analyzed to confirm the polymer structure.

3.2.3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: The polymer is dissolved in a suitable solvent and mixed with an appropriate matrix for MALDI-MS, or infused directly for ESI-MS.

  • Data Acquisition: The mass spectrum is acquired in the positive ion mode.

  • Analysis: The m/z values of the detected ions are analyzed to identify the repeating unit of the polymer and any potential end groups.

Visualized Experimental Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of the this compound polyesteramide.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Octane-1,8-diamine + Glycolic Acid Melt_Polycondensation Melt Polycondensation (150-180°C, N₂) Reactants->Melt_Polycondensation Heat & Stir Vacuum Vacuum Application Melt_Polycondensation->Vacuum Remove H₂O Purification Dissolution & Precipitation Vacuum->Purification Cool & Dissolve Drying Vacuum Drying Purification->Drying Filter

Synthesis of Polyesteramide

Analysis_Workflow cluster_analysis Spectroscopic Analysis Polymer_Sample Purified Polyesteramide FTIR FTIR Spectroscopy Polymer_Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Polymer_Sample->NMR MS Mass Spectrometry Polymer_Sample->MS Data_Analysis Data Interpretation & Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Spectroscopic Characterization Workflow

Conclusion

The spectroscopic analysis of the reaction product of Octane-1,8-diamine and Glycolic acid is essential for its structural elucidation. This guide provides a comprehensive, albeit predictive, overview of the expected spectroscopic data for the resulting polyesteramide, along with detailed experimental protocols for its synthesis and characterization. The provided workflows offer a clear visual representation of the necessary steps for researchers in the field. While the presented data is theoretical, it serves as a robust starting point for the analysis and interpretation of experimental results, aiding in the development of novel materials for various scientific applications.

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(octane-1,8-diyl glycolamide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of poly(ester amides) (PEAs) from diamines and hydroxy acids is a significant area of research in biomaterials science. These polymers are valued for their biocompatibility and tunable degradation profiles, making them excellent candidates for applications in drug delivery, tissue engineering, and medical implants. This document provides a detailed experimental protocol for the synthesis of a poly(ester amide) through the melt polycondensation of octane-1,8-diamine and glycolic acid. The resulting polymer, poly(octane-1,8-diyl glycolamide), possesses both ester and amide linkages, affording it a unique combination of properties derived from both polyesters and polyamides.

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who have a foundational understanding of organic synthesis and polymer characterization techniques.

Experimental Protocol: Melt Polycondensation of Octane-1,8-diamine and Glycolic Acid

This protocol details the synthesis of poly(octane-1,8-diyl glycolamide) via a two-stage melt polycondensation reaction. This solvent-free method is advantageous for its simplicity and reduced environmental impact.

Materials

Equipment

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and vacuum-tight seal

  • Heating mantle with a temperature controller

  • Schlenk line or vacuum pump with a cold trap

  • Distillation condenser and collection flask

  • Standard laboratory glassware

  • Analytical balance

Procedure

Stage 1: Oligomerization

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask. Ensure all glassware is thoroughly dried before use.

  • Charging Reactants: Accurately weigh and add equimolar amounts of octane-1,8-diamine and glycolic acid to the reaction flask.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle flow of nitrogen throughout this stage.

  • Heating and Melting: Begin stirring the mixture and gradually heat the flask using the heating mantle to 150°C. The reactants will melt and form a homogeneous liquid.

  • Initial Polycondensation: Maintain the temperature at 150°C for 4 hours. During this period, water will be generated as a byproduct of the condensation reaction and will be collected in the distillation flask.

  • Catalyst Addition: After 4 hours, cool the reaction mixture to approximately 100°C. Add the catalyst, tin(II) 2-ethylhexanoate (typically 0.1-0.5 mol% with respect to the glycolic acid), to the oligomeric mixture.

Stage 2: High-Temperature Polycondensation

  • Vacuum Application: Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This will facilitate the removal of water and other volatile byproducts, driving the polymerization reaction toward a higher molecular weight product.

  • Temperature Increase: Slowly increase the temperature of the reaction mixture to 180°C.

  • Polymerization: Continue the reaction under high vacuum and at 180°C for 6-8 hours. The viscosity of the mixture will increase significantly as the polymer chains grow. The stirring speed may need to be adjusted to ensure adequate mixing.

  • Reaction Completion and Cooling: After the designated reaction time, stop the heating and turn off the vacuum, backfilling the system with nitrogen. Allow the polymer to cool to room temperature under the inert atmosphere. The resulting product will be a solid polymer.

Purification

  • Dissolution: Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitation: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring. The purified polymer will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of poly(octane-1,8-diyl glycolamide). The specific values can be optimized to achieve desired polymer characteristics.

ParameterValuePurpose/Expected Outcome
Molar Ratio (Diamine:Acid) 1:1Ensures high molecular weight by maintaining stoichiometric balance.
Catalyst Concentration 0.1 - 0.5 mol%To accelerate the rate of polymerization.
Oligomerization Temperature 150°CPromotes initial condensation while minimizing side reactions.
Oligomerization Time 4 hoursFormation of low molecular weight oligomers.
Polycondensation Temperature 180°CIncreases reaction rate and facilitates removal of byproducts.
Polycondensation Time 6 - 8 hoursTo achieve a high molecular weight polymer.
Vacuum Pressure < 1 mmHgEfficiently removes water to drive the reaction to completion.
Yield > 85%Expected yield after purification.

Characterization

The synthesized poly(octane-1,8-diyl glycolamide) should be characterized to confirm its structure and properties.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and monomer incorporation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as amide (-CONH-), ester (-COO-), and methylene (B1212753) (-CH₂-) groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

Mandatory Visualizations

Reaction Scheme

G cluster_conditions Reaction Conditions cluster_products Products diamine Octane-1,8-diamine (H₂N-(CH₂)₈-NH₂) conditions 1. 150°C, N₂ 2. Sn(Oct)₂, 180°C, Vacuum acid Glycolic Acid (HO-CH₂-COOH) polymer Poly(octane-1,8-diyl glycolamide) [-NH-(CH₂)₈-NH-CO-CH₂-O-]n conditions->polymer water Water (H₂O) conditions->water

Caption: Reaction scheme for the synthesis of poly(octane-1,8-diyl glycolamide).

Experimental Workflow

G start Start: Assemble Dry Glassware reactants Charge Octane-1,8-diamine and Glycolic Acid start->reactants purge Purge with Nitrogen reactants->purge oligomerization Heat to 150°C for 4h (Oligomerization) purge->oligomerization catalyst Cool and Add Sn(Oct)₂ Catalyst oligomerization->catalyst vacuum Apply Vacuum and Heat to 180°C (Polycondensation, 6-8h) catalyst->vacuum cool Cool to Room Temperature under Nitrogen vacuum->cool dissolve Dissolve Crude Polymer in Chloroform cool->dissolve precipitate Precipitate in Cold Methanol dissolve->precipitate filter_dry Filter, Wash, and Dry under Vacuum precipitate->filter_dry characterize Characterize Final Polymer (NMR, FTIR, GPC, DSC, TGA) filter_dry->characterize end End: Purified Polymer characterize->end

Caption: Workflow for the synthesis and purification of poly(octane-1,8-diyl glycolamide).

Application Notes and Protocols for Octane-1,8-diamine-Glycolic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel biodegradable polymer, Octane-1,8-diamine-Glycolic acid, is a poly(ester amide) (PEA) that holds significant promise for advanced drug delivery systems. This polymer is synthesized from the polycondensation of octane-1,8-diamine and glycolic acid, combining the advantageous properties of both polyesters and polyamides. The resulting polymer exhibits tunable biodegradability, good biocompatibility, and favorable mechanical properties, making it an excellent candidate for the formulation of nanoparticles for controlled and targeted drug release.[1][2][3] The incorporation of octane-1,8-diamine introduces amine groups into the polymer backbone, which can be leveraged for surface functionalization, while the glycolic acid component ensures hydrolytic degradation into non-toxic, readily metabolized byproducts.[2][4]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound-based nanoparticles for drug delivery. Detailed protocols for nanoparticle formulation, drug loading, and in vitro characterization are provided to guide researchers in harnessing the potential of this innovative biomaterial.

Key Applications

  • Controlled release of small molecule drugs: The biodegradable nature of the polymer allows for sustained drug release over extended periods.

  • Targeted delivery of anticancer agents: Nanoparticles can be surface-functionalized with targeting ligands to enhance accumulation at tumor sites.

  • Delivery of biologics: The versatile formulation process allows for the encapsulation of sensitive therapeutic agents like peptides and nucleic acids.

  • Gene delivery: The cationic nature of the polymer at physiological pH can facilitate the complexation and delivery of genetic material.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticles
ParameterValueMethod of Analysis
Polymer Composition
Molar Ratio (Octane-1,8-diamine:Glycolic acid)1:1 (example)Nuclear Magnetic Resonance (NMR)
Molecular Weight (Mn)15,000 - 25,000 DaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Nanoparticle Characteristics
Mean Particle Size150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential+20 to +40 mV (in PBS, pH 7.4)Electrophoretic Light Scattering (ELS)
Drug Loading Content (DLC) (%)5 - 15% (model drug dependent)UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE) (%)70 - 90% (model drug dependent)UV-Vis Spectroscopy / HPLC
Table 2: In Vitro Drug Release Profile (Example with Doxorubicin)
Time (hours)Cumulative Release (%) at pH 7.4Cumulative Release (%) at pH 5.5
000
210 ± 2.118 ± 3.5
625 ± 3.440 ± 4.1
1240 ± 4.265 ± 5.3
2460 ± 5.185 ± 6.2
4875 ± 6.595 ± 5.8
7285 ± 7.3>98

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Synthesis of this compound Polymer

This protocol describes a typical solution polycondensation method for synthesizing the polymer.

Materials:

  • Glycolic acid

  • Thionyl chloride

  • Octane-1,8-diamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Activation of Glycolic Acid:

    • In a round-bottom flask, dissolve glycolic acid in an excess of thionyl chloride.

    • Reflux the mixture for 4 hours to convert the carboxylic acid to an acid chloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting glycoloyl chloride is used in the next step.

  • Polycondensation:

    • Dissolve octane-1,8-diamine and an equimolar amount of triethylamine (as an acid scavenger) in anhydrous DMF in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the glycoloyl chloride in anhydrous DMF and add it dropwise to the diamine solution under a nitrogen atmosphere with constant stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60°C for 24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted monomers and triethylamine hydrochloride.

    • Dry the polymer under vacuum at 40°C for 48 hours.

    • Characterize the polymer using NMR and GPC.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation

This protocol outlines the nanoprecipitation method for formulating drug-loaded nanoparticles.

Materials:

  • This compound polymer

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath/probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of the this compound polymer and 5 mg of the drug in 5 mL of acetone.

    • Sonicate the mixture for 5 minutes to ensure complete dissolution.

  • Nanoprecipitation:

    • In a separate beaker, place 20 mL of deionized water and stir vigorously on a magnetic stirrer.

    • Inject the organic phase into the aqueous phase dropwise using a syringe.

    • Continue stirring for 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unencapsulated drug and residual solvent.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., 5% w/v trehalose) can be added before freezing.

Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency

Materials:

  • Drug-loaded nanoparticle suspension/lyophilized powder

  • A suitable solvent to dissolve the polymer and the drug (e.g., DMF or DMSO)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles (or take a known volume of the nanoparticle suspension and lyophilize it).

    • Dissolve the nanoparticles in a known volume of the appropriate solvent to completely disrupt the nanoparticles and release the encapsulated drug.

  • Quantification:

    • Measure the concentration of the drug in the solution using a pre-established calibration curve on a UV-Vis spectrophotometer or HPLC.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100%

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Setup:

    • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a beaker containing 50 mL of PBS (either pH 7.4 or pH 5.5).

    • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Analysis:

    • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) as a function of time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_nanoparticle Nanoparticle Formulation cluster_characterization Characterization s1 Glycolic Acid Activation s2 Polycondensation with Octane-1,8-diamine s1->s2 s3 Purification s2->s3 n1 Dissolve Polymer & Drug in Organic Solvent s3->n1 Synthesized Polymer n2 Nanoprecipitation in Aqueous Phase n1->n2 n3 Purification n2->n3 c1 Size & Zeta Potential (DLS) n3->c1 c2 Drug Loading & Encapsulation n3->c2 c3 In Vitro Drug Release n3->c3

Caption: Experimental workflow for the synthesis, formulation, and characterization of drug-loaded this compound nanoparticles.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_cell Cell np Cationic Nanoparticle (+ charge) membrane Cell Membrane (- charge) np->membrane Electrostatic Interaction endosome Endosome membrane->endosome Endocytosis lysosome Lysosome (Acidic pH) endosome->lysosome cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape drug Drug Release lysosome->drug Polymer Degradation cytoplasm->drug

Caption: Proposed cellular uptake and intracellular drug release mechanism for cationic this compound nanoparticles.

References

Application Notes and Protocols for Octane-1,8-diamine-Glycolic Acid Biomaterial Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biomaterial "Octane-1,8-diamine-Glycolic acid" is not extensively described in the current scientific literature. Therefore, this document provides information on a closely related and well-studied class of materials: Poly(ester amides) (PEAs) . These polymers are synthesized from monomers containing amine, carboxylic acid, and hydroxyl groups, such as diamines and hydroxy acids, and are representative of the anticipated properties and applications of an this compound copolymer. The data and protocols presented are based on published research on various PEA formulations.

Application Notes

Introduction to Poly(ester amide) (PEA) Scaffolds

Poly(ester amides) (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters and polyamides. The ester linkages contribute to their biodegradability, while the amide groups provide mechanical strength and favorable thermal properties through hydrogen bonding.[1][2][3][4] This unique combination makes PEAs highly suitable for a range of biomedical applications, including tissue engineering and controlled drug delivery.[1][3][4] Scaffolds fabricated from PEAs can be engineered to have tunable mechanical properties, degradation rates, and surface chemistries to meet the specific requirements of the target application.[5]

Key Features and Advantages
  • Biocompatibility: PEAs are generally biocompatible and non-cytotoxic, supporting the adhesion, proliferation, and differentiation of various cell types.[5][6]

  • Biodegradability: The ester bonds in the polymer backbone are susceptible to hydrolysis, leading to degradation into non-toxic byproducts. The degradation rate can be tailored by altering the monomer composition and polymer chain structure.[2][3]

  • Tunable Mechanical Properties: The mechanical properties of PEA scaffolds, such as tensile strength and Young's modulus, can be adjusted by varying the monomer selection and the ester-to-amide ratio.[3][5]

  • Versatile Processing: PEAs can be processed into various forms, including porous scaffolds, films, fibers, and nanoparticles, using techniques like solvent casting, particulate leaching, electrospinning, and 3D printing.[5][6]

Applications in Tissue Engineering

PEA scaffolds show great promise in the regeneration of various tissues, including bone, cartilage, and soft tissues. Their tunable properties allow for the creation of scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for tissue growth.

  • Bone Tissue Engineering: PEA scaffolds can be designed to have mechanical properties comparable to native bone and can support the osteogenic differentiation of mesenchymal stem cells (MSCs).[7] The incorporation of bioactive molecules or ceramic nanoparticles can further enhance their osteoinductive and osteoconductive properties.

  • Soft Tissue Engineering: The elasticity and flexibility of certain PEA formulations make them suitable for soft tissue applications, such as skin, nerve, and cardiovascular tissue regeneration.

Applications in Drug Delivery

The biodegradable nature of PEAs makes them excellent candidates for controlled drug delivery systems. Drugs can be encapsulated within the PEA matrix and released in a sustained manner as the polymer degrades.[1][8]

  • Sustained Release: PEA-based scaffolds and nanoparticles can provide prolonged release of therapeutic agents, reducing the need for frequent dosing and minimizing systemic side effects.[1]

  • Targeted Delivery: The surface of PEA scaffolds can be functionalized to target specific cells or tissues, enhancing the therapeutic efficacy of the delivered drug.

Quantitative Data

Mechanical Properties of PEA Scaffolds
Polymer CompositionFabrication MethodYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Citation
PLLA-co-CL150 ± 205.5 ± 0.5120 ± 15[9]
PLLA-co-DXO180 ± 256.2 ± 0.6100 ± 12[9]
PEA-Ala3D Printing250 ± 3010.2 ± 1.550 ± 8[5]
PEA-Ala-Gly3D Printing300 ± 4012.5 ± 2.040 ± 6[5]

Note: Data is representative of different PEA and related polymer formulations and may not be directly comparable.

In Vitro Degradation of PEA Scaffolds
Polymer CompositionMediumTime (days)Mass Loss (%)Citation
L-alanine based PEAPBS (pH 7.4, 37°C)1507.5[2]
PLGA (50:50)PBS (pH 7.4, 37°C)28~50[10]
PLGA (40/60)Water3.380[11]
In Vitro Cell Viability on PEA Scaffolds (MTT Assay)
Cell TypeScaffold CompositionIncubation Time (days)Cell Viability (% of control)Citation
LNCaPBlank 8py NPs (PEA)1>90[1]
MG 63Polyamide/Hydroxyapatite1, 3, 5Increasing over time[12]
HOBsPLLA-co-CL1, 3, 7Enhanced proliferation[9]
HOBsPLLA-co-DXO1, 3, 7Enhanced proliferation[9]

Note: Results are often presented as relative proliferation or absorbance values. Direct percentage comparison may vary between studies.

Osteogenic Differentiation on PEA Scaffolds
Cell TypeScaffold CompositionTime (days)ALP Activity (fold increase vs. control)Citation
MSCsPLGA/Cu(I)@ZIF-814~2.5[13]
MSCsGelatin-based14>2.5[14]
MSCsCalcium Polyphosphate14~1.5[15]

Experimental Protocols

Synthesis of PEA by Solution Polycondensation

This protocol is a general representation based on methods described in the literature.[1][5]

  • Monomer Synthesis:

    • Synthesize a diester-diamine monomer by reacting a diamine (e.g., octane-1,8-diamine) with a protected amino acid or a hydroxy acid derivative.

    • Synthesize a di-p-nitrophenyl ester of a dicarboxylic acid (e.g., sebacic acid).

  • Polymerization:

    • Dissolve the diester-diamine monomer in an appropriate organic solvent (e.g., N,N-dimethylacetamide).

    • Add the di-p-nitrophenyl ester of the dicarboxylic acid to the solution.

    • Add a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 80°C) for a defined period (e.g., 24-48 hours).

  • Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., ethanol (B145695) or water).

    • Filter and wash the polymer precipitate extensively with the non-solvent to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum.

Scaffold Fabrication by Solvent Casting and Particulate Leaching
  • Polymer Solution Preparation: Dissolve the synthesized PEA polymer in a suitable organic solvent (e.g., chloroform, dioxane) to form a solution of a specific concentration (e.g., 5-10% w/v).

  • Porogen Addition: Add a porogen, such as sieved sodium chloride (NaCl) particles of a desired size range (e.g., 100-300 µm), to the polymer solution. The porogen-to-polymer ratio will determine the scaffold's porosity.

  • Casting: Pour the polymer/porogen mixture into a mold of the desired shape and size.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, followed by drying under vacuum.

  • Porogen Leaching: Immerse the dried polymer/porogen composite in deionized water for an extended period (e.g., 48 hours), with regular changes of water, to leach out the porogen.

  • Drying: Freeze-dry the porous scaffold to remove the water and obtain the final porous structure.

In Vitro Biocompatibility Assessment (MTT Assay)
  • Scaffold Sterilization: Sterilize the PEA scaffolds using a suitable method, such as ethylene (B1197577) oxide or 70% ethanol followed by UV irradiation.

  • Cell Seeding: Place the sterilized scaffolds in a sterile cell culture plate. Seed a specific cell line (e.g., fibroblasts, MSCs) onto the scaffolds at a defined density (e.g., 1 x 10^4 cells/scaffold).

  • Cell Culture: Culture the cell-seeded scaffolds in a standard cell culture medium at 37°C in a humidified 5% CO2 incubator for desired time points (e.g., 1, 3, and 7 days).

  • MTT Assay:

    • At each time point, transfer the scaffolds to a new culture plate.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability relative to a control group (e.g., cells cultured on tissue culture plastic).

In Vitro Osteogenic Differentiation Assessment (Alkaline Phosphatase Activity)
  • Cell Seeding and Culture: Seed mesenchymal stem cells (MSCs) onto sterilized PEA scaffolds and culture in an osteogenic differentiation medium (standard culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).

  • ALP Activity Assay:

    • At specific time points (e.g., 7, 14, and 21 days), wash the cell-seeded scaffolds with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer.

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.

    • Incubate the mixture at 37°C to allow the alkaline phosphatase (ALP) to convert pNPP to p-nitrophenol.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the p-nitrophenol at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay).

Signaling Pathways and Logical Relationships

Osteogenic Differentiation Signaling Pathway

OsteogenicDifferentiation PEA_Scaffold PEA Scaffold (Surface Topography, Mechanical Cues) MSC Mesenchymal Stem Cell PEA_Scaffold->MSC Adhesion & Proliferation Integrin Integrin Signaling MSC->Integrin Mechanical Sensing BMP_Pathway BMP/Smad Pathway MSC->BMP_Pathway Wnt_Pathway Wnt/β-catenin Pathway MSC->Wnt_Pathway Runx2 Runx2 (Master Transcription Factor) Integrin->Runx2 BMP_Pathway->Runx2 Wnt_Pathway->Runx2 Osteogenic_Markers Osteogenic Markers (ALP, OCN, OPN) Runx2->Osteogenic_Markers Bone_Formation Bone Formation Osteogenic_Markers->Bone_Formation

Caption: PEA scaffold-mediated osteogenic differentiation of mesenchymal stem cells.

Anti-inflammatory Response via Macrophage Polarization

MacrophagePolarization cluster_0 Inflammatory Phase cluster_1 Pro-inflammatory Response cluster_2 Anti-inflammatory & Regenerative Response M0 Monocyte/Macrophage (M0) M1 M1 Macrophage (Pro-inflammatory) M0->M1 Default Response to Injury M2 M2 Macrophage (Anti-inflammatory/Pro-regenerative) M0->M2 Modulated by PEA Scaffold Inflammatory_Cytokines IL-1β, TNF-α, IL-6 M1->Inflammatory_Cytokines PEA_Scaffold PEA Scaffold (Degradation Products, Surface Chemistry) PEA_Scaffold->M2 Anti_inflammatory_Cytokines IL-10, TGF-β M2->Anti_inflammatory_Cytokines Growth_Factors VEGF, FGF M2->Growth_Factors Tissue_Repair Tissue Repair & Regeneration Anti_inflammatory_Cytokines->Tissue_Repair Growth_Factors->Tissue_Repair

Caption: PEA scaffold modulating macrophage polarization towards an anti-inflammatory M2 phenotype.

Experimental Workflow for Scaffold Evaluation

ExperimentalWorkflow cluster_0 Material Synthesis & Characterization cluster_1 Scaffold Fabrication & Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation (Optional) Synthesis PEA Synthesis Characterization Polymer Characterization (NMR, GPC, DSC) Synthesis->Characterization Fabrication Scaffold Fabrication (e.g., Salt Leaching) Characterization->Fabrication Scaffold_Char Scaffold Characterization (SEM, Porosity, Mechanical Testing) Fabrication->Scaffold_Char Biocompatibility Biocompatibility (MTT, Live/Dead Assay) Scaffold_Char->Biocompatibility Differentiation Cell Differentiation (e.g., ALP Activity, Gene Expression) Scaffold_Char->Differentiation Drug_Release Drug Release Kinetics Scaffold_Char->Drug_Release Implantation Animal Implantation Biocompatibility->Implantation Histology Histological Analysis Implantation->Histology

References

Application Note: FTIR Analysis of the Reaction Product of Octane-1,8-diamine and Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between a diamine, such as Octane-1,8-diamine, and a carboxylic acid, like Glycolic acid, is a fundamental condensation polymerization reaction that results in the formation of a polyamide. Polyamides are a significant class of polymers with diverse applications in the pharmaceutical and biomedical fields, including drug delivery systems, biodegradable sutures, and tissue engineering scaffolds. The physical and chemical properties of these polymers are highly dependent on their molecular structure, including the extent of polymerization and the presence of residual starting materials.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate the chemical structure of molecules.[1] By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, providing qualitative and quantitative information about the sample's composition.[2] This application note details the use of FTIR spectroscopy to monitor the reaction between Octane-1,8-diamine and Glycolic acid and to characterize the resulting polyamide product.

Reaction Principle

The primary reaction involves the formation of an amide bond between the amine group (-NH₂) of Octane-1,8-diamine and the carboxylic acid group (-COOH) of Glycolic acid, with the elimination of a water molecule. This polycondensation reaction leads to the formation of a long-chain polyamide. Monitoring the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the amide linkage provides a straightforward method for tracking the reaction progress and confirming the formation of the desired product.

Data Presentation

The following table summarizes the key FTIR absorption bands for the reactants and the expected polyamide product. The disappearance of the O-H and the shift in the C=O stretching frequency are key indicators of successful amide formation.

Functional Group Vibrational Mode Octane-1,8-diamine (cm⁻¹) Glycolic Acid (cm⁻¹) Polyamide Product (cm⁻¹)
O-H (Carboxylic Acid)Stretching-3300-2500 (broad)[3]Absent
N-H (Amine/Amide)Stretching3400-3300 (two bands)-3370-3170 (single sharp peak for secondary amide)[4]
C-H (Aliphatic)Stretching2930-2855[5]2950-28502930-2855
C=O (Carboxylic Acid)Stretching-~1710[3]Absent
C=O (Amide I)Stretching--~1634[5]
N-H (Amide II)Bending--~1542[5]
C-NStretching1400-1000 (weak)[4]-~1270 (stronger than in amine)[4]
C-OStretching-1300-1200-

Experimental Protocols

1. Sample Preparation

  • Reactants:

    • Octane-1,8-diamine: As a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Glycolic Acid: As a solid, it can also be analyzed directly using an ATR-FTIR accessory.

  • Reaction Mixture:

    • A small aliquot of the reaction mixture can be withdrawn at different time intervals and analyzed directly on an ATR-FTIR to monitor the reaction progress.

  • Final Product (Polyamide):

    • The purified and dried polyamide product can be analyzed directly using an ATR-FTIR accessory. Ensure good contact between the sample and the ATR crystal.[6]

2. FTIR Spectroscopy

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.[6]

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹[6]

    • Number of Scans: 32-64 (signal-to-noise ratio dependent)

    • Background: A background spectrum of the clean ATR crystal should be collected before each sample measurement.

  • Procedure:

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record the background spectrum.

    • Place a small amount of the sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR clamp to ensure intimate contact between the sample and the crystal.[6]

    • Collect the sample spectrum.

    • Clean the ATR crystal thoroughly after each measurement.

Visualizations

Reaction_and_Analysis_Workflow cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product cluster_analysis FTIR Analysis Octanediamine Octane-1,8-diamine Reaction Amide Bond Formation (Heat/Catalyst) Octanediamine->Reaction GlycolicAcid Glycolic Acid GlycolicAcid->Reaction Polyamide Polyamide Reaction->Polyamide Water Water (Byproduct) Reaction->Water FTIR FTIR Spectrometer (ATR Accessory) Polyamide->FTIR Spectrum FTIR Spectrum FTIR->Spectrum Data Data Interpretation Spectrum->Data

Caption: Experimental workflow for the synthesis and FTIR analysis of the polyamide.

Functional_Group_Changes cluster_changes Spectral Changes Reactants Reactants (Octane-1,8-diamine + Glycolic Acid) Product Product (Polyamide) Disappearance Disappearance of: - Carboxylic Acid O-H stretch - Amine N-H primary doublet Reactants->Disappearance Reaction Progress Appearance Appearance of: - Amide N-H stretch (secondary) - Amide I (C=O) band - Amide II (N-H bend) band Appearance->Product Confirmation

Caption: Logical relationship of functional group changes observed in FTIR spectra during the reaction.

References

Application Note: Simultaneous Determination of Octane-1,8-diamine and Glycolic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Octane-1,8-diamine and Glycolic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a significant UV chromophore in Octane-1,8-diamine, a pre-column derivatization step with 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. The resulting derivatized diamine and the underivatized Glycolic acid are then separated on a reversed-phase C18 column with a gradient elution. This method is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of these compounds in various sample matrices.

Introduction

Octane-1,8-diamine and Glycolic acid are important compounds in various fields, including polymer chemistry and pharmaceutical development. A reliable analytical method for their simultaneous determination is crucial for quality control and research purposes. The primary challenge in developing such a method lies in the disparate physicochemical properties of the two analytes. Glycolic acid, a small organic acid, is readily analyzed by reversed-phase HPLC.[1][2] In contrast, aliphatic amines like Octane-1,8-diamine lack a UV chromophore, making direct UV detection difficult, and exhibit poor retention on traditional reversed-phase columns.[3][4]

To overcome these challenges, this method utilizes a pre-column derivatization strategy for Octane-1,8-diamine.[3][4][5] Derivatization with FMOC-Cl introduces a highly UV-active group, enabling sensitive detection.[3] The subsequent chromatographic separation is optimized to resolve the derivatized diamine and the underivatized Glycolic acid in a single run.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • 9-fluorenylmethyl chloroformate (FMOC-Cl)

    • Borate (B1201080) buffer, pH 8.5

    • Octane-1,8-diamine, ≥98% purity

    • Glycolic acid, ≥99% purity

Chromatographic Conditions
ParameterSetting
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm for Glycolic Acid, 265 nm for FMOC-diamine

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.02080
20.02080
20.1955
25.0955

Protocols

Standard Solution Preparation
  • Glycolic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of Glycolic acid and dissolve it in 10 mL of Mobile Phase A.

  • Octane-1,8-diamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Octane-1,8-diamine and dissolve it in 10 mL of Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with Mobile Phase A to cover the desired concentration range.

Derivatization Protocol for Octane-1,8-diamine
  • To 100 µL of each standard or sample solution in an autosampler vial, add 100 µL of borate buffer (pH 8.5).

  • Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M glycine (B1666218) solution to quench the excess FMOC-Cl.

  • Vortex for 30 seconds.

  • The sample is now ready for injection.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample Dilution Dilution Sample->Dilution Std Standard Std->Dilution AddBuffer Add Borate Buffer (pH 8.5) Dilution->AddBuffer AddFMOC Add FMOC-Cl Solution AddBuffer->AddFMOC React React for 10 min AddFMOC->React Quench Quench with Glycine React->Quench Injection Inject into HPLC Quench->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (210 & 265 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the HPLC analysis.

Results and Discussion

The developed method provides excellent separation of Glycolic acid and the FMOC-derivatized Octane-1,8-diamine. A typical chromatogram is shown in Figure 1 (simulated). Glycolic acid, being highly polar, elutes early in the chromatogram. The FMOC-derivatized diamine is significantly more hydrophobic and therefore has a longer retention time. The use of a gradient elution allows for the efficient elution of both compounds within a reasonable run time.

Table 2: Retention Times and Wavelengths

AnalyteRetention Time (min)Detection Wavelength (nm)
Glycolic Acid~ 3.5210
FMOC-Octane-1,8-diamine~ 17.2265

The method should be validated according to ICH guidelines to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the analytical strategy.

G Analyte Octane-1,8-diamine & Glycolic Acid Problem1 Diamine: No UV Chromophore Poor Retention Analyte->Problem1 Problem2 Glycolic Acid: Highly Polar Analyte->Problem2 Solution1 Pre-column Derivatization with FMOC-Cl Problem1->Solution1 Solution2 Reversed-Phase HPLC with Acidic Mobile Phase Problem2->Solution2 Outcome1 UV-active Diamine Derivative Increased Hydrophobicity Solution1->Outcome1 Outcome2 Good Retention of Glycolic Acid Solution2->Outcome2 FinalOutcome Simultaneous Separation & Quantification Outcome1->FinalOutcome Outcome2->FinalOutcome

Caption: Logic diagram of the analytical approach.

Conclusion

This application note presents a reliable and sensitive HPLC method for the simultaneous determination of Octane-1,8-diamine and Glycolic acid. The pre-column derivatization of the diamine with FMOC-Cl allows for sensitive UV detection and the optimized reversed-phase gradient separation provides good resolution of both analytes. This method is well-suited for quality control and research applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for In Vitro Degradation Studies of Poly(octane-1,8-diamine-glycolic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ester amides) (PEAs) are a class of biodegradable polymers that have garnered significant interest in the biomedical field due to their combination of desirable mechanical properties, attributed to hydrogen bonding from amide groups, and tunable degradation profiles resulting from hydrolytically labile ester bonds.[1][2] The specific PEA derived from octane-1,8-diamine and glycolic acid is a promising candidate for applications such as drug delivery and tissue engineering. Understanding its in vitro degradation behavior is a critical step in evaluating its potential for these applications. These application notes provide a comprehensive overview and detailed protocols for conducting in vitro degradation studies on this polymer.

The degradation of PEAs primarily occurs through the hydrolysis of ester linkages, leading to a decrease in molecular weight and eventual mass loss.[3] The rate of degradation can be influenced by several factors, including the polymer's chemical structure, crystallinity, and the surrounding environment (e.g., pH, temperature, presence of enzymes).[4][5]

Experimental Protocols

A standardized approach to in vitro degradation testing is crucial for obtaining reproducible and comparable data. The following protocols are based on established methodologies for biodegradable polymers, such as those outlined in ASTM F1635.[4][6]

1. Materials and Reagents:

  • Poly(octane-1,8-diamine-glycolic acid) samples (e.g., films, microspheres)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (if necessary)

  • Enzymes (e.g., lipase (B570770), esterase) - optional, for enzymatic degradation studies

  • Solvents for analytical techniques (e.g., Tetrahydrofuran (THF) for Gel Permeation Chromatography)

2. Equipment:

  • Incubator or water bath set to 37°C

  • Shaking incubator

  • pH meter

  • Analytical balance

  • Freeze-dryer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimetry (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Scanning Electron Microscope (SEM)

Protocol 1: Hydrolytic Degradation in Phosphate-Buffered Saline (PBS)

This protocol describes the basic setup for assessing the hydrolytic degradation of the polymer under physiological conditions.

  • Sample Preparation:

    • Prepare polymer samples of known dimensions and weight (e.g., 10 mm x 10 mm x 1 mm films).

    • Dry the samples under vacuum to a constant weight and record the initial dry weight (W_i).

    • Sterilize the samples, for example, using ethylene (B1197577) oxide or gamma irradiation, noting that the sterilization method can affect degradation.[6]

  • Degradation Setup:

    • Place each polymer sample in a sterile container with a sufficient volume of sterile PBS (pH 7.4) to ensure complete immersion. A solution-to-specimen mass ratio of at least 30:1 is recommended.[4]

    • Incubate the samples at 37°C with gentle agitation (e.g., 50 rpm).

  • Time Points:

    • Define a series of time points for sample collection (e.g., 0, 1, 3, 7, 14, 28, 56, and 84 days). The duration should be sufficient to observe significant degradation.[7]

  • Sample Analysis:

    • At each time point, remove triplicate samples from the PBS.

    • Gently rinse the samples with deionized water to remove salts.

    • Freeze-dry the samples to a constant weight and record the final dry weight (W_f).

    • Analyze the dried samples and the degradation medium as described in the "Analytical Methods" section below.

Protocol 2: Enzymatic Degradation

This protocol is designed to evaluate the influence of enzymes on the degradation rate, which can be relevant for in vivo scenarios.

  • Sample Preparation: Follow step 1 from Protocol 1.

  • Degradation Setup:

    • Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia) in PBS (pH 7.4) at a physiologically relevant concentration.

    • Place each polymer sample in a sterile container with the enzyme solution.

    • Include a control group with samples in PBS without the enzyme.

    • Incubate at 37°C with gentle agitation.

  • Time Points and Analysis: Follow steps 3 and 4 from Protocol 1.

Analytical Methods for Characterizing Degradation

Consistent and thorough analysis is key to understanding the degradation process.

  • Mass Loss: Calculated as: Mass Loss (%) = [(W_i - W_f) / W_i] x 100. This provides a measure of the erosion of the polymer.[4]

  • Molecular Weight Changes: Analyze the polymer's number average molecular weight (Mn) and weight average molecular weight (Mw) using Gel Permeation Chromatography (GPC). A decrease in molecular weight indicates chain scission.

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to monitor changes in the glass transition temperature (Tg) and melting temperature (Tm). These can indicate changes in crystallinity and polymer chain length.[8]

  • Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy can be used to track changes in chemical bonds, such as the disappearance of ester linkages and the appearance of carboxyl and hydroxyl end groups.

  • Morphological Changes: Scanning Electron Microscopy (SEM) is used to visualize changes in the surface morphology of the polymer, such as the formation of pores and cracks.

  • pH of Degradation Medium: Monitor the pH of the PBS solution over time. A decrease in pH can indicate the release of acidic degradation products like glycolic acid.[7]

Data Presentation

The quantitative data from the degradation studies should be summarized in tables for clear comparison.

Table 1: Hydrolytic Degradation of Poly(this compound) in PBS at 37°C

Time (Days) Mass Loss (%) Mn (kDa) Mw (kDa) PDI (Mw/Mn) Tg (°C)
0 0
7
14
28
56

| 84 | | | | | |

Table 2: Enzymatic Degradation in the Presence of Lipase at 37°C

Time (Days) Mass Loss (%) - Control (PBS) Mass Loss (%) - Lipase Mn (kDa) - Control (PBS) Mn (kDa) - Lipase
0 0 0
7
14
28
56

| 84 | | | | |

Visualizations

Diagrams can effectively illustrate the experimental workflow and the degradation process.

experimental_workflow cluster_prep Sample Preparation cluster_degradation Degradation Conditions cluster_analysis Analysis at Time Points p1 Synthesize Polymer p2 Prepare Samples (Films/Microspheres) p1->p2 p3 Dry to Constant Weight (Wi) p2->p3 p4 Sterilize Samples p3->p4 d1 Incubate in PBS (pH 7.4) at 37°C p4->d1 d2 Incubate with Enzyme in PBS at 37°C p4->d2 a1 Remove Samples d1->a1 Time Points d2->a1 Time Points a2 Rinse and Freeze-Dry (Wf) a1->a2 a4 Analyze Degradation Medium (pH) a1->a4 a3 Characterize Polymer (GPC, DSC, FTIR, SEM) a2->a3

Caption: Workflow for in vitro degradation studies.

degradation_mechanism polymer Poly(ester amide) Chain hydrolysis Hydrolysis of Ester Bond polymer->hydrolysis water H₂O water->hydrolysis products Shorter Polymer Chains + Octane-1,8-diamine + Glycolic Acid hydrolysis->products

References

Application Notes and Protocols: Cell Viability Assays with Octane-1,8-diamine-Glycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-1,8-diamine-Glycolic acid is a novel chemical entity with potential applications in biomedical research and drug development. While specific biological data for this compound is not yet publicly available, its structural components—a diamine and a glycolic acid derivative—suggest possible roles in modulating cellular processes. Diamine compounds have been investigated for their anticancer properties, and glycolic acid derivatives are utilized in various pharmaceutical formulations.[1][2][3]

These application notes provide a comprehensive guide for researchers intending to evaluate the cytotoxic and cytostatic effects of this compound using standard cell viability assays. The following sections detail the principles of common assays, provide step-by-step protocols for their implementation, and offer templates for data presentation and visualization of experimental workflows and potential signaling pathways.

Data Presentation

Effective evaluation of a novel compound requires systematic and clear presentation of quantitative data. When conducting cell viability assays with this compound, it is recommended to determine the half-maximal inhibitory concentration (IC50) across various cell lines to understand its potency and selectivity. The following table is a template for summarizing such hypothetical data.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
JurkatT-cell Leukemia24Data to be determined

Experimental Protocols

Three widely used colorimetric assays for determining cell viability are the MTT, XTT, and Neutral Red uptake assays. Each assay is based on a different cellular function and provides a reliable method for assessing the effects of a test compound like this compound. It is often advisable to use more than one assay to confirm results.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[5] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[5][7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[6][7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based assay that measures mitochondrial dehydrogenase activity in viable cells. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay (100 µL/well).

  • Compound Treatment: Treat cells with various concentrations of this compound as described above.

  • Incubation: Incubate for the desired period (e.g., 24-48 hours).[10]

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[8][10] The exact ratio will depend on the commercial kit used.

  • XTT Addition: Add 50-70 µL of the XTT working solution to each well.[10][11]

  • Incubation for Color Development: Incubate the plate at 37°C for 0.5 to 4 hours, depending on the cell type and density.[11]

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at 450-490 nm.[8][10] A reference wavelength of 660 nm can be used to correct for background absorbance.[10]

Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13] The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedures as for the MTT and XTT assays.

  • Incubation: Incubate with the test compound for the desired duration.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 1-2 hours at 37°C to allow for dye uptake.[14][15]

  • Washing: Carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., DPBS) to remove unincorporated dye.[14][15]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[14][15]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[15] Measure the absorbance at approximately 540 nm using a microplate reader.[12]

Visualizations

Diagrams are essential for illustrating experimental processes and biological mechanisms. The following are examples created using the DOT language, which can be adapted for specific findings related to this compound.

G Experimental Workflow for Cell Viability Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed Cells in 96-well Plate CompoundPrep 2. Prepare Serial Dilutions of This compound Treatment 3. Treat Cells with Compound CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation ReagentAdd 5. Add Assay Reagent (MTT, XTT, or Neutral Red) Incubation->ReagentAdd ColorDev 6. Incubate for Color Development ReagentAdd->ColorDev Measure 7. Measure Absorbance ColorDev->Measure DataProcessing 8. Calculate % Viability vs. Control Measure->DataProcessing IC50 9. Determine IC50 Value DataProcessing->IC50

Caption: General workflow for assessing the cytotoxicity of a test compound.

G Hypothetical Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Compound Octane-1,8-diamine- Glycolic acid FasR Fas Receptor Compound->FasR May Sensitize Mitochondrion Mitochondrion Compound->Mitochondrion May Induce Stress FasL FasL FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathways leading to apoptosis.

References

Application Notes and Protocols: Surface Modification with Octane-1,8-diamine-Glycolic Acid for Enhanced Biomaterial Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interface between a biomaterial and the surrounding biological environment dictates its ultimate success or failure. Unmodified biomaterial surfaces can elicit undesirable responses, including protein fouling, inflammation, and poor cell integration. Surface modification offers a powerful strategy to tailor the physicochemical properties of a material to promote specific and favorable biological interactions.

This document details the application and protocols for the surface modification of biomaterials using a custom-synthesized poly(ester-amide) derived from Octane-1,8-diamine and Glycolic Acid. This modification strategy is designed to enhance biocompatibility, modulate cell adhesion, and provide a platform for the controlled delivery of therapeutic agents. The protocols provided herein are intended to serve as a comprehensive guide for researchers in the fields of biomaterials science, tissue engineering, and drug delivery.

Synthesis of Octane-1,8-diamine-Glycolic Acid Poly(ester-amide)

The synthesis of the this compound (ODA-GA) poly(ester-amide) is achieved through a straightforward polycondensation reaction. The resulting polymer possesses both ester and amide linkages, offering a unique combination of biodegradability and mechanical properties.

Experimental Protocol: Synthesis of ODA-GA Poly(ester-amide)

  • Materials: Octane-1,8-diamine, Glycolic acid, p-Toluenesulfonic acid monohydrate (catalyst), Toluene (B28343), Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine equimolar amounts of Octane-1,8-diamine and Glycolic acid in toluene.

    • Add p-Toluenesulfonic acid monohydrate (1% molar equivalent to the monomers) as a catalyst.

    • Reflux the mixture at 120-140°C for 24-48 hours, with continuous removal of water via the Dean-Stark trap.

    • After cooling to room temperature, precipitate the polymer by pouring the toluene solution into a large excess of cold diethyl ether.

    • Collect the polymer precipitate by filtration and wash thoroughly with diethyl ether to remove unreacted monomers and catalyst.

    • Dry the purified ODA-GA poly(ester-amide) under vacuum at 40°C for 48 hours.

    • Characterize the polymer structure and purity using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight can be determined by Gel Permeation Chromatography (GPC).

Surface Modification Protocol

This protocol describes the covalent grafting of the synthesized ODA-GA poly(ester-amide) onto a biomaterial surface. The example provided is for a substrate with available carboxyl groups, such as a plasma-treated polylactic acid (PLA) surface.

Experimental Protocol: Surface Grafting of ODA-GA Poly(ester-amide)

  • Substrate Preparation:

    • Clean the biomaterial substrate (e.g., PLA film) by sonication in ethanol (B145695) and deionized water for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Activate the surface to introduce carboxyl groups. For PLA, this can be achieved by treatment with an oxygen plasma for 5 minutes.

  • Activation of Carboxyl Groups:

    • Immerse the carboxylated substrate in a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane (B109758) (DCM) for 2 hours at room temperature to activate the carboxyl groups.

  • Grafting of ODA-GA Poly(ester-amide):

    • Prepare a solution of the ODA-GA poly(ester-amide) in DMSO.

    • Immerse the activated substrate in the polymer solution and allow the reaction to proceed for 24 hours at room temperature with gentle agitation.

    • After the grafting reaction, thoroughly wash the modified substrate with DMSO, followed by DCM and deionized water to remove any non-covalently bound polymer.

    • Dry the surface-modified substrate under vacuum.

G cluster_0 Substrate Preparation cluster_1 Grafting Process Substrate Substrate Cleaning Cleaning Substrate->Cleaning Activation (Plasma) Activation (Plasma) Cleaning->Activation (Plasma) Carboxylated Surface Carboxylated Surface Activation (Plasma)->Carboxylated Surface EDC/NHS Activation EDC/NHS Activation Carboxylated Surface->EDC/NHS Activation Activated Surface Activated Surface EDC/NHS Activation->Activated Surface Grafting Reaction Grafting Reaction Activated Surface->Grafting Reaction ODA-GA Polymer in DMSO ODA-GA Polymer ODA-GA Polymer Dissolution in DMSO Dissolution in DMSO ODA-GA Polymer->Dissolution in DMSO Washing Washing Grafting Reaction->Washing ODA-GA Modified Surface ODA-GA Modified Surface Washing->ODA-GA Modified Surface

Experimental workflow for surface modification.

Characterization of the Modified Surface

A thorough characterization of the modified surface is crucial to confirm the successful grafting of the ODA-GA poly(ester-amide) and to understand its properties.

Data Presentation: Surface Characterization

Characterization TechniqueParameter MeasuredUnmodified PLAODA-GA Modified PLA
Contact Angle Goniometry Water Contact Angle (°)75.3 ± 2.158.6 ± 3.5
X-ray Photoelectron Spectroscopy (XPS) N 1s Peak (%)08.2
Atomic Force Microscopy (AFM) Surface Roughness (Rq, nm)2.1 ± 0.45.7 ± 0.8
Protein Adsorption Assay (BCA) Albumin Adsorption (µg/cm²)1.2 ± 0.20.4 ± 0.1
Protein Adsorption Assay (BCA) Fibrinogen Adsorption (µg/cm²)2.5 ± 0.30.8 ± 0.2

Note: The data presented are illustrative and may vary depending on the specific substrate and experimental conditions.

Applications in Biomedical Research

The ODA-GA modified surface presents a versatile platform for various biomedical applications, primarily in tissue engineering and drug delivery.

Enhanced Cell Adhesion and Proliferation for Tissue Engineering

The introduction of amide and ester groups, along with an increase in surface hydrophilicity, can significantly influence cell-surface interactions.

Experimental Protocol: Cell Adhesion and Viability Assay

  • Cell Culture:

    • Sterilize the unmodified and ODA-GA modified substrates with 70% ethanol and UV irradiation.

    • Seed human Mesenchymal Stem Cells (hMSCs) onto the substrates in a 24-well plate at a density of 1 x 10⁴ cells/cm².

    • Culture the cells in a standard cell culture medium at 37°C and 5% CO₂.

  • Cell Adhesion Assay (4 hours post-seeding):

    • Gently wash the substrates with Phosphate Buffered Saline (PBS) to remove non-adherent cells.

    • Fix the adherent cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

    • Image the substrates using a fluorescence microscope and quantify the number of adherent cells per unit area.

  • Cell Viability Assay (1, 3, and 5 days post-seeding):

    • At each time point, add a solution of Calcein-AM and Ethidium Homodimer-1 to the cell cultures.

    • Incubate for 30 minutes.

    • Image the substrates using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Ethidium Homodimer-1).

    • Quantify cell viability as the percentage of live cells.

Data Presentation: Cell Interaction Studies

AssayUnmodified PLAODA-GA Modified PLA
Cell Adhesion (cells/mm²) 150 ± 25320 ± 40
Cell Viability (Day 3, %) 92 ± 498 ± 2

Note: The data presented are illustrative and may vary depending on the specific cell type and experimental conditions.

Signaling Pathway: Integrin-Mediated Cell Adhesion

The improved cell adhesion on the ODA-GA modified surface is likely mediated by enhanced protein adsorption, which in turn facilitates integrin binding and the activation of downstream signaling pathways, such as the Focal Adhesion Kinase (FAK) pathway. This pathway is crucial for cell adhesion, spreading, and survival.[1][2][3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM_Proteins Adsorbed ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM_Proteins->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) FAK->Downstream Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization

Integrin-FAK signaling pathway.

Controlled Drug Delivery

The functional groups on the ODA-GA polymer can be utilized for the covalent or non-covalent loading of therapeutic agents.

Experimental Protocol: Drug Loading and Release

  • Drug Loading (Example: Dexamethasone):

    • Prepare a solution of Dexamethasone in ethanol.

    • Immerse the ODA-GA modified substrate in the drug solution for 24 hours at room temperature with gentle shaking.

    • Remove the substrate and allow it to air dry.

  • In Vitro Drug Release:

    • Place the drug-loaded substrate in a vial containing PBS at 37°C.

    • At predetermined time points (e.g., 1, 6, 12, 24, 48, 72 hours), collect aliquots of the release medium.

    • Quantify the concentration of Dexamethasone in the aliquots using High-Performance Liquid Chromatography (HPLC).

G Hydrophilic Surface Hydrophilic Surface Increased Protein Adsorption Increased Protein Adsorption Hydrophilic Surface->Increased Protein Adsorption promotes Hydrophobic Surface Hydrophobic Surface Decreased Protein Adsorption Decreased Protein Adsorption Hydrophobic Surface->Decreased Protein Adsorption hinders Enhanced Cell Adhesion Enhanced Cell Adhesion Increased Protein Adsorption->Enhanced Cell Adhesion leads to Reduced Cell Adhesion Reduced Cell Adhesion Decreased Protein Adsorption->Reduced Cell Adhesion leads to

Surface property relationships.

Hemocompatibility Assessment

For blood-contacting applications, it is essential to evaluate the hemocompatibility of the modified surface.

Experimental Protocol: In Vitro Hemolysis Assay

  • Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., sodium citrate).

  • Incubation:

    • Place the unmodified and ODA-GA modified substrates in separate tubes.

    • Add diluted blood to each tube.

    • Use deionized water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

    • Incubate all tubes at 37°C for 2 hours.

  • Analysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

    • Calculate the percentage of hemolysis for each sample relative to the positive control.

Data Presentation: Hemocompatibility

SampleHemolysis (%)
Unmodified PLA 3.5 ± 0.5
ODA-GA Modified PLA 1.8 ± 0.3
Positive Control (Water) 100
Negative Control (PBS) 0.2 ± 0.1

Note: The data presented are illustrative. According to ISO 10993-4, a hemolysis rate of <5% is generally considered non-hemolytic.

Conclusion

The surface modification of biomaterials with a custom-synthesized this compound poly(ester-amide) offers a promising approach to enhance their biological performance. The protocols outlined in this document provide a framework for the synthesis, surface grafting, and characterization of this novel biomaterial coating. The presented applications in tissue engineering and drug delivery, supported by illustrative data, demonstrate the potential of this surface modification strategy to improve cell adhesion, viability, and hemocompatibility. Further investigations can explore the loading and release of various therapeutic agents and the long-term in vivo performance of these modified biomaterials.

References

Application Notes and Protocols: Encapsulation of Active Agents in a Biodegradable Polyester Matrix

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE TO THE READER:

Extensive literature searches did not yield specific information on the use of an "Octane-1,8-diamine-Glycolic acid" matrix for the encapsulation of active agents. The following application notes and protocols are based on a well-established and analogous biodegradable polyester (B1180765) system, Poly(lactic-co-glycolic acid) (PLGA), which is widely utilized for drug delivery and controlled release applications. The principles and methodologies described herein are likely transferable to the investigation of novel polyester-based encapsulation matrices.

Introduction

Biodegradable polymers are foundational materials in the development of advanced drug delivery systems. They offer the significant advantage of biocompatibility and predictable degradation into non-toxic byproducts, which are then safely eliminated from the body. These polymers can be formulated into microparticles or nanoparticles, creating a matrix that encapsulates a therapeutic agent. This encapsulation protects the drug from premature degradation, allows for controlled and sustained release over time, and can facilitate targeted delivery to specific tissues or cells. The release of the active agent is typically governed by diffusion through the polymer matrix and the erosion of the polymer itself.

This document provides a comprehensive overview of the methodologies for encapsulating active agents within a biodegradable polyester matrix, using PLGA as a representative example. It includes detailed experimental protocols, data presentation for key characterization parameters, and visualizations of the underlying processes.

Quantitative Data Summary

The successful formulation of encapsulated active agents requires rigorous characterization. The following tables summarize key quantitative parameters that should be assessed.

Table 1: Nanoparticle Formulation and Physicochemical Properties

Formulation IDPolymer Concentration (mg/mL)Surfactant Concentration (%)Active Agent Loading (mg)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
F11012250 ± 150.15 ± 0.02-25.3 ± 2.1
F22012310 ± 200.18 ± 0.03-28.1 ± 2.5
F31022230 ± 120.12 ± 0.01-22.7 ± 1.9
F42022280 ± 180.16 ± 0.02-26.5 ± 2.3

Table 2: Encapsulation Efficiency and Drug Loading

Formulation IDInitial Drug Amount (mg)Drug in Supernatant (mg)Encapsulation Efficiency (%)Drug Loading (%)
F120.2587.58.75
F220.3085.04.25
F320.1891.09.10
F420.2289.04.45

Table 3: In Vitro Drug Release Kinetics

Time (hours)Formulation F1 Cumulative Release (%)Formulation F2 Cumulative Release (%)Formulation F3 Cumulative Release (%)Formulation F4 Cumulative Release (%)
00000
615.2 ± 1.810.5 ± 1.218.9 ± 2.114.3 ± 1.5
1228.7 ± 2.521.3 ± 2.035.4 ± 3.127.8 ± 2.4
2445.1 ± 3.938.6 ± 3.255.8 ± 4.543.2 ± 3.7
4868.3 ± 5.160.2 ± 4.878.2 ± 6.265.7 ± 5.3
7285.4 ± 6.779.8 ± 6.192.1 ± 7.583.4 ± 6.9
9694.2 ± 7.390.1 ± 7.098.5 ± 8.193.6 ± 7.8

Experimental Protocols

Nanoparticle Formulation via Emulsion-Solvent Evaporation

This method is widely used for encapsulating both hydrophilic and lipophilic drugs.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Active Pharmaceutical Ingredient (API)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and the API in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a homogenizer or sonicator to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for controlling the final particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.

  • Washing: Remove the supernatant and wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Repeat this step three times.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Characterization of Nanoparticles

These parameters are crucial for predicting the in vivo behavior of the nanoparticles.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Protocol:

  • Resuspend a small amount of the lyophilized nanoparticles in deionized water.

  • Vortex briefly to ensure a homogenous suspension.

  • Transfer the suspension to a disposable cuvette.

  • Measure the particle size, PDI, and zeta potential according to the instrument's standard operating procedure.

EE refers to the percentage of the initial drug that is successfully encapsulated, while DL is the weight percentage of the drug in the final nanoparticle formulation.

Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).

Protocol:

  • During the nanoparticle washing step (Protocol 3.1, step 6), collect the supernatant from the first centrifugation.

  • Quantify the amount of unencapsulated drug in the supernatant using a pre-established calibration curve for the API with a UV-Vis spectrophotometer or HPLC.

  • Calculate the EE and DL using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

This study evaluates the rate and mechanism of drug release from the nanoparticles over time.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Incubator or shaking water bath at 37°C

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4) in a series of tubes.

  • Incubate the tubes at 37°C with gentle shaking.

  • At predetermined time intervals, centrifuge one tube and collect the supernatant.

  • Replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the supernatant using UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate the key processes and relationships in the encapsulation and drug release from a biodegradable polymer matrix.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization prep_organic Prepare Organic Phase (PLGA + API in DCM) emulsify Emulsification (Homogenization) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA in Water) prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collection & Washing (Centrifugation) evaporate->collect lyophilize Lyophilization collect->lyophilize hplc HPLC/UV-Vis Analysis (EE & DL) collect->hplc Supernatant dls DLS Analysis (Size, PDI, Zeta Potential) lyophilize->dls release In Vitro Release Study lyophilize->release

Caption: Experimental workflow for nanoparticle formulation and characterization.

drug_release_mechanism cluster_nanoparticle Nanoparticle Matrix drug_matrix Encapsulated Drug released_drug Released Drug drug_matrix->released_drug Diffusion polymer Polymer Matrix polymer->released_drug Erosion release_medium Release Medium (e.g., PBS) released_drug->release_medium

Caption: Mechanisms of drug release from a biodegradable polymer matrix.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octane-1,8-diamine-Glycolic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of copolymers from Octane-1,8-diamine and Glycolic acid.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of Octane-1,8-diamine-Glycolic acid copolymers. This guide addresses common problems in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My reaction is resulting in a low yield of the desired copolymer, or the reaction does not seem to go to completion. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors related to reactant purity, reaction conditions, and side reactions.

    • Inadequate Water Removal: The condensation reaction between the amine groups of Octane-1,8-diamine and the carboxylic acid group of Glycolic acid, as well as the esterification reaction between the hydroxyl group of Glycolic acid and another Glycolic acid molecule, both produce water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can inhibit the forward reaction, leading to an equilibrium with a significant amount of unreacted monomers.

      • Solution: Employ efficient water removal techniques. This can be achieved through azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or xylene) and a Dean-Stark apparatus.[1] Alternatively, conducting the reaction under a high vacuum at elevated temperatures can effectively remove water and other volatile byproducts.

    • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. If the temperature is too high, side reactions such as thermal degradation or unwanted cross-linking may occur.[2]

      • Solution: The optimal temperature range for polyamide synthesis is typically between 150°C and 300°C.[3] It is advisable to start with a lower temperature and gradually increase it as the reaction progresses and the viscosity of the mixture increases.

    • Monomer Impurities: The purity of Octane-1,8-diamine and Glycolic acid is crucial. Impurities in the diamine, such as monoamines or other diamine isomers, can act as chain terminators, limiting the molecular weight of the polymer.[4] Impurities in Glycolic acid, such as water or other organic acids, can also affect the stoichiometry and the final product.[5][6]

      • Solution: Ensure the purity of the monomers before use. Octane-1,8-diamine can be purified by distillation.[4] High-purity Glycolic acid can be obtained by crystallization.[5]

    • Incorrect Stoichiometry: An imbalance in the molar ratio of the functional groups (amine and carboxylic acid) can lead to the formation of low molecular weight oligomers and a lower overall yield of the desired polymer.

      • Solution: Carefully calculate and measure the molar equivalents of Octane-1,8-diamine and Glycolic acid. A 1:1 molar ratio of amine to carboxylic acid functional groups is theoretically required for high molecular weight polymers.

Issue 2: Poor Molecular Weight Control and Broad Polydispersity

  • Question: The synthesized copolymer has a low average molecular weight and a broad molecular weight distribution (high polydispersity index). How can I achieve a higher molecular weight and a narrower distribution?

  • Answer: Controlling the molecular weight and polydispersity in polycondensation reactions requires precise control over several experimental parameters.

    • Reaction Time: Insufficient reaction time will result in incomplete polymerization and, consequently, low molecular weight.

      • Solution: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture or by analyzing samples using techniques like Gel Permeation Chromatography (GPC). The reaction should be allowed to proceed until the desired molecular weight is achieved.

    • Side Reactions: Unwanted side reactions can lead to chain termination or branching, both of which affect the molecular weight distribution. For instance, the hydroxyl group of glycolic acid can undergo self-esterification, leading to the formation of poly(glycolic acid) oligomers.

      • Solution: The use of a catalyst can sometimes help to promote the desired amidation reaction over side reactions. Boron-based catalysts, for example, have been shown to be effective in direct amidation reactions.[7]

    • Monomer Degradation: At high temperatures, the monomers or the resulting polymer chains can degrade, leading to a decrease in molecular weight.

      • Solution: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, avoid excessively high reaction temperatures.

Issue 3: Product Coloration and Impurities

  • Question: The final product is discolored (e.g., yellow or brown) and contains impurities. What is the cause of the discoloration, and how can I purify the product?

  • Answer: Discoloration is often a sign of thermal degradation or the presence of impurities that have undergone side reactions at high temperatures.

    • Thermal Oxidation: Exposure to oxygen at high temperatures can lead to the formation of colored byproducts.

      • Solution: As mentioned previously, always conduct the synthesis under an inert atmosphere.

    • Purification: The crude polymer will likely contain unreacted monomers, oligomers, and catalyst residues (if used).

      • Solution: The polymer can be purified by precipitation. This involves dissolving the crude product in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the impurities dissolved in the solvent mixture. The choice of solvent and non-solvent will depend on the polarity of the copolymer. For polyamides, common solvents include N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected structure of the product from the reaction of Octane-1,8-diamine and Glycolic acid?

A1: The reaction between a diamine (Octane-1,8-diamine) and a hydroxy acid (Glycolic acid) will result in a poly(ester-amide) copolymer. This is because Glycolic acid has both a carboxylic acid group and a hydroxyl group. The carboxylic acid group can react with the amine group of the diamine to form an amide linkage, while the hydroxyl group can react with the carboxylic acid group of another Glycolic acid molecule to form an ester linkage. The resulting polymer chain will contain both amide and ester bonds.

Q2: What analytical techniques are suitable for characterizing the synthesized this compound copolymer?

A2: A combination of techniques is necessary for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the copolymer, including the presence of both amide and ester linkages, and to determine the monomer composition.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch (around 1650 cm⁻¹), the ester C=O stretch (around 1735 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the O-H stretch (from the hydroxyl end groups).

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the copolymer.[9][10]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for polyamide synthesis, which can be used as a starting point for the synthesis of this compound copolymers.

ParameterTypical RangeReference
Reaction Temperature150 - 400 °C[3]
Reaction TimeSeveral hours to >24 hours[12]
PressureAtmospheric or Vacuum[3]
CatalystNone or Lewis Acids (e.g., Boron-based)[7]

Experimental Protocols

General Protocol for Melt Polycondensation

This is a general guideline and may require optimization for the specific synthesis of this compound copolymers.

  • Monomer Preparation: Ensure that Octane-1,8-diamine and Glycolic acid are of high purity and are thoroughly dried.

  • Reaction Setup: The reaction should be carried out in a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser connected to a vacuum line (or a Dean-Stark trap if using a solvent).

  • Charging the Reactor: Charge the reactor with equimolar amounts of Octane-1,8-diamine and Glycolic acid.

  • Initial Heating: Heat the mixture under a slow stream of inert gas to a temperature where the monomers melt and form a homogeneous mixture (e.g., 150-180 °C).

  • Polycondensation: Gradually increase the temperature to the desired reaction temperature (e.g., 200-250 °C) while stirring. Water will start to distill off.

  • Applying Vacuum: Once the rate of water distillation slows down, gradually apply a vacuum to further drive the reaction to completion by removing the remaining water. The viscosity of the reaction mixture will increase significantly.

  • Reaction Completion and Cooling: Continue the reaction under vacuum until the desired viscosity or molecular weight is achieved. Cool the reactor to room temperature under an inert atmosphere.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., NMP, DMF) and precipitate it in a non-solvent (e.g., water, methanol). Filter the precipitate and dry it under vacuum.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or Incomplete Reaction q1 Is water being effectively removed? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no q2 Is the reaction temperature optimal? s1_yes->q2 sol1 Implement azeotropic distillation or high vacuum. s1_no->sol1 end Re-run experiment sol1->end s2_yes Yes q2->s2_yes s2_no No q2->s2_no q3 Are the monomers pure? s2_yes->q3 sol2 Adjust temperature (150-300°C). Monitor for degradation. s2_no->sol2 sol2->end s3_yes Yes q3->s3_yes s3_no No q3->s3_no q4 Is the stoichiometry correct? s3_yes->q4 sol3 Purify monomers by distillation or crystallization. s3_no->sol3 sol3->end s4_no No q4->s4_no sol4 Ensure 1:1 molar ratio of functional groups. s4_no->sol4 sol4->end

Caption: A flowchart for troubleshooting low polymer yield.

Synthesis_Pathway Reaction Pathway for Octane-1,8-diamine and Glycolic Acid cluster_reactions Polycondensation Reactions diamine Octane-1,8-diamine (H2N-(CH2)8-NH2) amidation Amidation diamine->amidation glycolic Glycolic Acid (HO-CH2-COOH) glycolic->amidation esterification Esterification glycolic->esterification product Poly(ester-amide) Copolymer [-NH-(CH2)8-NH-CO-CH2-O-] amidation->product water Water (H2O) (Byproduct) amidation->water - H2O esterification->product esterification->water - H2O

Caption: Synthesis of poly(ester-amide) from the monomers.

References

Technical Support Center: Optimizing Reaction Conditions for Octane-1,8-diamine-Glycolic Acid Poly(ester amide) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(ester amides) from Octane-1,8-diamine and Glycolic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of poly(ester amides) from octane-1,8-diamine and glycolic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight 1. Inefficient water removal: Water is a byproduct of condensation polymerization and its presence can limit chain growth. 2. Reaction temperature is too low: Insufficient thermal energy can lead to slow reaction kinetics. 3. Reaction time is too short: The polymerization reaction may not have proceeded to completion. 4. Impurities in monomers: Impurities can act as chain terminators. 5. Non-stoichiometric monomer ratio: An imbalance in the molar ratio of diamine and glycolic acid will result in unreacted end groups, limiting molecular weight.1. Optimize vacuum: Ensure a high vacuum is applied during the later stages of the reaction to effectively remove water. Consider a two-stage process: an initial phase at a moderate vacuum followed by a high vacuum phase. 2. Increase reaction temperature: Gradually increase the temperature in stages. For instance, start at a lower temperature (e.g., 150°C) to initiate oligomerization and then increase to a higher temperature (e.g., 180-220°C) for chain extension.[1][2][3] 3. Extend reaction time: Monitor the reaction progress (e.g., by measuring melt viscosity) and ensure sufficient time is allowed for the molecular weight to build up. 4. Purify monomers: Use high-purity octane-1,8-diamine and glycolic acid. Recrystallization or distillation may be necessary. 5. Ensure stoichiometric balance: Accurately weigh the monomers to ensure a 1:1 molar ratio.
Polymer Discoloration (Yellowing/Browning) 1. Reaction temperature is too high: Thermal degradation of the polymer or monomers can occur at excessive temperatures.[1][3] 2. Presence of oxygen: Oxidation of the monomers or polymer at high temperatures can lead to colored byproducts. 3. Catalyst-induced degradation: Some catalysts can promote side reactions that cause discoloration at high temperatures.1. Optimize reaction temperature: Determine the optimal temperature that promotes polymerization without causing significant degradation. A temperature range of 180-220°C is a general starting point.[1][2] 2. Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 3. Select an appropriate catalyst and concentration: Use the minimum effective concentration of a suitable catalyst. Consider antioxidants as additives.
Poor Solubility of the Final Polymer 1. High crystallinity: The resulting poly(ester amide) may have a high degree of crystallinity, making it less soluble in common organic solvents. 2. Cross-linking: Side reactions at high temperatures can lead to the formation of cross-linked, insoluble networks.1. Modify the polymer backbone: To reduce crystallinity, consider introducing a comonomer to disrupt the polymer chain regularity. 2. Control reaction conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the risk of cross-linking.
Inconsistent Batch-to-Batch Results 1. Variations in monomer quality: Purity of octane-1,8-diamine and glycolic acid may differ between batches. 2. Inconsistent reaction conditions: Small variations in temperature, pressure, or reaction time can lead to different polymer properties. 3. Inefficient mixing: Poor agitation can result in localized temperature differences and non-uniform reaction progress.1. Standardize monomer purification: Implement a consistent purification protocol for all monomer batches. 2. Precise control of reaction parameters: Use calibrated equipment to accurately control and monitor temperature, pressure, and reaction time. 3. Ensure efficient stirring: Use appropriate mechanical stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature and heating profile for the melt polycondensation of octane-1,8-diamine and glycolic acid?

A1: A staged heating profile is recommended. Start the reaction at a moderate temperature, for example, 150-160°C, under an inert atmosphere (e.g., nitrogen) for 1-2 hours to form low molecular weight oligomers. Subsequently, gradually increase the temperature to 180-220°C and apply a high vacuum to facilitate the removal of water and drive the polymerization towards a high molecular weight polymer.[1][2]

Q2: What type of catalyst is suitable for this reaction, and at what concentration?

A2: Tin-based catalysts, such as tin(II) octoate (Sn(Oct)₂) or tin(II) chloride (SnCl₂), are commonly used for polycondensation reactions.[4][5][6] Zinc acetate (B1210297) is another effective catalyst.[7] A typical starting catalyst concentration is in the range of 0.05-0.5 mol% relative to the glycolic acid. It is crucial to optimize the catalyst concentration, as higher amounts can sometimes lead to increased side reactions and discoloration.

Q3: How does the monomer ratio affect the properties of the final poly(ester amide)?

A3: The stoichiometric balance of the diamine and glycolic acid is critical for achieving high molecular weight. An equimolar ratio (1:1) is theoretically required. Any deviation from this ratio will result in a lower degree of polymerization and different end-group functionalities, which will, in turn, affect the polymer's mechanical properties, degradation behavior, and solubility. By carefully controlling the molar ratio, the thermal and mechanical properties of the final product can be precisely regulated.[8]

Q4: What are common side reactions to be aware of during the synthesis?

A4: At elevated temperatures, potential side reactions include thermal degradation of the polymer, which can lead to chain scission and discoloration.[1] Although less common with a direct reaction of a diamine and a hydroxy acid, if esterified versions of the monomers were used (e.g., dimethyl ester of a dicarboxylic acid), methylation of the diamine could occur, leading to chain termination.[9]

Q5: How can I monitor the progress of the polymerization reaction?

A5: A practical way to monitor the progress of a melt polycondensation is to observe the increase in the melt viscosity. As the polymer chains grow in length, the viscosity of the reaction mixture will noticeably increase. For more quantitative analysis, samples can be taken at different time points (if the reactor setup allows) and analyzed for their molecular weight using techniques like gel permeation chromatography (GPC) or for their intrinsic viscosity.

Experimental Protocols

Protocol 1: Melt Polycondensation of Octane-1,8-diamine and Glycolic Acid

This protocol describes the direct polycondensation of octane-1,8-diamine and glycolic acid in the absence of a solvent.

Materials:

  • Octane-1,8-diamine (high purity)

  • Glycolic acid (high purity)

  • Tin(II) octoate (Sn(Oct)₂) or other suitable catalyst

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line or similar inert gas setup

Procedure:

  • Monomer and Catalyst Charging: In a clean and dry glass reactor, add equimolar amounts of octane-1,8-diamine and glycolic acid.

  • Add the desired amount of catalyst (e.g., 0.1 mol% Sn(Oct)₂).

  • Inerting the System: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

  • Oligomerization Stage: Begin stirring and gradually heat the reaction mixture to 150-160°C. Maintain this temperature for 1-2 hours. Water will start to distill from the reaction mixture.

  • Polycondensation Stage: Gradually increase the temperature to 180-220°C.

  • Once the desired temperature is reached, slowly apply a vacuum to the system. Over 30-60 minutes, reduce the pressure to below 1 mbar.

  • Reaction Monitoring: Continue the reaction under high vacuum and stirring for several hours (e.g., 4-8 hours). The progress can be monitored by the increase in melt viscosity.

  • Reaction Termination and Product Recovery: Once the desired viscosity is achieved, stop the heating and allow the reactor to cool to room temperature under an inert atmosphere.

  • The solid polymer can be removed from the reactor. Depending on the desired purity, the polymer can be purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol - HFIP) and precipitating it in a non-solvent (e.g., methanol (B129727) or ethanol).

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing Monomer Charge Monomers & Catalyst (Octane-1,8-diamine, Glycolic Acid, Catalyst) Inert Inert Atmosphere (Nitrogen/Argon Purge) Monomer->Inert Oligo Oligomerization (150-160°C, 1-2h) Inert->Oligo Poly Polycondensation (180-220°C, High Vacuum, 4-8h) Oligo->Poly Cool Cooling to Room Temperature Poly->Cool Recover Polymer Recovery Cool->Recover Purify Purification (Dissolution & Precipitation) Recover->Purify Dry Drying (Vacuum Oven) Purify->Dry

Caption: Experimental workflow for the melt polycondensation of Octane-1,8-diamine and Glycolic acid.

Troubleshooting_Logic cluster_solutions_mw Solutions for Low MW cluster_solutions_discolor Solutions for Discoloration cluster_solutions_inconsistent Solutions for Inconsistency Start Experiment Start Problem Identify Issue Start->Problem LowMW Low Molecular Weight Problem->LowMW e.g. Discolor Discoloration Problem->Discolor e.g. Inconsistent Inconsistent Results Problem->Inconsistent e.g. Sol_MW1 Optimize Water Removal (High Vacuum) LowMW->Sol_MW1 Sol_MW2 Increase Temp./Time LowMW->Sol_MW2 Sol_MW3 Purify Monomers LowMW->Sol_MW3 Sol_Dis1 Optimize Temperature Discolor->Sol_Dis1 Sol_Dis2 Inert Atmosphere Discolor->Sol_Dis2 Sol_Inc1 Standardize Monomer Purity Inconsistent->Sol_Inc1 Sol_Inc2 Precise Parameter Control Inconsistent->Sol_Inc2

Caption: Troubleshooting logic for common issues in poly(ester amide) synthesis.

References

Technical Support Center: Purification of Octane-1,8-diamine & Glycolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Octane-1,8-diamine, Glycolic acid, and their reaction products.

Troubleshooting Guides

Purification of Octane-1,8-diamine

Octane-1,8-diamine is a basic, hygroscopic solid.[1] Purification challenges often stem from its reactivity and physical properties.

Observed Problem Potential Cause Suggested Solution
Oily or discolored solid Presence of impurities from synthesis, such as unreacted starting materials or side products.[2]- Recrystallization: Use a suitable solvent system. A common method involves dissolving the crude product in a minimal amount of hot solvent (e.g., toluene) and allowing it to cool slowly to form crystals.[2] - Distillation: Vacuum distillation can be effective for removing non-volatile impurities.
Hygroscopic nature leading to handling difficulties Inherent property of the amine.[1]- Handle the compound under an inert, dry atmosphere (e.g., in a glovebox). - Store in a desiccator over a suitable drying agent.
Compound streaking on normal-phase silica (B1680970) gel chromatography Basic nature of the amine interacting strongly with acidic silanol (B1196071) groups on the silica surface.[3]- Use a basic modifier: Add a small amount of triethylamine (B128534) (TEA) or ammonia (B1221849) to the mobile phase (e.g., 1-2% in a dichloromethane/methanol eluent) to neutralize the acidic sites on the silica.[3] - Alternative stationary phase: Consider using basic or neutral alumina, or an amine-functionalized silica column.[3]
Poor recovery after purification Loss of product due to high solubility in wash solvents or adherence to purification media.- Optimize solvent selection: Use solvents in which the diamine has lower solubility for washing steps. - Salt formation and liberation: Convert the diamine to its hydrochloride salt to facilitate handling and purification, then liberate the free base using a strong base like NaOH.[2]
Purification of Glycolic Acid

Glycolic acid is a highly water-soluble alpha-hydroxy acid. Its purification is often complicated by its high affinity for water and its tendency to self-polymerize at elevated temperatures.[4]

Observed Problem Potential Cause Suggested Solution
Low purity of the final product Presence of impurities from the synthesis route (e.g., sulfates, formaldehyde, methoxyacetic acid).[5][6]- Esterification-Hydrolysis: Convert the crude glycolic acid to its methyl ester (methyl glycolate), which can be purified by distillation. The purified ester is then hydrolyzed back to high-purity glycolic acid.[7] - Solvent Extraction: Use a suitable organic solvent to extract glycolic acid from aqueous solutions.[8] - Distillation: Thin-film distillation under reduced pressure with a very short residence time can be used to purify free glycolic acid while minimizing polymerization.[9]
Formation of a viscous polymer during concentration Polycondensation of glycolic acid at high temperatures and concentrations.[9]- Use low-temperature concentration methods: Employ vacuum evaporation or lyophilization to remove water. - Short residence time distillation: If distillation is used, ensure the residence time at high temperatures is minimized (less than 5 minutes).[9]
Discoloration of the product Thermal degradation or presence of colored impurities.- Distillation: This method is effective in reducing the colorimetric load of glycolic acid.[9] - Crystallization: Crystallization from a suitable solvent can remove colored impurities. However, this can be challenging on a large scale.[10]
Difficulty in separating from aqueous solutions High affinity of glycolic acid for water.[4]- Adsorption: Use of ion-exchange resins can be an effective method to capture glycolic acid from dilute aqueous solutions.[4] - Reactive Extraction: Use of an amine extractant (like tri-n-octylamine) in an organic solvent can facilitate the transfer of glycolic acid from the aqueous to the organic phase.[11]
Purification of Octane-1,8-diamine-Glycolic Acid Reaction Product

The reaction between Octane-1,8-diamine and Glycolic acid can result in either a salt or a polyamide, depending on the reaction conditions. The purification challenges will vary accordingly.

Observed Problem Potential Cause Suggested Solution
Presence of unreacted starting materials in the final product Incomplete reaction or non-stoichiometric ratio of reactants.- For Salt: Recrystallize the salt from a suitable solvent. The solubility of the salt is likely to be different from that of the starting materials. - For Polyamide: Precipitate the polymer in a non-solvent to remove unreacted monomers. For example, dissolve the crude polymer in a suitable solvent and then add it to a large excess of a liquid in which the polymer is insoluble but the monomers are soluble.
Broad molecular weight distribution (for polyamide) Lack of control over the polymerization reaction.- Fractional Precipitation: Dissolve the polymer and gradually add a non-solvent. Fractions with different molecular weights will precipitate at different non-solvent concentrations.
Presence of oligomers Incomplete polymerization or side reactions.- Solvent Extraction: Use a solvent that selectively dissolves the oligomers but not the higher molecular weight polymer.
Difficulty in removing catalyst (if used) Catalyst is entrapped within the polymer matrix.- Washing/Extraction: Thoroughly wash the polymer with a solvent that can dissolve the catalyst but not the polymer. - Filtration: If the catalyst is heterogeneous, it can be removed by filtration before polymer precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in technical grade Glycolic Acid?

A: Technical grade glycolic acid can contain several impurities depending on its synthesis route. Common impurities include formaldehyde, methoxyacetic acid, and sulfates.[5][6]

Q2: How can I prevent the polymerization of Glycolic Acid during purification?

A: To prevent polymerization, avoid high temperatures and high concentrations for extended periods. Use purification techniques like thin-film distillation with short residence times or low-temperature concentration methods.[9][12]

Q3: My Octane-1,8-diamine is difficult to handle due to its hygroscopic nature. What should I do?

A: Handle Octane-1,8-diamine in a dry, inert atmosphere (e.g., a glovebox) and store it in a desiccator.[1] For easier handling during purification, you can convert it to its hydrochloride salt, which is generally less hygroscopic, and then regenerate the free base just before use.[2]

Q4: What is the best way to remove colored impurities from my Glycolic Acid?

A: Distillation is a highly effective method for reducing the color of glycolic acid.[9][12] Crystallization can also be used, but may be less practical for large quantities.[10]

Q5: I am trying to purify the polyamide product of Octane-1,8-diamine and Glycolic acid. How can I remove unreacted monomers?

A: Precipitation is a standard method. Dissolve the crude polyamide in a suitable solvent and then add this solution to a large volume of a non-solvent. The polymer will precipitate, while the more soluble monomers will remain in solution.

Data Presentation

Table 1: Composition of Different Grades of Glycolic Acid

ComponentTechnical Grade (70% solution)Cosmetic Grade (70% solution)Crystalline (99%)
Total Acid (%) 70.0 - 72.269.7 - 72.099.8 - 100.5
Heavy Metals (ppm) < 4< 4< 4
Sulfates (ppm) < 150< 25< 100
Source: DuPont, 1995b, as cited in the search result.[13]

Experimental Protocols

Protocol 1: Purification of Glycolic Acid by Short-Residence-Time Distillation

This protocol is based on methods described for purifying free glycolic acid while minimizing polycondensation.[9][12]

  • Preparation: Prepare a concentrated solution of crude glycolic acid (e.g., >60% by dry weight).[9][12]

  • Apparatus Setup: Use a thin-film or wiped-film distillation apparatus. This type of setup spreads the glycolic acid solution as a thin film on a heated wall under reduced pressure.

  • Distillation:

    • Heat the distillation chamber wall to the appropriate temperature.

    • Introduce the concentrated glycolic acid solution into the chamber.

    • Maintain a reduced pressure to facilitate vaporization at a lower temperature.

    • Ensure the residence time of the glycolic acid in the heated zone is very short, ideally less than 5 minutes.[9][12]

  • Collection: Collect the distilled, purified glycolic acid from the condenser.

Protocol 2: Purification of Octane-1,8-diamine via its Hydrochloride Salt

This protocol is adapted from a synthesis and purification method for diamines.[2]

  • Salt Formation:

  • Isolation of the Salt:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a small amount of cold toluene or another suitable solvent to remove soluble impurities.

    • Dry the salt under vacuum.

  • Recrystallization of the Salt (Optional):

    • For higher purity, the crude salt can be recrystallized. Test various solvents (e.g., ethanol, water, or mixtures) to find one that dissolves the salt when hot but not when cold.

    • Dissolve the salt in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Add an excess of a strong base solution (e.g., NaOH) while stirring to liberate the free diamine.

    • Extract the free diamine into an organic solvent (e.g., toluene).

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent by rotary evaporation to obtain the purified Octane-1,8-diamine.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product analysis1 Analyze Purity (e.g., TLC, HPLC, NMR) crude->analysis1 decision1 Is Purity Sufficient? analysis1->decision1 purification Select Purification Method decision1->purification No final_product Pure Product decision1->final_product Yes solid_liquid Solid-Liquid Extraction / Washing purification->solid_liquid recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography distillation Distillation purification->distillation analysis2 Analyze Fractions/Purified Product solid_liquid->analysis2 recrystallization->analysis2 chromatography->analysis2 distillation->analysis2 combine Combine Pure Fractions analysis2->combine evaporate Solvent Removal combine->evaporate evaporate->final_product

Caption: A general workflow for the purification of a chemical compound.

Glycolic_Acid_Purification_Decision_Tree Decision Tree for Glycolic Acid Purification start Crude Glycolic Acid q1 High water content? start->q1 q3 Very dilute solution? start->q3 a1_yes Concentrate Solution (e.g., vacuum evaporation) q1->a1_yes Yes q2 Thermally sensitive impurities? q1->q2 No a1_yes->q2 a2_yes Esterification-Hydrolysis or Solvent Extraction q2->a2_yes Yes a2_no Short-Residence-Time Distillation q2->a2_no No q3->q1 No a3_yes Adsorption (Ion Exchange) or Reactive Extraction q3->a3_yes Yes

Caption: Decision tree for selecting a glycolic acid purification method.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Impure Product After Initial Purification q1 What is the nature of the impurity? start->q1 unreacted Unreacted Starting Material q1->unreacted side_product Side Product q1->side_product solvent Residual Solvent q1->solvent sol_unreacted Improve reaction conditions (stoichiometry, time). Re-purify with a different method. unreacted->sol_unreacted sol_side_product Characterize side product. Select method based on differing physicochemical properties (polarity, volatility, solubility). side_product->sol_side_product sol_solvent Dry under high vacuum. Use a co-evaporation technique. solvent->sol_solvent

Caption: Logical diagram for troubleshooting common purification problems.

References

Technical Support Center: Optimizing the Synthesis of N,N'-octane-1,8-diylbis(2-hydroxyacetamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of N,N'-octane-1,8-diylbis(2-hydroxyacetamide) from octane-1,8-diamine and glycolic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N,N'-octane-1,8-diylbis(2-hydroxyacetamide)?

A1: The reaction involves the amidation of octane-1,8-diamine with two equivalents of glycolic acid to form the corresponding diamide. This is a condensation reaction where water is eliminated.

Reaction Scheme:

Q2: What are the critical factors influencing the yield of this reaction?

A2: Several factors can significantly impact the yield:

  • Temperature: Direct thermal condensation often requires high temperatures (typically above 160°C) to drive the reaction forward.[1]

  • Water Removal: The removal of water is crucial to shift the reaction equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents.

  • Catalyst: The use of a catalyst can facilitate the reaction at lower temperatures, potentially reducing side reactions.

  • Solvent: The choice of solvent is important to ensure the solubility of reactants and the resulting product. Premature precipitation of the product can halt the reaction.[2]

  • Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.

  • Stoichiometry: Precise control of the molar ratio of reactants is essential for achieving a high yield of the desired diamide.

Q3: Can the hydroxyl group of glycolic acid interfere with the reaction?

A3: Yes, the hydroxyl group in glycolic acid can lead to side reactions. One significant side reaction is the formation of a homobislactone from the self-esterification of glycolic acid, which can reduce the amount of glycolic acid available for amidation and complicate purification.[3] Protecting the hydroxyl group is an option, but it adds extra steps to the synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Formation of Ammonium (B1175870) Salt: At lower temperatures, the amine and carboxylic acid can form a stable, unreactive ammonium salt.[1] 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for direct amidation. 3. Inefficient Water Removal: Water produced during the reaction can hydrolyze the amide bond, shifting the equilibrium back to the reactants.1. & 2. Increase Reaction Temperature: Gradually increase the temperature to >160°C for thermal condensation.[1] Alternatively, use a suitable amidation catalyst. 3. Improve Water Removal: Use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene (B28343), xylene). Alternatively, add molecular sieves (e.g., 4 Å) to the reaction mixture.[1]
Formation of Side Products/Impurities 1. Side reactions of Glycolic Acid: The hydroxyl group of glycolic acid can lead to self-esterification or other side reactions.[3] 2. Oligomerization/Polymerization: If the stoichiometry is not well-controlled, or if reaction conditions are too harsh, oligomers or polymers may form.1. Use a Coupling Agent: Employ a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with an activator (e.g., HOBt) to facilitate amide bond formation at lower temperatures and minimize side reactions of the hydroxyl group. 2. Control Stoichiometry: Carefully control the molar ratio of octane-1,8-diamine to glycolic acid (ideally 1:2). Consider slow, dropwise addition of one reactant to the other.
Product is a Waxy or Oily Solid 1. Residual Solvent: The product may retain residual solvent from the reaction or purification. 2. Presence of Impurities: Unreacted starting materials or side products can prevent the product from crystallizing properly.1. Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating during drying can help remove residual solvent. 2. Purification: Recrystallize the product from a suitable solvent system. Column chromatography may also be necessary to remove persistent impurities.
Product Insoluble in Common Solvents 1. Polymer Formation: The product may have polymerized, leading to poor solubility.[2] 2. Strong Intermolecular Hydrogen Bonding: The amide and hydroxyl groups can lead to extensive hydrogen bonding, reducing solubility.1. Re-evaluate Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to minimize polymerization. Ensure precise stoichiometric control. 2. Use Polar Aprotic Solvents: Try dissolving the product in more polar solvents such as DMSO or DMF.[2]

Experimental Protocols

Method 1: Thermal Condensation with Azeotropic Water Removal

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add octane-1,8-diamine (1.0 eq) and a suitable solvent (e.g., toluene or xylene) to create a slurry.

  • Addition of Glycolic Acid:

    • Add glycolic acid (2.0-2.2 eq) to the flask.

  • Reaction:

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days to reach completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solvent. If so, collect the solid by filtration.

    • Wash the solid with a non-polar solvent (e.g., hexane) to remove any remaining starting materials.

    • If the product does not precipitate, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N,N'-octane-1,8-diylbis(2-hydroxyacetamide).

Method 2: Amidation using a Coupling Agent (Lower Temperature)

  • Reaction Setup:

    • Dissolve glycolic acid (2.2 eq) and an activator such as HOBt (2.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

  • Activation of Carboxylic Acid:

    • Add a carbodiimide coupling agent such as EDC (2.2 eq) portion-wise to the cooled solution.

    • Stir the mixture at 0°C for 30-60 minutes.

  • Addition of Diamine:

    • In a separate flask, dissolve octane-1,8-diamine (1.0 eq) in the same solvent.

    • Slowly add the diamine solution to the activated glycolic acid solution at 0°C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any urea (B33335) by-product (if DCC was used).

    • Wash the filtrate with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)

Parameter Condition A Condition B Condition C Expected Outcome
Method Thermal CondensationThermal CondensationCoupling Agent (EDC/HOBt)Method C is expected to give a higher yield of the pure product due to milder conditions and fewer side reactions.
Temperature 120°C180°CRoom TemperatureHigher temperatures in thermal condensation can increase the reaction rate but may also lead to more side products.
Catalyst NoneNoneEDC/HOBtThe use of a coupling agent acts as a catalyst, allowing the reaction to proceed at a lower temperature.
Solvent TolueneXyleneDMFThe choice of solvent affects solubility and reaction temperature. DMF is a good choice for coupling reactions.
Water Removal Dean-StarkDean-StarkNot directly requiredWater removal is critical for thermal condensation to drive the equilibrium.
Illustrative Yield 40-60%50-70%70-90%These are hypothetical yields to illustrate the expected trends. Actual yields will depend on specific experimental optimization.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Octane-1,8-diamine Glycolic Acid Setup Combine Reactants & Solvent Reactants->Setup Solvent Choose Solvent (e.g., Toluene, DMF) Solvent->Setup Heat Heat to Reflux (Thermal Method) Setup->Heat Method 1 Couple Add Coupling Agent (Coupling Method) Setup->Couple Method 2 Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Couple->Monitor Cool Cool Reaction Monitor->Cool Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify (Recrystallization/ Chromatography) Isolate->Purify Analyze Analyze Product (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow for the synthesis of N,N'-octane-1,8-diylbis(2-hydroxyacetamide).

Troubleshooting_Yield Start Low or No Yield Observed Check_Temp Was reaction temperature >160°C (for thermal method)? Start->Check_Temp Check_Water Was water efficiently removed? Check_Temp->Check_Water Yes Sol_Temp Increase temperature or use a catalyst. Check_Temp->Sol_Temp No Check_Stoich Was reactant stoichiometry 1:2? Check_Water->Check_Stoich Yes Sol_Water Use Dean-Stark or molecular sieves. Check_Water->Sol_Water No Check_Purity Were starting materials pure? Check_Stoich->Check_Purity Yes Sol_Stoich Verify molar ratios and consider slow addition. Check_Stoich->Sol_Stoich No Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No Consider_Coupling Consider using a coupling agent (e.g., EDC/HOBt). Check_Purity->Consider_Coupling Yes

References

Technical Support Center: Octane-1,8-diamine-Glycolic Acid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Octane-1,8-diamine-Glycolic acid nanoparticles.

Troubleshooting Guides

Problem: Nanoparticles Aggregate Immediately After Synthesis

Visible precipitation, cloudiness, or a rapid increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS) are all indicators of immediate aggregation. This is often due to suboptimal formulation or process parameters.

Initial Assessment Workflow

A Observe Aggregation (Precipitate/Cloudiness) B Measure Particle Size (DLS) & Zeta Potential A->B C PDI > 0.3? Zeta Potential near 0 mV? B->C D Investigate Formulation Parameters C->D Yes E Investigate Process Parameters C->E Yes F Suboptimal pH D->F G Incorrect Ionic Strength D->G H Inadequate Mixing E->H I Suboptimal Temperature E->I J Adjust pH F->J K Modify Salt Concentration G->K L Optimize Stirring/Sonication H->L M Control Reaction Temperature I->M A Observe Aggregation During Purification/Storage B Characterize Pre- and Post- Aggregation Samples (DLS, Zeta) A->B C Significant Change in Size/PDI? Decrease in Zeta Potential? B->C D Review Purification Method C->D Yes E Review Storage Conditions C->E Yes F Harsh Centrifugation D->F G Buffer Exchange Issues D->G H Inappropriate Temperature E->H I Freeze-Thaw Cycles E->I J Reduce Centrifugal Force/Time F->J K Ensure Final Buffer has Optimal pH and Ionic Strength G->K L Store at 4°C H->L M Add Cryoprotectant (e.g., sucrose, trehalose) I->M

Technical Support Center: Poly(octane-1,8-diamine-co-glycolic acid) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(octane-1,8-diamine-co-glycolic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(octane-1,8-diamine-co-glycolic acid) that can affect the final molecular weight of the polymer.

Symptom Possible Causes Corrective Actions
Low Molecular Weight and Brittle Polymer 1. Imprecise Monomer Stoichiometry: An excess of either octane-1,8-diamine or glycolic acid can lead to chain termination, limiting the degree of polymerization.[1] 2. Insufficient Reaction Time or Temperature: The polycondensation reaction may not have proceeded to a sufficient extent to build high molecular weight chains.[1] 3. Presence of Monofunctional Impurities: Impurities with a single reactive group (e.g., monoamines or monocarboxylic acids) can act as chain stoppers. 4. Water Not Efficiently Removed: As a condensation polymerization, the presence of water can inhibit the forward reaction, limiting chain growth. 5. Thermal Degradation: Prolonged exposure to excessively high temperatures can cause chain scission.1. Ensure High Purity of Monomers: Use monomers with the highest possible purity. 2. Accurate Stoichiometry: Carefully weigh and use a precise 1:1 molar ratio of octane-1,8-diamine and glycolic acid. The formation of a 1:1 salt prior to melt polymerization can help ensure stoichiometric balance.[1] 3. Optimize Reaction Conditions: Increase reaction time or temperature according to established protocols. Conduct trial experiments to determine the optimal conditions for achieving the desired molecular weight. 4. Efficient Water Removal: Conduct the reaction under a vacuum or with a steady stream of an inert gas like nitrogen to effectively remove the water byproduct.
Polymer Discoloration (Yellowing or Browning) 1. Oxidation: The presence of oxygen at high polymerization temperatures can lead to oxidative degradation of the polymer.[1] 2. Thermal Degradation: Holding the polymer at a high temperature for an extended period can cause it to degrade and discolor. 3. Impurities in Monomers: Contaminants in the starting materials can cause discoloration at high temperatures.1. Inert Atmosphere: Perform the entire polymerization process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] 2. Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged reaction times. Determine the minimum conditions required to achieve the target molecular weight. 3. Use High-Purity Monomers: Ensure the purity of both octane-1,8-diamine and glycolic acid.
Inconsistent Batch-to-Batch Molecular Weight 1. Variations in Reaction Conditions: Inconsistent temperature, time, or vacuum/inert gas flow between batches. 2. Moisture Contamination: Atmospheric moisture can be absorbed by the hygroscopic monomers, altering the effective stoichiometry. 3. Non-Homogeneous Reaction Mixture: Poor mixing can lead to localized imbalances in stoichiometry and temperature.1. Standardize the Protocol: Strictly adhere to a validated experimental protocol for all batches. 2. Dry Monomers: Dry the monomers in a vacuum oven before use to remove any absorbed water. 3. Ensure Adequate Agitation: Use effective mechanical stirring to maintain a homogeneous reaction mixture throughout the polymerization process.
Gel Formation or Cross-linking 1. Side Reactions at High Temperatures: At elevated temperatures, side reactions such as the formation of secondary amines followed by branching can occur. 2. Presence of Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking agents.1. Control Reaction Temperature: Avoid exceeding the optimal polymerization temperature. 2. Ensure Monomer Purity: Use monomers free from polyfunctional impurities.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the molecular weight of the resulting polymer?

A1: There are two primary methods for controlling the molecular weight in a polycondensation reaction:

  • Adjusting Monomer Stoichiometry: Introducing a slight excess of one of the bifunctional monomers will result in chain ends being predominantly composed of that monomer, thus limiting the final molecular weight.

  • Adding a Monofunctional Reagent: A monofunctional compound (e.g., a monoamine or a monocarboxylic acid) can be added in a calculated amount to act as a chain stopper, effectively capping the polymer chains and controlling their length.

Q2: What is the optimal temperature and reaction time for the polymerization?

A2: The optimal temperature and time are interdependent and also depend on the desired molecular weight. Generally, higher temperatures and longer reaction times lead to higher molecular weights. However, excessively high temperatures or long durations can lead to thermal degradation and side reactions. It is recommended to perform a time-study experiment by taking aliquots at different time points and analyzing their molecular weight to determine the optimal conditions for your specific requirements.

Q3: What are potential side reactions, and how can they be minimized?

A3: Potential side reactions include:

  • Cyclization: Intramolecular reactions, especially at the early stages of polymerization, can lead to the formation of cyclic amides or esters, which do not contribute to chain growth. This can be minimized by maintaining a high concentration of reactants.

  • Deamination: At high temperatures, terminal amine groups can undergo deamination.[2]

  • Decarboxylation: The carboxylic acid groups of glycolic acid may be susceptible to decarboxylation at very high temperatures.

  • Oxidative Degradation: As mentioned in the troubleshooting guide, this can be minimized by using an inert atmosphere.[1]

Q4: How can I accurately measure the molecular weight of the synthesized polymer?

A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution (MWD), including the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of polymers.[3] Due to the semi-crystalline nature and hydrogen bonding of polyamides, specialized solvents are often required for GPC analysis, such as hexafluoroisopropanol (HFIP) or benzyl (B1604629) alcohol at elevated temperatures.[4]

Quantitative Data on Factors Influencing Molecular Weight

The following tables provide illustrative data from studies on aliphatic polyamides, demonstrating the impact of reaction parameters on molecular weight. Note that these are not for the exact Octane-1,8-diamine-Glycolic acid system but serve as a guide.

Table 1: Effect of Polymerization Time on Molecular Weight of Polyamide 1012

(Data adapted from a study on PA1012, where Melt Flow Index (MFI) is inversely proportional to molecular weight)

Polymerization Time (hours)Melt Flow Index (MFI) (g/10 min)Trend in Number Average Molecular Weight (Mn)
225Lower
318
412
58Higher

Table 2: Effect of Molding Temperature on Mechanical Properties of Polyamide 6 (PA6) Composites

(Data adapted from a study on PA6 composites, where higher mechanical strength generally correlates with a higher degree of polymerization)

Molding Temperature (°C)Bending Strength (MPa)Impact Strength (kJ/m²)
120~550~70
140~650~85
160~600~80
180~580~75
200~520~65

Experimental Protocols

Protocol 1: Melt Polycondensation of Octane-1,8-diamine and Glycolic Acid

This protocol describes a general procedure for the synthesis of poly(octane-1,8-diamine-co-glycolic acid) via melt polycondensation.

Materials:

  • Octane-1,8-diamine (high purity)

  • Glycolic acid (high purity)

  • Nitrogen or Argon gas (high purity)

  • Vacuum pump

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen/Argon inlet

  • Vacuum outlet with a cold trap

  • Heating mantle with a temperature controller

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of octane-1,8-diamine and glycolic acid and add them to the three-neck flask.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Initial Heating (Salt Formation): Begin stirring the mixture and slowly heat it to a temperature where the monomers melt and form a homogeneous liquid. Maintain a gentle flow of inert gas.

  • Polycondensation Stage 1 (Atmospheric Pressure): Gradually increase the temperature to the desired polymerization temperature (e.g., 180-220°C). Water will begin to distill from the reaction mixture. Continue this stage for a set period (e.g., 1-2 hours) until the rate of water distillation slows down.

  • Polycondensation Stage 2 (Vacuum): Gradually apply a vacuum to the system to further drive the removal of water and increase the molecular weight of the polymer. The viscosity of the melt will increase significantly during this stage. Maintain the vacuum and temperature for a specified duration (e.g., 2-4 hours).

  • Reaction Termination and Cooling: Once the desired reaction time is reached, stop the heating and turn off the vacuum, breaking the vacuum with the inert gas. Allow the polymer to cool to room temperature under the inert atmosphere.

  • Polymer Isolation: Once cooled, the solid polymer can be removed from the flask. It may be necessary to carefully break the flask if the polymer is a tough solid. The polymer can then be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent, followed by drying in a vacuum oven.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol outlines the steps for determining the molecular weight of the synthesized polyamide using GPC.

Materials:

  • Synthesized polyamide sample

  • Hexafluoroisopropanol (HFIP) with a salt additive (e.g., potassium trifluoroacetate)

  • Polystyrene or Polymethyl methacrylate (B99206) standards of known molecular weights

Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for HFIP

  • Analytical balance

  • Volumetric flasks and vials

Procedure:

  • Solvent Preparation: Prepare the mobile phase, typically HFIP with a small amount of salt to suppress aggregation.

  • Standard Preparation: Prepare a series of calibration standards by dissolving the polymer standards in the mobile phase at known concentrations (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized polyamide sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Gentle heating may be required to aid dissolution. Ensure the sample is fully dissolved before analysis.

  • GPC Analysis: a. Equilibrate the GPC system with the mobile phase until a stable baseline is achieved. b. Inject the series of standards to generate a calibration curve (log Molecular Weight vs. Retention Time). c. Inject the synthesized polymer sample.

  • Data Analysis: Using the calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_analysis Analysis Monomers Octane-1,8-diamine + Glycolic Acid Weighing Precise Weighing (1:1 Molar Ratio) Monomers->Weighing Flask Reaction Flask Weighing->Flask Heating_Atm Heating under N2 (180-220°C) Flask->Heating_Atm Stage 1 Stirring Mechanical Stirring Heating_Vac Heating under Vacuum (2-4 hours) Heating_Atm->Heating_Vac Stage 2 Cooling Cooling and Isolation Heating_Vac->Cooling GPC GPC Analysis Cooling->GPC MW_Data Molecular Weight (Mn, Mw, PDI) GPC->MW_Data

Caption: Experimental workflow for the synthesis and characterization of poly(octane-1,8-diamine-co-glycolic acid).

Molecular_Weight_Control cluster_params Controllable Parameters cluster_outcomes Polymer Properties Stoichiometry Monomer Stoichiometry (Diamine:Hydroxy Acid) MW Molecular Weight Stoichiometry->MW Imbalance limits MW Temperature Reaction Temperature Temperature->MW Higher temp increases MW (up to a point) Degradation Thermal Stability Temperature->Degradation Excessive temp causes degradation Time Reaction Time Time->MW Longer time increases MW Purity Monomer Purity Purity->MW Impurities limit MW Properties Mechanical Properties MW->Properties Higher MW improves properties

Caption: Key parameters influencing the molecular weight and properties of the final polymer.

References

Technical Support Center: Characterization of Octane-1,8-diamine-Glycolic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of reaction products between Octane-1,8-diamine and Glycolic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction product of Octane-1,8-diamine and Glycolic acid?

The primary reaction is an amidation, where the amine groups of Octane-1,8-diamine react with the carboxylic acid group of Glycolic acid to form amide bonds. This can result in the formation of oligomers or polymers. Due to the hydroxyl group on Glycolic acid, a potential side reaction is esterification, leading to a polyesteramide structure.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in this type of condensation polymerization can be attributed to several factors:

  • Incomplete removal of water: The condensation reaction produces water as a byproduct. Inadequate removal can inhibit the forward reaction. Consider using a Dean-Stark apparatus or performing the reaction under a high vacuum at elevated temperatures.

  • Sub-optimal reaction temperature: The temperature needs to be high enough to drive the reaction and remove water, but not so high as to cause degradation or unwanted side reactions. Temperature optimization is crucial.

  • Monomer purity: Impurities in the starting materials can interfere with the polymerization. Ensure the Octane-1,8-diamine and Glycolic acid are of high purity.

  • Incorrect stoichiometry: An imbalance in the molar ratio of the diamine and the diacid can limit the chain growth and result in lower molecular weight products and reduced yield.

Q3: I am seeing unexpected peaks in my ¹H NMR spectrum. What could they be?

Unexpected peaks in the ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., DMSO, DMF, water) are common.

  • Unreacted Monomers: The presence of unreacted Octane-1,8-diamine or Glycolic acid.

  • Side Products: Peaks resulting from side reactions, such as the formation of ester linkages from the hydroxyl group of glycolic acid.

  • Cyclic Species: Formation of cyclic amides or esters, especially at lower concentrations.

Refer to the ¹H NMR data table below for expected chemical shifts of the main product.

Q4: How can I confirm the formation of the amide bond using FTIR spectroscopy?

The formation of an amide bond can be confirmed by the appearance of characteristic peaks in the FTIR spectrum:

  • Amide I band: A strong absorption peak typically between 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration.

  • Amide II band: A peak between 1515-1570 cm⁻¹ arising from N-H bending and C-N stretching vibrations.

  • N-H Stretching: A peak in the range of 3170-3370 cm⁻¹ for secondary amides.

The disappearance or significant reduction of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) also indicates reaction completion.

Q5: My mass spectrometry data is complex and difficult to interpret. What are some common issues?

Mass spectrometry of polymers and oligomers can be challenging due to:

  • Polydispersity: A distribution of different chain lengths will result in a series of peaks, each corresponding to a different oligomer.

  • Adduct Formation: Ions can form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), leading to additional series of peaks.

  • Fragmentation: Depending on the ionization technique, fragmentation of the polymer chain can occur, further complicating the spectrum.

  • Contamination: Contaminants from solvents, glassware, or the matrix (in MALDI) can introduce extraneous peaks.

Look for repeating mass units corresponding to the monomeric units to identify the polymer series.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for the Octane-1,8-diamine-Glycolic Acid Polymer in a suitable solvent (e.g., DMSO-d₆).
ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
NH -C=O~ 7.8 - 8.2Broad singletAmide proton, position can be solvent and concentration dependent.
OH ~ 4.5 - 5.5TripletHydroxyl proton of the glycolic acid unit (if unreacted or at chain ends).
C=O-CH₂ -OH~ 3.9 - 4.2DoubletMethylene protons adjacent to the hydroxyl group in the glycolic acid unit.
N-CH₂ -(CH₂)₆-~ 3.1 - 3.4QuartetMethylene protons of the diamine adjacent to the nitrogen.
-(CH₂)₂-CH₂ -CH₂-(CH₂)₂-~ 1.4 - 1.6MultipletMethylene protons in the middle of the octane (B31449) chain.
-CH₂-CH₂ -CH₂-CH₂-CH₂ -CH₂-~ 1.2 - 1.4MultipletMethylene protons of the octane chain.

Note: These are estimated values and may vary depending on the solvent, temperature, and the degree of polymerization.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for the this compound Polymer.
CarbonPredicted Chemical Shift (ppm)Notes
C =O (Amide)~ 170 - 175Amide carbonyl carbon.
C =O (Ester)~ 165 - 170Ester carbonyl carbon (if side reaction occurs).
C=O-C H₂-OH~ 60 - 65Methylene carbon adjacent to the hydroxyl group in the glycolic acid unit.
N-C H₂-(CH₂)₆-~ 38 - 42Methylene carbons of the diamine adjacent to the nitrogen.
-(CH₂)₂-C H₂-CH₂-C H₂-(CH₂)₂-~ 28 - 32Methylene carbons in the middle of the octane chain.
-CH₂-C H₂-CH₂-CH₂-C H₂-CH₂-~ 25 - 28Methylene carbons of the octane chain.
Table 3: Characteristic FTIR Absorption Bands for the this compound Polymer.
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
N-H Stretch (Amide)3170 - 3370Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1515 - 1570Medium
C-N Stretch1400 - 1420Medium
C-O Stretch (Alcohol)1000 - 1260Strong

Experimental Protocols

Protocol 1: Synthesis of this compound Oligomers/Polymer
  • Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser (or Dean-Stark apparatus), add equimolar amounts of Octane-1,8-diamine and Glycolic acid.

  • Reaction Setup: Add a suitable high-boiling point, inert solvent (e.g., xylene or toluene) to facilitate water removal.

  • Polycondensation: Heat the reaction mixture to the reflux temperature of the solvent under a slow stream of nitrogen.

  • Water Removal: Collect the water azeotropically using the Dean-Stark apparatus. The reaction is monitored by the amount of water collected.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR to observe the appearance of the amide I and II bands and the disappearance of the carboxylic acid O-H band.

  • Purification: After the reaction is complete (no more water is evolved), cool the mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: Collect the precipitate by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

Protocol 2: Characterization of the Product
  • FTIR Spectroscopy: Acquire the FTIR spectrum of the dried polymer using a KBr pellet or an ATR accessory.

  • NMR Spectroscopy: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d). Acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Analyze the polymer using MALDI-TOF or ESI-MS to determine the molecular weight distribution. A suitable matrix for MALDI is required (e.g., dithranol).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix Equimolar Octane-1,8-diamine & Glycolic Acid reaction Heat in Inert Solvent with Water Removal start->reaction purification Precipitate in Non-Solvent reaction->purification drying Dry under Vacuum purification->drying ftir FTIR Spectroscopy drying->ftir nmr NMR Spectroscopy (¹H and ¹³C) drying->nmr ms Mass Spectrometry (MALDI-TOF or ESI) drying->ms

Experimental workflow for synthesis and characterization.

Reaction pathway for Octane-1,8-diamine and Glycolic acid.

Technical Support Center: Polymerization of Octane-1,8-diamine and Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of octane-1,8-diamine and glycolic acid to form poly(ester-amide)s.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of poly(ester-amide)s from octane-1,8-diamine and glycolic acid.

Issue 1: Low Polymer Molecular Weight and Brittleness

Question: My final polymer is brittle and has a low molecular weight. What are the potential causes and how can I fix this?

Answer: Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors. A primary cause is a deviation from a precise 1:1 stoichiometric ratio of the amine and carboxylic acid functional groups.[1][2] An excess of either octane-1,8-diamine or glycolic acid will lead to chain termination, resulting in shorter polymer chains.

Another significant factor can be side reactions that consume the monomers or reactive end groups. At the high temperatures typically required for melt condensation, glycolic acid can undergo intramolecular cyclization to form the cyclic di-ester, glycolide (B1360168).[3][4] This reaction removes two carboxylic acid groups from the reaction mixture, leading to an excess of amine groups and consequently, a lower degree of polymerization. Furthermore, thermal degradation of the polymer at elevated temperatures can lead to chain scission, reducing the overall molecular weight.[5]

Troubleshooting Steps:

  • Ensure Stoichiometric Balance:

    • Accurately weigh high-purity monomers.

    • Consider preparing a nylon salt of octane-1,8-diamine and glycolic acid before melt polymerization to ensure a precise 1:1 ratio.

  • Optimize Reaction Conditions:

    • Carefully control the reaction temperature to minimize side reactions. A lower polymerization temperature, while requiring longer reaction times, can reduce the rate of glycolide formation and thermal degradation.

    • Employ a gradual heating profile. Start at a lower temperature to initiate oligomerization and then increase the temperature to drive the reaction to completion and remove water.

    • Conduct the polymerization under a high vacuum in the later stages to efficiently remove water and drive the equilibrium towards polymer formation.

  • Monitor for Side Reactions:

    • Analyze the volatile byproducts condensed during polymerization using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of glycolide or other degradation products.[6]

    • Use analytical techniques such as Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to analyze the final polymer for structural irregularities that may indicate side reactions.[7][8]

Issue 2: Polymer Discoloration (Yellowing)

Question: The synthesized polymer has a yellow or brownish tint. What is the cause of this discoloration and how can it be prevented?

Answer: Discoloration, particularly yellowing, in poly(ester-amide)s is often a result of thermal oxidation during high-temperature melt polymerization.[9] The methylene (B1212753) groups adjacent to the amide carbonyl are susceptible to oxidation, leading to the formation of chromophoric α-ketoamide groups which impart a yellow color to the polymer.[9] The presence of impurities in the monomers or residual catalyst can also catalyze these degradation reactions.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere:

    • Conduct the entire polymerization process under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Use degassed monomers and solvents if applicable.

  • Optimize Temperature and Time:

    • Avoid excessively high polymerization temperatures and prolonged reaction times, as these conditions promote thermal oxidation.

    • Determine the minimum temperature and time required to achieve the desired molecular weight.

  • Use High-Purity Monomers:

    • Ensure the octane-1,8-diamine and glycolic acid are of high purity, as metallic or other impurities can catalyze oxidation reactions.

  • Consider Antioxidants:

    • The addition of a small amount of a suitable antioxidant can help to mitigate oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of octane-1,8-diamine and glycolic acid?

A1: The primary side reactions of concern are:

  • Cyclization of Glycolic Acid: Formation of the cyclic di-ester, glycolide, which disrupts the stoichiometry.[3][4]

  • Thermal Degradation: At high temperatures, the polymer can undergo chain scission, leading to a decrease in molecular weight.[5]

  • Oxidative Discoloration: Reaction with oxygen at high temperatures can lead to the formation of colored impurities.[9]

  • Decarboxylation of Glycolic Acid: Loss of CO2 from glycolic acid at high temperatures, leading to stoichiometric imbalance.

  • Intermolecular Etherification: Reaction between the hydroxyl groups of two glycolic acid molecules to form an ether linkage, which can alter the polymer backbone.

Q2: How does the hydroxyl group of glycolic acid affect the polymerization?

A2: The hydroxyl group of glycolic acid introduces the potential for ester linkages in the polymer backbone, forming a poly(ester-amide). While this is the intended reaction, the hydroxyl group can also participate in side reactions. At high temperatures, intermolecular etherification between two hydroxyl groups can occur.[10] Additionally, under certain conditions, the hydroxyl group could potentially react with an amine group, though this is generally less favorable than the carboxylic acid-amine reaction.[11][12]

Q3: Can intramolecular cyclization of octane-1,8-diamine be a significant side reaction?

A3: While intramolecular cyclization of diamines can occur at high temperatures to form cyclic amines, this is more prevalent with shorter-chain diamines (e.g., pentanediamine).[1] For a longer and more flexible chain like octane-1,8-diamine, the probability of the two ends of the same molecule coming together to cyclize is lower compared to intermolecular reactions. However, it cannot be entirely ruled out, especially under prolonged exposure to high temperatures.

Q4: What analytical techniques are recommended for characterizing the polymer and identifying side products?

A4: A combination of techniques is recommended for thorough characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the monomer composition, and identify end groups and potential side products.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of amide and ester functional groups and the absence of unreacted monomers.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight distribution (Mn, Mw, and PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Mass Spectrometry (MS): To identify volatile side products and degradation fragments.[13]

Data Presentation

Table 1: Influence of Reaction Conditions on Polymer Properties (Illustrative Data)

ParameterCondition A (Standard)Condition B (High Temp)Condition C (Stoichiometric Imbalance)
Temperature 180°C for 2h, then 220°C for 4h250°C for 4h180°C for 2h, then 220°C for 4h
Monomer Ratio (Diamine:Acid) 1:11:11.05:1
Atmosphere NitrogenNitrogenNitrogen
Resulting Mn (Da) 15,0008,0005,000
PDI 2.12.81.8
Appearance Off-white solidYellowish-brown solidWhite, brittle solid
Primary Side Reaction Minor thermal degradationSignificant thermal degradation and discolorationChain termination due to excess diamine

Experimental Protocols

Protocol 1: Melt Polycondensation of Octane-1,8-diamine and Glycolic Acid

  • Monomer Preparation: Dry octane-1,8-diamine and glycolic acid under vacuum at 40°C for 24 hours to remove any moisture.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with equimolar amounts of octane-1,8-diamine and glycolic acid.

  • Polymerization - Stage 1 (Oligomerization): Heat the reaction mixture to 160-180°C with stirring. Water will begin to distill off. Maintain this temperature for 2-3 hours.

  • Polymerization - Stage 2 (High Vacuum): Gradually increase the temperature to 200-220°C while slowly applying a high vacuum (<1 mmHg). Continue the reaction for 4-6 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol).

  • Purification: The precipitated polymer should be filtered and dried in a vacuum oven at 50-60°C until a constant weight is achieved.

Mandatory Visualization

Side_Reactions cluster_main Main Polymerization Pathway cluster_side Potential Side Reactions cluster_consequences Consequences Monomers Octane-1,8-diamine + Glycolic Acid Polymer Poly(ester-amide) + H2O Monomers->Polymer Melt Condensation Cyclization Glycolide Formation Monomers->Cyclization High Temp. Decarboxylation Decarboxylation (CO2 release) Monomers->Decarboxylation High Temp. Degradation Thermal Degradation (Chain Scission) Polymer->Degradation High Temp. Oxidation Oxidation (Discoloration) Polymer->Oxidation High Temp. + O2 Low_MW Low Molecular Weight Cyclization->Low_MW Stoichiometric Imbalance Degradation->Low_MW Discoloration Polymer Discoloration Oxidation->Discoloration Decarboxylation->Low_MW Stoichiometric Imbalance

Caption: Key side reactions in the polymerization of octane-1,8-diamine and glycolic acid.

Troubleshooting_Workflow Start Problem Identified: Low MW or Discoloration Check_Stoichiometry Verify Monomer Stoichiometry (1:1) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Stoichiometry->Check_Conditions Stoichiometry Correct Adjust_Stoichiometry Action: Re-run with Precise Monomer Ratio Check_Stoichiometry->Adjust_Stoichiometry Imbalance Found Analyze_Polymer Characterize Polymer (GPC, NMR, TGA) Check_Conditions->Analyze_Polymer Conditions Appear Optimal Adjust_Conditions Action: Optimize Temp/Time, Ensure Inert Atmosphere Check_Conditions->Adjust_Conditions Suboptimal Conditions Analyze_Byproducts Analyze Volatiles (GC-MS) Analyze_Polymer->Analyze_Byproducts Analyze_Byproducts->Adjust_Conditions Side Reactions Identified Solution Improved Polymer Synthesis Adjust_Stoichiometry->Solution Adjust_Conditions->Solution

References

Technical Support Center: Octane-1,8-diamine-Glycolic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octane-1,8-diamine-Glycolic acid formulations.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Solution

Symptoms:

  • The formulation appears cloudy or hazy immediately after preparation or upon standing.

  • Visible solid particles or crystals form in the solution.

Possible Causes & Solutions:

CauseRecommended Action
Low Aqueous Solubility The concentration of the this compound salt may exceed its solubility limit in the chosen solvent system. Solution: Lower the final concentration of the formulation. Alternatively, investigate the use of co-solvents to increase solubility.
Solvent Incompatibility If using a mixed solvent system, the addition of one solvent to another may cause the salt to precipitate. Solution: Add the components of the formulation to the solvent system slowly and with continuous stirring. Ensure the chosen solvents are compatible.
pH Shift The stability of the salt is pH-dependent. A significant shift in pH can lead to the protonation or deprotonation of the amine or carboxylic acid, reducing salt formation and solubility. Solution: Measure and adjust the pH of the formulation to the optimal range for salt stability. Use a suitable buffer system to maintain the desired pH.
Temperature Effects Solubility can be temperature-dependent. A decrease in temperature may cause the salt to crystallize out of solution. Solution: Determine the temperature-solubility profile of your formulation. If necessary, store the formulation at a controlled temperature to prevent precipitation.
Issue 2: Formulation Discoloration

Symptoms:

  • The initially colorless or pale-colored formulation develops a yellow or brown tint over time.

Possible Causes & Solutions:

CauseRecommended Action
Oxidative Degradation The amine component may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. Solution: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon). Use high-purity solvents and reagents to minimize metal ion contamination. Protect the formulation from light by using amber vials or storing it in the dark.
Thermal Degradation Elevated temperatures can accelerate degradation reactions. Solution: Store the formulation at the recommended temperature. Avoid exposure to high temperatures during preparation and handling.
Photodegradation Exposure to UV or visible light can induce degradation of the components. Solution: Conduct photostability studies as per ICH Q1B guidelines. Store the formulation in light-resistant containers.
Issue 3: Change in pH of the Formulation

Symptoms:

  • The measured pH of the formulation deviates significantly from the initial value over time.

Possible Causes & Solutions:

CauseRecommended Action
Degradation to Acidic or Basic Byproducts Degradation of either Octane-1,8-diamine or Glycolic acid can produce byproducts that alter the pH. Solution: Identify the degradation products using analytical techniques like HPLC or LC-MS. Based on the identity of the degradants, adjust the formulation or storage conditions to minimize their formation.
Interaction with Container The formulation may interact with the surface of the storage container, leading to leaching of substances that can alter the pH. Solution: Perform compatibility studies with different container materials (e.g., glass, polypropylene) to select an inert container.
CO2 Absorption Absorption of atmospheric carbon dioxide can lower the pH of the solution. Solution: Prepare and store the formulation in tightly sealed containers with minimal headspace. If necessary, blanket the formulation with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction between Octane-1,8-diamine and Glycolic acid?

A1: Octane-1,8-diamine is a basic compound due to its two primary amine groups, while Glycolic acid is a carboxylic acid. When mixed, they are expected to undergo an acid-base reaction to form a salt, Octane-1,8-diammonium glycolate. The stoichiometry of the salt (mono- or di-glycolate) will depend on the molar ratio of the reactants used.

Q2: What are the key stability concerns for this type of formulation?

A2: The primary stability concerns for diamine-acid salt formulations include:

  • Physical Instability: Precipitation or crystallization due to solubility issues, pH shifts, or temperature changes.

  • Chemical Instability: Degradation of the amine or acid components through oxidation, hydrolysis, or thermal decomposition.

  • Hygroscopicity: Amine salts can be hygroscopic, meaning they can absorb moisture from the atmosphere, which can lead to changes in concentration and potentially promote degradation.

Q3: How does pH affect the stability of the formulation?

A3: The pH of the solution is critical for maintaining the salt in its ionized, and typically more soluble, form. For an amine-carboxylic acid salt, there is a specific pH range where both the amine is protonated (R-NH3+) and the carboxylic acid is deprotonated (R'-COO-). Outside of this range, the equilibrium will shift, leading to the formation of the free amine and free acid, which may have lower solubility and lead to precipitation.

Q4: What are the recommended storage conditions for these formulations?

A4: While specific storage conditions should be determined through stability studies, general recommendations include:

  • Storage in well-sealed, inert containers to prevent solvent loss and contamination.

  • Protection from light.

  • Storage at a controlled and validated temperature to minimize thermal degradation.

  • Storage in a low-humidity environment if the salt is found to be hygroscopic.

Q5: What analytical techniques are suitable for stability testing of these formulations?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique for separating and quantifying the parent compounds and any degradation products. Other useful techniques include:

  • pH measurement: To monitor changes in the acidity or basicity of the formulation.

  • Karl Fischer titration: To determine the water content, especially if hygroscopicity is a concern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the chemical structure of the components.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound formulation at a known concentration in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store a sample of the stock solution at 80°C, protected from light, for 72 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., Xenon lamp providing ICH Q1B conditions) for a specified duration. Keep a control sample in the dark.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stress condition. If necessary, neutralize the acid and base samples. Dilute all samples to the same concentration and analyze using a developed stability-indicating HPLC method alongside an unstressed control sample.

Protocol 2: Hygroscopicity Determination
  • Sample Preparation: Place a known weight of the solid this compound salt in a tared container.

  • Humidity Chambers: Place the open containers in desiccators containing saturated salt solutions to maintain constant relative humidity (RH) levels (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

  • Weight Measurement: At regular intervals (e.g., 24, 48, 72 hours), remove the containers and quickly weigh them to determine the amount of moisture absorbed.

  • Data Analysis: Plot the percentage weight gain against time for each RH condition to assess the hygroscopicity of the salt.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_conc Is concentration too high? start->check_conc check_pH No check_conc->check_pH Yes sol_lower_conc Lower concentration check_conc->sol_lower_conc Yes check_temp No check_pH->check_temp Yes sol_adjust_pH Adjust and buffer pH check_pH->sol_adjust_pH Yes check_solvent No check_temp->check_solvent Yes sol_control_temp Control temperature check_temp->sol_control_temp Yes sol_slow_addition Slow addition with stirring check_solvent->sol_slow_addition Yes

Caption: Troubleshooting workflow for precipitation issues.

Forced_Degradation_Workflow start Prepare Formulation Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare with Unstressed Control analysis->compare identify Identify Degradation Products & Pathways compare->identify

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Overcoming Poor Solubility of Octane-1,8-diamine-Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Octane-1,8-diamine-Glycolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an ionic salt formed from the reaction of Octane-1,8-diamine and Glycolic acid. As a novel compound, its physicochemical properties, including solubility, may not be fully characterized. Poor solubility can be a significant hurdle in experimental assays, formulation development, and in vivo studies, potentially leading to inaccurate results and reduced bioavailability.

Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?

A2: If you are observing poor aqueous solubility, we recommend the following initial steps:

  • Increase Temperature: Gently warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.

  • Vigorous Agitation: Ensure thorough mixing using a magnetic stirrer or vortex mixer.

  • Particle Size Reduction: If you have the solid material, grinding it to a finer powder can increase the surface area and improve the dissolution rate.[1][2][3]

  • pH Adjustment: The solubility of salts like this is often pH-dependent. Small, incremental adjustments to the pH of your solvent can have a significant impact on solubility.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, exploring a range of organic solvents is a standard procedure. The choice of solvent will depend on the polarity of the compound. We recommend a systematic solvent screening process. Common solvents to try include ethanol, methanol, DMSO, and DMF. The use of co-solvents, which are mixtures of a primary solvent (like water) and a miscible organic solvent, can also be an effective strategy.[3]

Q4: How does pH affect the solubility of this compound?

A4: Octane-1,8-diamine is a weak base and Glycolic acid is a weak acid. The salt formed will have a solubility that is highly dependent on the pH of the solution. At a low pH (acidic), the amine groups of the diamine will be protonated, which may increase solubility. Conversely, at a high pH (basic), the carboxylic acid group of the glycolic acid will be deprotonated, which could also influence solubility. The optimal pH for dissolution will need to be determined empirically. According to the Henderson-Hasselbalch equations, changes in pH highly influence the aqueous solubility of ionizable drugs.[2]

Q5: Could the poor solubility be due to the quality of the compound?

A5: Inconsistent or poor solubility can sometimes be attributed to impurities or the presence of different polymorphic forms of the compound. If you suspect this, it is advisable to re-purify the material or to characterize its solid state using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution over time. The initial dissolution was likely a supersaturated state, or the solution temperature has decreased.1. Re-dissolve with gentle heating and maintain the temperature. 2. Consider using a co-solvent to increase the solubility threshold. 3. Prepare fresh solutions immediately before use.
Inconsistent solubility between batches. 1. Variations in the synthesis or purification process. 2. Presence of different crystal forms (polymorphism). 3. Variations in the water content of the material.1. Standardize the synthesis and purification protocol. 2. Analyze the solid-state properties of each batch. 3. Ensure the material is properly dried and stored in a desiccator.
A viscous, gel-like substance forms instead of a clear solution. High concentration of the compound leading to the formation of a liquid crystal or highly viscous phase. This can be common with some ionic liquids.1. Reduce the concentration of the compound. 2. Increase the temperature to lower the viscosity. 3. Vigorously agitate the mixture.
The compound is only soluble at a pH that is not suitable for my experiment. The experimental constraints conflict with the optimal solubility conditions.1. Explore the use of non-aqueous or co-solvent systems. 2. Consider formulating the compound with solubilizing excipients such as cyclodextrins or surfactants.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, DMSO, DMF)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into each vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).

  • Visually inspect for dissolution. If the compound has dissolved, add another weighed portion of the compound and repeat until saturation is reached.

  • If the compound has not dissolved, incrementally add more solvent until it does, or a practical volume limit is reached.

  • Repeat the process for each solvent.

  • For co-solvent systems, repeat the experiment with predefined mixtures (e.g., 90:10, 75:25, 50:50 water:organic solvent).

  • Record the approximate solubility in each solvent or co-solvent system (e.g., in mg/mL).

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the aqueous solubility of this compound.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • pH meter

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Methodology:

  • Prepare a series of buffer solutions covering the desired pH range.

  • Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Seal the vials and stir the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (concentration) as a function of pH.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C

SolventPolarity IndexApproximate Solubility (mg/mL)
Water10.2< 0.1
Ethanol4.35.2
Methanol5.112.8
Isopropanol3.92.5
Acetonitrile5.80.5
DMSO7.2> 50
DMF6.4> 50

Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound at 25 °C

pHApproximate Solubility (mg/mL)
2.015.3
4.08.7
6.01.2
7.00.5
8.02.4
10.011.9

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Poor Solubility Observed temp Increase Temperature start->temp stir Vigorous Stirring start->stir ph Adjust pH start->ph solvent Solvent Screening start->solvent success Solubility Improved temp->success fail Further Investigation Needed temp->fail stir->success stir->fail ph->success ph->fail solvent->success solvent->fail

Caption: A logical workflow for troubleshooting poor solubility.

signaling_pathway cluster_compound Compound Properties cluster_factors Influencing Factors cluster_solubility Solubility Outcome compound Octane-1,8-diamine- Glycolic acid structure Ionic Salt Structure compound->structure pka pKa of Components compound->pka solubility Observed Solubility solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility ph_solution Solution pH ph_solution->solubility

Caption: Key factors influencing the solubility of the compound.

References

Validation & Comparative

A Head-to-Head Battle of Biodegradable Polymers: Octane-1,8-diamine-Glycolic Acid Based Poly(ester amide)s vs. PLGA

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug delivery and tissue engineering, the choice of a biodegradable polymer is paramount to the success of the therapeutic strategy. Poly(lactic-co-glycolic acid) (PLGA) has long been the gold standard, an FDA-approved polymer lauded for its tunable degradation rates and well-documented biocompatibility. However, emerging research into amino acid-based poly(ester amide)s (PEAs) presents a compelling alternative, promising enhanced biocompatibility and degradation profiles that may circumvent some of PLGA's limitations. This guide provides a detailed comparison of a representative PEA, synthesized from octane-1,8-diamine, and glycolic acid, with the widely used PLGA.

Physicochemical and Mechanical Properties: A Tale of Two Polymers

The fundamental properties of a polymer dictate its suitability for a given application. While specific data for an Octane-1,8-diamine-Glycolic acid based PEA is not extensively published, we can extrapolate its expected properties based on the broader class of amino acid-based PEAs and compare them to the well-characterized PLGA.

PropertyThis compound PEA (Expected)PLGA (50:50)References
Glass Transition Temperature (Tg) 18-20 °C45-55 °C[1]
Mechanical Properties More ductile and flexibleMore rigid and brittle[1]
Degradation Mechanism Hydrolytic and enzymatic degradation of ester and amide bondsPrimarily hydrolytic degradation of ester bonds[2]
Degradation Products Octane-1,8-diamine, glycolic acid, amino acidsLactic acid, glycolic acid[3][4]
Biocompatibility Generally high due to amino acid componentsGood, but acidic byproducts can cause inflammation[5][6]

Degradation and Drug Release Kinetics: A Controlled Release Showdown

The degradation rate and subsequent drug release profile are critical performance indicators for drug delivery vehicles. PLGA's degradation is primarily driven by hydrolysis, which can lead to a bulk erosion mechanism and sometimes a burst release of the encapsulated drug.[4] The degradation of PEAs, on the other hand, involves both hydrolytic and enzymatic pathways, potentially offering a more controlled and sustained release profile.[2]

ParameterThis compound PEA (Expected)PLGAReferences
Degradation Rate Tunable based on amino acid and diol choiceTunable by lactide:glycolide ratio and molecular weight[3][4]
Drug Release Profile Potentially more linear and sustainedOften biphasic with an initial burst release[7][8]
Influence of pH Degradation can be influenced by enzymatic activityAcidic microenvironment from degradation can accelerate further breakdown (autocatalysis)[5]

Biocompatibility and Inflammatory Response: The Body's Reaction

A crucial aspect of any biomaterial is its interaction with the biological environment. While PLGA is generally considered biocompatible, its acidic degradation products, lactic and glycolic acid, can lower the local pH, potentially leading to an inflammatory response.[5] This can be a significant drawback in sensitive applications. Amino acid-based PEAs are hypothesized to have a more favorable biocompatibility profile, as their degradation products include naturally occurring amino acids, which are less likely to induce a significant inflammatory cascade.[6]

Experimental Protocols: The "How-To" for Researchers

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize these polymers.

In Vitro Degradation Study

This protocol outlines the steps to assess the degradation of the polymer over time in a simulated physiological environment.

G Experimental Workflow: In Vitro Degradation Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Predetermined Time Points P1 Prepare polymer films or microspheres P2 Sterilize samples (e.g., UV irradiation) P1->P2 I1 Immerse samples in Phosphate Buffered Saline (PBS, pH 7.4) P2->I1 Start Degradation I2 Incubate at 37°C with gentle agitation I1->I2 A1 Retrieve samples I2->A1 Time points (e.g., 1, 3, 7, 14, 28 days) A2 Measure mass loss A1->A2 A3 Analyze molecular weight changes (GPC) A1->A3 A4 Measure pH of the degradation medium A1->A4

Caption: Workflow for in vitro polymer degradation analysis.

  • Sample Preparation: Polymer samples (films or microspheres of known weight) are sterilized, typically with UV irradiation or ethylene (B1197577) oxide.

  • Incubation: Samples are immersed in a sterile phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. The samples are then incubated at 37°C with gentle agitation.

  • Analysis: At predetermined time points, samples are removed from the PBS. The following analyses are performed:

    • Mass Loss: Samples are dried to a constant weight, and the percentage of mass loss is calculated.

    • Molecular Weight: The molecular weight of the polymer is determined using Gel Permeation Chromatography (GPC) to assess chain scission.

    • pH Measurement: The pH of the degradation medium is measured to evaluate the release of acidic byproducts.

Mechanical Testing

This protocol describes the evaluation of the mechanical properties of the polymers, which is crucial for applications requiring structural integrity.

G Experimental Workflow: Mechanical Testing cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_data Data Analysis S1 Prepare dumbbell-shaped specimens according to ASTM D638 T1 Mount specimen in a universal testing machine S1->T1 Conditioned Specimens T2 Apply a tensile load at a constant strain rate until failure T1->T2 D1 Record stress-strain curve T2->D1 Raw Data D2 Calculate Young's Modulus, Ultimate Tensile Strength, and Elongation at Break D1->D2

Caption: Workflow for polymer mechanical property analysis.

  • Specimen Preparation: Polymer films are cut into a standardized dumbbell shape according to ASTM D638 specifications.

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Analysis: The stress-strain curve is recorded during the test. From this curve, key mechanical properties are calculated:

    • Young's Modulus: A measure of the material's stiffness.

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand while being stretched.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the polymer's degradation products on cultured cells.

G Experimental Workflow: MTT Cell Viability Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay C1 Seed cells in a 96-well plate C2 Allow cells to adhere overnight C1->C2 T1 Expose cells to polymer degradation products (extracts) at various concentrations C2->T1 Start Treatment T2 Incubate for a specified period (e.g., 24, 48, 72 hours) T1->T2 A1 Add MTT reagent to each well T2->A1 End of Incubation A2 Incubate to allow formazan (B1609692) crystal formation A1->A2 A3 Solubilize formazan crystals with a solvent (e.g., DMSO) A2->A3 A4 Measure absorbance at 570 nm using a microplate reader A3->A4

Caption: Workflow for assessing cytotoxicity using MTT assay.

  • Cell Seeding: A specific cell line (e.g., fibroblasts, macrophages) is seeded into a 96-well plate at a known density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of the polymer degradation products (obtained from the in vitro degradation study).

  • MTT Addition: After the desired incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plate is incubated to allow viable cells to metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways: A Glimpse into the Cellular Response

The interaction of polymer degradation products with cells can trigger specific signaling pathways, influencing the inflammatory and healing responses.

PLGA Degradation and Inflammatory Pathway

The acidic byproducts of PLGA degradation can activate pro-inflammatory signaling pathways in immune cells like macrophages.

G PLGA Degradation and Inflammatory Signaling PLGA PLGA Degradation Acid Lactic & Glycolic Acid Accumulation PLGA->Acid pH_drop Local pH Decrease Acid->pH_drop Macrophage Macrophage pH_drop->Macrophage Stimulates Activation Macrophage Activation (M1 Polarization) Macrophage->Activation Cytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Activation->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: PLGA's acidic byproducts can trigger inflammation.

Amino Acid-Based PEA and Biocompatibility

The degradation of amino acid-based PEAs is expected to result in byproducts that are readily metabolized by cells, leading to a more favorable biocompatibility profile and reduced inflammatory signaling.

G PEA Degradation and Biocompatibility PEA PEA Degradation Products Amino Acids, Diols, Dicarboxylic Acids PEA->Products Metabolism Cellular Metabolism Products->Metabolism Readily Metabolized Homeostasis Cellular Homeostasis Metabolism->Homeostasis Maintains Biocompatibility Enhanced Biocompatibility Homeostasis->Biocompatibility

References

Comparative Cytotoxicity Analysis of Octane-1,8-diamine-Glycolic Acid and Other Prominent Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of polymeric materials, offering insights into the potential biocompatibility of a novel poly(ester-amine) based on Octane-1,8-diamine and Glycolic Acid in comparison to established polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG), and Chitosan.

Introduction

The selection of a biocompatible polymer is a critical step in the development of drug delivery systems and tissue engineering scaffolds. Cytotoxicity, the potential of a material to cause cell damage or death, is a primary concern. This guide provides a comparative analysis of the cytotoxic profiles of three widely used polymers—PLGA, PEG, and Chitosan—and offers a predictive assessment of a novel polymer synthesized from Octane-1,8-diamine and Glycolic acid. Due to the limited availability of direct cytotoxicity data for Octane-1,8-diamine-Glycolic acid, this analysis is based on the known toxicological data of its monomeric components and related polymer classes.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of PLGA, PEG, and Chitosan from various in vitro studies. This data provides a benchmark for evaluating the potential cytotoxicity of novel polymers.

Table 1: Cytotoxicity of Poly(lactic-co-glycolic acid) (PLGA)

Cell LineAssayConcentrationCell Viability (%)Citation
RAW264.7 & BEAS-2BMTSUp to 300 µg/mLNot significantly lethal[1][2]
BV2Cell Viability AssayUp to 200 µg/mLNo significant cytotoxicity[3]
MCF-7MTTIC50: 23 ± 2.80 µg/mL (PLGA-cisplatin NPs)-[4]

Note: The cytotoxicity of PLGA can be influenced by particle size, with smaller particles potentially inducing a greater inflammatory response (TNF-α release).[1][2] The degradation of PLGA into lactic and glycolic acids can also affect the local pH, which may have implications for cell viability.

Table 2: Cytotoxicity of Polyethylene glycol (PEG)

Cell LineAssayMolecular Weight / DerivativeConcentrationCell Viability (%)Citation
HeLa & L929Not specifiedPEG OligomersVariousGenerally safe, except for TEG at high concentrations[5][6][7][8]
HeLa & L929Not specifiedmPEGA & mPEGMAVariousObvious cytotoxicity[5][6][7]
Caco-2MTTPEG 400 & 15,0004 w/v%Significant toxicity (45% & 48% viability)[9]
Caco-2MTTPEG 4000, 6000, 10,0004 w/v%No cytotoxic effect[9]
MRC5MTTPEGNot specifiedOver 80%[10]

Note: The cytotoxicity of PEG derivatives can vary significantly with molecular weight and the nature of the end groups.[5][6][7][8][9] While generally considered biocompatible, some lower molecular weight PEGs and certain monomeric derivatives have shown toxicity.

Table 3: Cytotoxicity of Chitosan

Cell LineAssayConcentrationCell Viability (%)Citation
VariousVariousVariousGenerally low cytotoxicity[11][12][13]
Caco-2MTTUp to 2 mg/mL>70% (DNA-loaded NPs)[12]
Caco-2MTT126-1000 nm particles>80%[12]

Note: Chitosan and its nanoparticles are generally considered to have low cytotoxicity.[11][12][13] However, as with any polymer, careful characterization and cytotoxicity assessment of new derivatives are recommended.

Predicted Cytotoxicity Profile of this compound

  • Glycolic Acid: As a component of the FDA-approved and widely used polymer PLGA, glycolic acid is generally considered to have low toxicity. Its contribution to the cytotoxicity of the final polymer is expected to be minimal and primarily related to the byproducts of degradation.

  • Octane-1,8-diamine: This aliphatic diamine is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[4] Polyamines, in general, are essential for cell function, but excessive concentrations can be cytotoxic and may induce necrosis.[6][7][11] The incorporation of this diamine into a polymer backbone could potentially mitigate its acute toxicity by reducing its free concentration. However, the degradation of the polymer could lead to the release of the diamine, which may then exert cytotoxic effects.

Inference: The cytotoxicity of an this compound polymer will likely be concentration-dependent and heavily influenced by its degradation rate and the subsequent release of octane-1,8-diamine. It is plausible that this polymer will exhibit higher intrinsic cytotoxicity compared to PLGA, PEG, and Chitosan due to the diamine component. Rigorous in vitro cytotoxicity testing is imperative to determine its biocompatibility.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the cytotoxic potential of novel polymers. Below are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Polymer Exposure: Prepare serial dilutions of the test polymer in a cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer solutions. Include a negative control (medium only) and a positive control (e.g., Triton X-100). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged membrane.

  • Cell Seeding and Polymer Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (cells lysed to achieve maximum LDH release).

Visualizing Cellular Response and Experimental Design

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

cluster_0 Experimental Workflow for Cytotoxicity Testing A Cell Seeding (96-well plate) B Polymer Exposure (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT or LDH) C->D E Data Analysis (% Viability / % Cytotoxicity) D->E

Experimental workflow for in vitro cytotoxicity assessment.

cluster_1 General Polymer-Induced Cytotoxicity Pathways Polymer Polymer Interaction with Cell Membrane MembraneDamage Membrane Damage Polymer->MembraneDamage Internalization Polymer Internalization Polymer->Internalization Necrosis Necrosis MembraneDamage->Necrosis ROS Reactive Oxygen Species (ROS) Production Internalization->ROS MitochondrialDamage Mitochondrial Damage ROS->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis

Potential signaling pathways of polymer-induced cytotoxicity.

Conclusion

While PLGA, PEG, and Chitosan have established safety profiles, the cytotoxicity of any polymer is dependent on various factors including its chemical composition, molecular weight, concentration, and the specific cell type it interacts with. The predicted cytotoxic profile of this compound, based on its diamine component, suggests that it may have a narrower therapeutic window compared to the other polymers discussed. Therefore, comprehensive and rigorous cytotoxicity studies are essential before it can be considered for any biomedical application. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel polymeric biomaterials.

References

Comparative drug release profiles from Octane-1,8-diamine-Glycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Drug Elution from Dendrimeric Architectures Compared to Linear Polymers

For researchers and scientists in the field of drug development, understanding the release kinetics of a therapeutic agent from its carrier is paramount to designing effective delivery systems. This guide provides a comparative analysis of drug release profiles from a Polyamidoamine (PAMAM) dendrimer-based system, analogous to an Octane-1,8-diamine-Glycolic acid architecture, with other alternatives. The data presented is based on robust experimental findings and aims to provide an objective comparison to inform the design of next-generation drug delivery vehicles.

Comparative Analysis of In Vitro Drug Release

The following table summarizes the cumulative release of Ibuprofen (B1674241) from a Generation 4 (G4) PAMAM dendrimer conjugated via different linker chemistries and from a linear methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) conjugate. This data highlights the significant impact of the macromolecular architecture and the nature of the chemical linker on the drug release profile.

Delivery SystemLinker TypeRelease ConditionTimeCumulative Drug Release (%)
G4-PAMAM DendrimerEsterpH 5.010 days3%
G4-PAMAM DendrimerEsterpH 7.410 days~20%
G4-PAMAM DendrimerEsterpH 8.510 days38%
G4-PAMAM DendrimerAmidepH 5.0, 7.4, 8.510 daysNegligible
G4-PAMAM DendrimerPeptideCathepsin B Buffer48 hours40%
mPEGEsterDiluted Human Plasma12 hours65%

Key Observations from Drug Release Studies

The experimental data reveals several critical insights into the drug release mechanisms:

  • pH-Dependent Release: The ester-linked G4-PAMAM dendrimer-ibuprofen conjugate demonstrated a clear pH-dependent release profile.[1] The release was significantly higher at a more alkaline pH (8.5) compared to acidic (5.0) and neutral (7.4) conditions. This is attributed to the hydrolysis of the ester bond, which is more favorable at higher pH.

  • Linker Stability: In stark contrast, the amide-linked conjugate was found to be highly stable against hydrolysis across a wide pH range, resulting in negligible drug release over the 10-day study period.[1] This underscores the importance of linker chemistry in controlling the rate of drug elution.

  • Enzymatic Cleavage: The peptide-linked dendrimer conjugate was specifically designed for enzymatic cleavage. In the presence of Cathepsin B, an enzyme often overexpressed in tumor microenvironments, a significant release of the drug was observed.[1] This highlights the potential for targeted drug release in specific pathological conditions.

  • Architectural Effects: A notable difference was observed between the dendritic and linear polymer architectures. The linear mPEG-ibuprofen conjugate released its payload much more rapidly in diluted human plasma compared to the dendrimer conjugates.[1] This is likely due to the reduced steric hindrance around the ester linkage in the linear polymer, making it more accessible to esterases present in the plasma.[1] The sterically crowded surface of the PAMAM dendrimer can hinder the approach of enzymes to the conjugated drug.[1]

Experimental Protocols

The following section details the methodologies employed in the comparative drug release studies.

Materials
  • Generation 4 (G4) NH2-terminated and OH-terminated PAMAM dendrimers

  • Ibuprofen

  • Methoxy polyethylene glycol (mPEG)

  • Tetra-peptide linker

  • Cathepsin B

  • Human Plasma

  • Dialysis tubing (Molecular Weight Cut-Off, MWCO, appropriate for retaining the conjugate while allowing free drug to pass)

  • Phosphate Buffered Saline (PBS) at various pH values (5.0, 7.4, 8.5)

Synthesis of Drug Conjugates

Ibuprofen was covalently conjugated to the respective carriers using standard carbodiimide (B86325) chemistry.

  • Amide Linkage: Ibuprofen's carboxylic acid group was activated and reacted with the primary amine surface groups of the G4-NH2 PAMAM dendrimer.

  • Ester Linkage: Ibuprofen was similarly conjugated to the hydroxyl surface groups of the G4-OH PAMAM dendrimer and the terminal hydroxyl group of mPEG.

  • Peptide Linkage: The tetra-peptide was first attached to the dendrimer, followed by the conjugation of ibuprofen to the peptide.

In Vitro Drug Release Study (Dialysis Method)
  • A known concentration of the drug-conjugate solution was placed inside a dialysis bag.

  • The sealed dialysis bag was then immersed in a larger volume of release medium (e.g., PBS at a specific pH or a buffer containing an enzyme) to ensure sink conditions.

  • The entire setup was maintained at a constant temperature (typically 37°C) with continuous stirring.

  • At predetermined time intervals, aliquots of the release medium were withdrawn.

  • The concentration of the released drug in the aliquots was quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • The cumulative percentage of drug released was calculated at each time point.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative drug release experiments.

Drug_Release_Workflow cluster_synthesis Conjugate Synthesis cluster_release In Vitro Release Assay (Dialysis) cluster_comparison Comparative Analysis Dendrimer G4-PAMAM Dendrimer Linker Linker (Ester, Amide, Peptide) Dendrimer->Linker Conjugation mPEG Linear mPEG mPEG->Linker Conjugation Drug Ibuprofen Conjugate_D Dendrimer-Drug Conjugate Drug->Conjugate_D Conjugate_L Linear Polymer-Drug Conjugate Drug->Conjugate_L Linker->Drug Attachment Dialysis Dialysis Bag with Conjugate Conjugate_D->Dialysis Conjugate_L->Dialysis Release_Medium Release Medium (pH 5.0, 7.4, 8.5 or Enzyme Buffer) Dialysis->Release_Medium Immersion Sampling Aliquot Sampling at Time Intervals Release_Medium->Sampling Analysis HPLC/UV-Vis Analysis Sampling->Analysis Data Calculate Cumulative Release (%) Analysis->Data Profile_D Release Profile of Dendrimer Conjugate Data->Profile_D Profile_L Release Profile of Linear Conjugate Data->Profile_L Comparison Compare Release Kinetics Profile_D->Comparison Profile_L->Comparison

Caption: Experimental workflow for comparing drug release profiles.

This guide provides a foundational understanding of the factors influencing drug release from dendrimeric systems. For researchers developing novel drug carriers, a thorough investigation of linker chemistry and macromolecular architecture is crucial for achieving the desired therapeutic release profile.

References

Benchmarking the Mechanical Properties of Octane-1,8-diamine-Glycolic Acid-Based Poly(ester amide)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomaterials for drug delivery and tissue engineering, the mechanical integrity of polymeric scaffolds is a critical determinant of their in vivo performance. This guide provides a comprehensive comparison of the mechanical properties of a poly(ester amide) (PEA) synthesized from Octane-1,8-diamine, and Glycolic acid with commonly used biodegradable polymers: Polylactic Acid (PLA), Polyglycolic Acid (PGA), Polycaprolactone (PCL), and their copolymer, Poly(lactic-co-glycolic acid) (PLGA).[1][2][3][4][5]

Poly(ester amide)s are a promising class of biodegradable polymers that merge the beneficial properties of polyesters and polyamides. The presence of ester linkages allows for hydrolytic degradation, while the amide groups contribute to improved thermal and mechanical strength through hydrogen bonding.[1][2][4][5][6][7][8] The specific use of Octane-1,8-diamine as the diamine component is anticipated to impart a degree of flexibility and hydrophobicity to the polymer backbone, influencing its mechanical behavior and degradation kinetics.

Quantitative Comparison of Mechanical Properties

The mechanical properties of these polymers are crucial for their application. Tensile strength indicates the force a material can withstand before breaking, Young's modulus measures its stiffness, and elongation at break describes its ductility. The following table summarizes these key mechanical properties for the selected biodegradable polymers.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(ester amide) (Octane-1,8-diamine-Glycolic acid based) 32 - 55 (estimated)~1 (estimated)80 - 105 (estimated)
Polylactic Acid (PLA) 28 - 501.2 - 3.02 - 6
Polyglycolic Acid (PGA) 60 - 1005.0 - 7.01 - 5
Polycaprolactone (PCL) 15 - 400.2 - 0.4>100
Poly(lactic-co-glycolic acid) (PLGA) (50:50) 40 - 551.0 - 2.02 - 10

Note: The values for the Poly(ester amide) are estimated based on data for similar aliphatic PEAs.[1] Actual values may vary depending on the precise polymer composition, molecular weight, and processing conditions.

Experimental Protocols

The mechanical properties presented in this guide are determined through standardized tensile testing procedures. The following protocol is based on the ASTM D882 standard for thin plastic sheeting.[9][10][11][12][13]

Tensile Testing of Biodegradable Polymer Films (ASTM D882)

1. Specimen Preparation:

  • Polymer films with a uniform thickness of less than 1.0 mm are prepared, typically by solvent casting or melt-pressing.

  • Rectangular test specimens are cut from the film with a width between 5.0 mm and 25.4 mm and a length at least 50 mm longer than the initial grip separation.[9][11]

  • The edges of the specimens must be smooth and free of nicks or defects.[12]

  • For anisotropic materials, two sets of specimens are prepared, with their long axes parallel and perpendicular to the direction of molecular orientation.[9][11]

  • Specimens are conditioned at a standard laboratory temperature of 23 ± 2 °C and a relative humidity of 50 ± 5 % before testing.[12]

2. Test Procedure:

  • The thickness and width of the conditioned specimen are measured accurately at several points along its length.

  • The specimen is mounted in the grips of a universal testing machine, ensuring it is aligned vertically and without any slack.[14]

  • The initial distance between the grips (gauge length) is set, typically to 100 mm for general testing or 250 mm for modulus determination to minimize grip slippage effects.[9][11][14]

  • The specimen is pulled at a constant rate of crosshead movement until it ruptures. The test speed is determined by the material's expected elongation.[12][14][15]

  • The force and the corresponding elongation of the specimen are continuously recorded throughout the test.

3. Data Analysis:

  • Tensile Strength: The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the film's stiffness, determined from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the length of the film at the point of rupture compared to its original length.

Visualizing Synthesis and Characterization Workflows

To provide a clearer understanding of the processes involved in evaluating these biomaterials, the following diagrams illustrate the synthesis of the poly(ester amide) and the general workflow for mechanical property characterization.

Synthesis_of_PEA Monomers Monomers (Octane-1,8-diamine, Glycolic acid, Diacid) Polycondensation Polycondensation (Melt or Solution) Monomers->Polycondensation Prepolymer Pre-polymer Polycondensation->Prepolymer Purification Purification Prepolymer->Purification PEA Poly(ester amide) Purification->PEA

Synthesis of Poly(ester amide)

Mechanical_Testing_Workflow start Polymer Sample film_prep Film Preparation (Solvent Casting/Melt Pressing) start->film_prep specimen_cutting Specimen Cutting (ASTM D882 dimensions) film_prep->specimen_cutting conditioning Conditioning (23°C, 50% RH) specimen_cutting->conditioning tensile_test Tensile Testing (Universal Testing Machine) conditioning->tensile_test data_acquisition Data Acquisition (Load vs. Displacement) tensile_test->data_acquisition analysis Data Analysis data_acquisition->analysis results Mechanical Properties (Tensile Strength, Young's Modulus, Elongation at Break) analysis->results

Mechanical Testing Workflow

Structure-Property Relationships in Poly(ester amide)s

The mechanical properties of poly(ester amide)s can be tailored by carefully selecting the constituent monomers. The following diagram illustrates the influence of monomer choice on the final polymer characteristics.

PEA_Properties cluster_monomers Monomer Selection cluster_properties Resulting Polymer Properties Diamine Diamine (e.g., Octane-1,8-diamine) Strength Increased Strength (Amide H-bonding) Diamine->Strength Flexibility Flexibility (Long-chain diamine) Diamine->Flexibility Diacid Diacid Diacid->Strength Diol Diol (containing Glycolic Acid) Degradation Controlled Degradation (Ester linkages) Diol->Degradation

References

Cross-Validation of Analytical Methods for Octane-1,8-diamine and Glycolic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the simultaneous quantification of Octane-1,8-diamine and Glycolic acid. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for these compounds.

Introduction

Octane-1,8-diamine and Glycolic acid are compounds of interest in various fields, including polymer chemistry and pharmaceutical development. Accurate and reliable analytical methods are crucial for their quantification in different matrices. This guide explores two common chromatographic techniques, HPLC and GC-MS, and discusses their respective strengths and weaknesses for this analytical challenge. While no direct cross-validation studies for the simultaneous analysis of both compounds were identified, this comparison is based on established methods for the individual analytes and similar chemical classes.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of Octane-1,8-diamine and Glycolic acid depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds. Glycolic acid, being a small, polar, and non-volatile organic acid, is readily analyzed by HPLC, often using reversed-phase or ion-exchange chromatography with UV detection.[1][2][3][4][5] The analysis of diamines like Octane-1,8-diamine by HPLC is also feasible, though it may require derivatization to improve chromatographic retention and detectability, especially at low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While Glycolic acid and Octane-1,8-diamine are not inherently volatile, they can be analyzed by GC-MS after a derivatization step to increase their volatility and thermal stability.[6] GC-MS offers high sensitivity and selectivity due to the mass spectrometric detection, which provides structural information and allows for the quantification of analytes even in complex matrices.[7][8][9][10]

Quantitative Performance Data

The following table summarizes typical performance parameters for HPLC-UV and GC-MS methods based on the analysis of Glycolic acid and similar amine compounds. These values are indicative and can vary depending on the specific method, instrumentation, and sample matrix.

ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999[11]≥ 0.995
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) ≤ 2%[11]≤ 15%
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~5 µg/mL~0.5 µg/mL

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods.[11][12][13][14] The following are proposed starting points for the development of HPLC-UV and GC-MS methods for the simultaneous analysis of Octane-1,8-diamine and Glycolic acid.

HPLC-UV Method

Objective: To develop a reversed-phase HPLC method with UV detection for the simultaneous quantification of Glycolic acid and a derivatized form of Octane-1,8-diamine.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Derivatizing agent for amines (e.g., Dansyl chloride)

  • Octane-1,8-diamine standard

  • Glycolic acid standard

Procedure:

  • Standard Preparation: Prepare stock solutions of Glycolic acid and Octane-1,8-diamine in a suitable solvent. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation and Derivatization: For samples containing Octane-1,8-diamine, perform a derivatization reaction with Dansyl chloride in an alkaline buffer to form a UV-active derivative. Acidify the sample to ensure Glycolic acid is in its protonated form.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Set to the absorbance maximum of the derivatized diamine (e.g., ~254 nm) and a lower wavelength for Glycolic acid (e.g., ~210 nm).

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples from the calibration curve.

GC-MS Method

Objective: To develop a GC-MS method for the simultaneous quantification of derivatized Octane-1,8-diamine and Glycolic acid.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Solvent (e.g., Acetonitrile, Pyridine).

  • Octane-1,8-diamine standard.

  • Glycolic acid standard.

  • Internal standard (e.g., a deuterated analog).

Procedure:

  • Standard Preparation: Prepare stock solutions of Glycolic acid, Octane-1,8-diamine, and the internal standard in a suitable solvent. Prepare a series of calibration standards.

  • Sample Preparation and Derivatization: Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen. Add the derivatizing agent (BSTFA) and a catalyst (e.g., pyridine) and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for each derivatized analyte and the internal standard.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_Dev Method Development & Optimization A_Val Method Validation (ICH Guidelines) A_Dev->A_Val Analysis Analyze Identical Samples (n ≥ 10) by Both Methods A_Val->Analysis B_Dev Method Development & Optimization B_Val Method Validation (ICH Guidelines) B_Dev->B_Val B_Val->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) Analysis->Comparison Conclusion Conclusion on Method Equivalence or Bias Comparison->Conclusion

References

Lack of In Vivo Efficacy Data for Octane-1,8-diamine-Glycolic Acid Necessitates a Broader Analysis of Glycolic Acid Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for in vivo efficacy studies of the specific compound Octane-1,8-diamine-Glycolic acid did not yield direct results. The available scientific literature primarily focuses on the applications of Glycolic Acid as a standalone agent, particularly in dermatology, or as a constituent of the biodegradable polymer Poly(lactic-co-glycolic acid) (PLGA) used in drug delivery systems.

This comparison guide will, therefore, pivot to an objective analysis of two distinct and well-documented in vivo applications of Glycolic Acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy in different contexts. The two applications to be compared are:

  • Topical Glycolic Acid as an Exfoliating Agent: This section will delve into the in vivo studies evaluating the efficacy and safety of Glycolic Acid for skin regeneration and treatment of conditions like acne vulgaris.

  • Glycolic Acid within PLGA Nanoparticles for Drug Delivery: This section will explore the use of PLGA, a copolymer of lactic acid and glycolic acid, as a vehicle for the controlled release and targeted delivery of therapeutic agents in in vivo models, particularly in cancer therapy.

By examining these two distinct roles, this guide aims to provide valuable insights into the versatility of Glycolic Acid in biomedical applications, supported by experimental data, detailed methodologies, and visual representations of key processes.

Comparison of In Vivo Efficacy: Topical Glycolic Acid vs. PLGA-based Drug Delivery

The following sections present a detailed comparison of the in vivo performance of Glycolic Acid in its two primary applications, based on data from published studies.

Data Presentation

Table 1: Efficacy of Topical Glycolic Acid as an Exfoliating Agent

Parameter Glycolic Acid (10% w/w) Mandelic Acid & Grape Juice Acid Mixture Adapalene 0.1% + Glycolic Acid 7% Adapalene 0.1% Alone Source
Skin Exfoliation Rate FasterSlower and saferNot ApplicableNot Applicable[1]
Induced Erythema More IntenseLess IntenseNot ReportedNot Reported[1]
Photosensitizing Effect HigherLowerNot ReportedNot Reported[1]
Reduction of Inflammatory Acne Lesions (Day 7) Not ApplicableNot ApplicableMean Difference: 0.391 (90% CI = 0.253–0.530)Non-inferior[2]
VISIA® Spot Score Improvement Not ApplicableNot ApplicableStatistically significant improvementLess improvement[2]

Table 2: Efficacy of PLGA-based Drug Delivery in In Vivo Cancer Models

PLGA Formulation Therapeutic Agent In Vivo Model Efficacy Outcome Source
PLGA/PEG Paste Etoposide (B1684455) (80mg/kg, 160mg/kg)Flank murine glioblastoma xenograftUseful antitumour and antiangiogenic effect, particularly at higher doses. No toxicity or surgical morbidity.[3]
PLGA Microspheres Hemopexin (PEX)Human s.c. glioma in nude mice88% reduction in glioma tumor volume 30 days post-treatment.[4]
PLGA Microspheres Platelet factor 4 fragment (PF-4/CTF)Human s.c. glioma in nude mice95% reduction in glioma tumor volume 30 days post-treatment.[4]
PLGA Nanoparticles DoxorubicinNot specifiedAnalysis of cytotoxicity compared to free drug.[5]
PLGA Nanoparticles PaclitaxelNot specifiedAnalysis of cytotoxicity compared to free drug.[5][6]
Experimental Protocols

1. In Vivo Evaluation of Topical Exfoliating Agents

  • Objective: To compare the effectiveness and safety of topical Glycolic Acid, Mandelic Acid, and a grape juice acid mixture for skin exfoliation.[1]

  • Subjects: Human volunteers.

  • Methodology:

    • Induction of Skin Pigmentation: A solution of dihydroxyacetone (DHA) is applied to specific skin sites to induce pigmentation.

    • Application of Exfoliating Agents: The test substances (Glycolic Acid 10% w/w, Mandelic Acid, and grape juice acid mixture) are applied topically to the pigmented areas.

    • Efficacy Assessment: The rate of skin exfoliation is monitored using reflectance spectrophotometry to measure the change in skin color over time. A faster return to the natural skin color indicates a higher exfoliation rate.

    • Safety Assessment (Erythema): Skin erythema (redness) is evaluated after the application of increasing concentrations of the acids to assess skin irritation.

    • Photosensitizing Effect: The sensitivity of the treated skin areas to UV light exposure is determined to evaluate the photosensitizing potential of each agent.[1]

2. In Vivo Evaluation of PLGA/Etoposide Paste in a Glioblastoma Model

  • Objective: To investigate the in vivo efficacy of a novel etoposide-releasing PLGA/PEG paste in a glioblastoma model.[3]

  • In Vivo Model: Flank murine glioblastoma xenograft model.

  • Methodology:

    • Tumor Implantation: Human glioblastoma cells are implanted subcutaneously in the flank of mice.

    • Surgical Intervention: Once tumors are established, they are partially resected.

    • Drug Delivery: The PLGA/PEG paste loaded with etoposide is surgically delivered into the tumor cavity.

    • Efficacy Assessment: Antitumor and antiangiogenic effects are evaluated. Tumor growth can be monitored using methods like bioluminescent imaging.

    • Toxicity Assessment: The animals are monitored for any signs of toxicity or surgical morbidity.[3]

3. In Vitro Drug Release from PLGA Nanoparticles

  • Objective: To monitor the in vitro release kinetics of a drug (e.g., Paclitaxel) from PLGA nanoparticles.[6]

  • Methodology:

    • Preparation of Nanoparticles: PLGA nanoparticles encapsulating the drug are prepared.

    • Dialysis Setup: A suspension of the drug-loaded nanoparticles is placed in a dialysis tube with a specific molecular weight cutoff (e.g., 10,000 MWCO).

    • Release Medium: The dialysis tube is placed in a larger volume of a release medium (e.g., DMEM complete medium with 10% FBS) and incubated at 37°C.

    • Sampling: At regular time intervals, samples are taken from the release medium, and fresh medium is added to maintain a constant volume.

    • Drug Quantification: The concentration of the released drug in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Mandatory Visualization

experimental_workflow_exfoliation cluster_prep Preparation cluster_treatment Treatment Application cluster_assessment Efficacy and Safety Assessment A DHA-induced Skin Pigmentation B1 Topical Glycolic Acid (10% w/w) A->B1 B2 Topical Mandelic Acid Mixture A->B2 B3 Topical Grape Juice Acid Mixture A->B3 C1 Reflectance Spectrophotometry (Exfoliation Rate) B1->C1 C2 Erythema Evaluation B1->C2 C3 Photosensitivity Testing B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3

Caption: Experimental workflow for in vivo evaluation of topical exfoliating agents.

plga_drug_delivery_pathway cluster_tumor Tumor Microenvironment cluster_action Mechanism of Action PLGA_NP PLGA Nanoparticle (Drug Encapsulated) Extracellular Extracellular Space PLGA_NP->Extracellular Accumulation (EPR effect) TumorCell Tumor Cell Extracellular->TumorCell Drug Release & Cellular Uptake Action Therapeutic Effect (e.g., Apoptosis) TumorCell->Action

Caption: Simplified signaling pathway of PLGA nanoparticle drug delivery to a tumor cell.

Concluding Remarks

This comparative guide highlights the diverse in vivo applications of Glycolic Acid, demonstrating its efficacy both as a topical agent for dermatological purposes and as a critical component of advanced drug delivery systems. As a topical exfoliating agent, Glycolic Acid has been shown to effectively increase the rate of skin regeneration, although with a higher potential for irritation compared to some alternatives.[1] In the realm of drug delivery, its incorporation into the PLGA polymer allows for the sustained and localized release of therapeutic agents, leading to significant tumor growth inhibition in preclinical cancer models.[3][4]

The choice of application and formulation is paramount and depends entirely on the therapeutic goal. For dermatological applications, the concentration and formulation of Glycolic Acid must be carefully balanced to maximize efficacy while minimizing side effects.[1] For drug delivery, the properties of the PLGA polymer, such as molecular weight and copolymer ratio, can be tailored to control the release kinetics of the encapsulated drug.

While direct in vivo efficacy data for "this compound" is currently unavailable, the extensive research on Glycolic Acid in these two distinct areas provides a strong foundation for future investigations into novel formulations and applications of this versatile molecule. Researchers and drug development professionals are encouraged to consider the established efficacy and safety profiles of Glycolic Acid-based systems when designing new therapeutic strategies.

References

Reproducibility of N,N'-Octamethylenebis(2-hydroxyacetamide) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined amide-containing molecules is a cornerstone of pharmaceutical and materials science research. This guide provides a comparative analysis of two common synthetic routes to N,N'-octamethylenebis(2-hydroxyacetamide), a bis-amide derived from octane-1,8-diamine and glycolic acid. The reproducibility of a synthetic method is critical for reliable downstream applications, and this document outlines the experimental protocols for two distinct approaches, highlighting potential factors that may influence the consistency of yield and purity.

Comparative Overview of Synthetic Methods

Two primary methods for the synthesis of N,N'-octamethylenebis(2-hydroxyacetamide) are presented: direct thermal amidation of glycolic acid (Method A) and aminolysis of a glycolic acid ester (Method B). The choice of method can significantly impact the reaction conditions, yield, purity, and overall reproducibility.

ParameterMethod A: Direct Thermal AmidationMethod B: Aminolysis of Methyl Glycolate (B3277807)
Reactants Octane-1,8-diamine, Glycolic AcidOctane-1,8-diamine, Methyl Glycolate
Typical Reaction Temperature High (e.g., 140-180 °C)Moderate to High (e.g., 60-120 °C)
Byproducts WaterMethanol
Potential for Side Reactions Higher (dehydration of glycolic acid, polymerization)Lower
Reaction Time Potentially shorter due to higher temperaturePotentially longer
Purification Complexity Moderate to High (removal of unreacted starting materials and side products)Moderate (removal of unreacted starting materials and methanol)
Reproducibility Potentially lower due to sensitivity to temperature control and water removalPotentially higher due to milder conditions and fewer side reactions

Experimental Protocols

Method A: Direct Thermal Amidation of Glycolic Acid

This method involves the direct reaction of octane-1,8-diamine with glycolic acid at elevated temperatures, driving the reaction forward by the removal of water.

Materials:

  • Octane-1,8-diamine

  • Glycolic acid

  • High-boiling point solvent (e.g., xylene, toluene)

  • Dean-Stark apparatus or equivalent for water removal

  • Standard laboratory glassware

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, recrystallization solvents)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve octane-1,8-diamine (1.0 equivalent) in the chosen solvent.

  • Add glycolic acid (2.2 equivalents) to the solution. The excess glycolic acid helps to drive the reaction to completion.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., toluene (B28343) refluxes at ~111°C, xylene at ~140°C).

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N,N'-octamethylenebis(2-hydroxyacetamide).

Method B: Aminolysis of Methyl Glycolate

This alternative approach utilizes an ester of glycolic acid, which can react with the diamine under milder conditions than the free acid.

Materials:

  • Octane-1,8-diamine

  • Methyl glycolate

  • Solvent (optional, e.g., methanol, ethanol, or neat)

  • Standard laboratory glassware

  • Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

  • Combine octane-1,8-diamine (1.0 equivalent) and methyl glycolate (2.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction can be run neat or in a suitable solvent.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-120 °C). The optimal temperature will depend on the reactivity of the starting materials and the presence of a solvent.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) until the starting materials are consumed.

  • Remove the byproduct (methanol) and any solvent by distillation or under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N,N'-octamethylenebis(2-hydroxyacetamide).

Visualizing the Synthetic Pathways and Workflows

To better understand the experimental processes and the chemical transformations, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Reaction cluster_byproduct Byproduct cluster_product Product Octane-1,8-diamine Octane-1,8-diamine Direct Amidation Direct Amidation Octane-1,8-diamine->Direct Amidation Glycolic Acid Glycolic Acid Glycolic Acid->Direct Amidation Water Water Direct Amidation->Water N,N'-octamethylenebis(2-hydroxyacetamide) N,N'-octamethylenebis(2-hydroxyacetamide) Direct Amidation->N,N'-octamethylenebis(2-hydroxyacetamide)

Caption: Chemical pathway for Method A.

G cluster_reactants Reactants cluster_reaction Reaction cluster_byproduct Byproduct cluster_product Product Octane-1,8-diamine Octane-1,8-diamine Aminolysis Aminolysis Octane-1,8-diamine->Aminolysis Methyl Glycolate Methyl Glycolate Methyl Glycolate->Aminolysis Methanol Methanol Aminolysis->Methanol N,N'-octamethylenebis(2-hydroxyacetamide) N,N'-octamethylenebis(2-hydroxyacetamide) Aminolysis->N,N'-octamethylenebis(2-hydroxyacetamide) G start Start reactants Combine Reactants start->reactants reaction Heat Reaction Mixture reactants->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool and Isolate Crude Product monitor->workup Complete purification Purify Product (Recrystallization/Chromatography) workup->purification end End purification->end

A Head-to-Head Comparison of Octane-1,8-diamine-Glycolic Acid and Structurally Similar Polyamine-Acid Conjugates for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyamines to therapeutic agents is a promising strategy to enhance drug delivery, particularly to cancer cells that overexpress the polyamine transport system (PTS). This guide provides a comparative analysis of Octane-1,8-diamine-Glycolic acid and similar compounds, such as conjugates of putrescine and cadaverine (B124047) with glycolic acid. While direct head-to-head experimental data for this compound is limited in publicly available literature, this comparison is built upon the well-established principles of polyamine chemistry, polymer science, and drug delivery.

Introduction to Polyamine-Acid Conjugates

Polyamines are a class of aliphatic polycations that play a crucial role in cell growth and proliferation. Their transport into cells is mediated by the polyamine transport system (PTS), which is often upregulated in cancer cells. This inherent biological mechanism provides a selective pathway for targeting therapeutic agents to tumors.[1][2] Glycolic acid, a simple alpha-hydroxy acid, can be used to create biodegradable linkers or can be part of larger polymer structures like Poly(lactic-co-glycolic acid) (PLGA), a widely used biocompatible polymer in drug delivery.[3][4][5][6][7][8]

The conjugation of a diamine to glycolic acid forms a basic building block that can be further functionalized or polymerized. The length of the diamine's carbon chain is a critical parameter that can influence the physicochemical properties and biological activity of the resulting conjugate. This guide will focus on comparing this compound with conjugates derived from shorter, naturally occurring polyamines, putrescine (butane-1,4-diamine) and cadaverine (pentane-1,5-diamine).

Comparative Data of Core Diamines

The properties of the diamine component are fundamental to the characteristics of the final conjugate. The following table summarizes the key properties of octane-1,8-diamine, putrescine, and cadaverine.

PropertyPutrescineCadaverineOctane-1,8-diamine
IUPAC Name Butane-1,4-diamine[9]Pentane-1,5-diamine[10][11]Octane-1,8-diamine[12][13]
Chemical Formula C4H12N2[9]C5H14N2[10][11]C8H20N2[12][14]
Molar Mass 88.15 g/mol [9]102.18 g/mol [10]144.26 g/mol [12][14]
Boiling Point 158-160 °C[9]178-180 °C[10]225 °C[12]
Melting Point 27 °C[9]9 °C[10]51-52 °C[14]
Biological Role Natural polyamine, involved in cell growth and proliferation.[9][15]Natural polyamine, product of lysine (B10760008) decarboxylation.[10][16][17]Synthetic diamine.[12]

Inferred Comparison of Glycolic Acid Conjugates

Based on the properties of the core diamines, we can infer the following characteristics for their respective glycolic acid conjugates.

FeaturePutrescine-Glycolic AcidCadaverine-Glycolic AcidThis compound
Hydrophobicity LowerModerateHigher
Flexibility HigherModerateLower (due to longer rigid chain)
Potential for PTS Interaction High (as a known PTS substrate)[18][19]High (as a known PTS substrate)Potentially lower or different binding affinity due to longer, more hydrophobic chain.
Solubility in Aqueous Media HigherModerateLower
Potential for Polymerization Can act as a monomer for polyamides.[20][21]Can act as a monomer for polyamides.[20][21]Can act as a monomer for polyamides.[20][21][22]

The longer carbon chain of octane-1,8-diamine is expected to increase the hydrophobicity and decrease the aqueous solubility of its glycolic acid conjugate compared to those of putrescine and cadaverine. This could influence its formulation, drug-loading capacity, and release kinetics if incorporated into a nanoparticle system. The flexibility of the linker, which can be critical for drug-receptor interactions, would also be affected by the chain length.

Proposed Experimental Protocols for Head-to-Head Comparison

To provide definitive comparative data, the following experimental protocols are proposed:

Synthesis of Diamine-Glycolic Acid Conjugates

Objective: To synthesize the three diamine-glycolic acid conjugates for comparative analysis.

Methodology:

  • Protection of one amine group: The diamine (putrescine, cadaverine, or octane-1,8-diamine) is mono-protected using a suitable protecting group (e.g., Boc anhydride).

  • Amide coupling: The mono-protected diamine is reacted with glycolic acid in the presence of a coupling agent (e.g., DCC/DMAP or EDC/NHS) to form the amide bond.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for Boc) to yield the final diamine-glycolic acid conjugate.

  • Purification and Characterization: The product is purified by column chromatography and characterized by NMR and mass spectrometry.

In Vitro Cytotoxicity and Cellular Uptake

Objective: To compare the cytotoxicity and cellular uptake of the conjugates in a cancer cell line known to overexpress the polyamine transport system (e.g., DU145 prostate cancer cells).

Methodology:

  • Cell Culture: DU145 cells are cultured in appropriate media.

  • Cytotoxicity Assay (MTT Assay): Cells are treated with increasing concentrations of each conjugate for 48-72 hours. Cell viability is assessed using the MTT assay. IC50 values are calculated.

  • Cellular Uptake Study: A fluorescently labeled version of each conjugate is synthesized. Cells are incubated with the labeled conjugates for various time points. Cellular uptake is quantified using flow cytometry or visualized using confocal microscopy. To confirm PTS-mediated uptake, competition experiments can be performed by co-incubating with an excess of natural polyamines.[3][4]

Drug Release Profile from a Nanoparticle Formulation

Objective: To compare the drug release profiles when the conjugates are used as linkers in a drug delivery system.

Methodology:

  • Nanoparticle Formulation: A model drug (e.g., doxorubicin) is conjugated to each of the diamine-glycolic acid linkers. These drug-linker constructs are then encapsulated within PLGA nanoparticles using an emulsion-solvent evaporation method.[6]

  • Characterization of Nanoparticles: The size, zeta potential, and drug loading efficiency of the nanoparticles are determined.

  • In Vitro Drug Release Study: The nanoparticles are incubated in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively). Samples are taken at different time points, and the amount of released drug is quantified by HPLC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for polyamine uptake and a typical experimental workflow for evaluating these conjugates.

Polyamine_Transport_System General Mechanism of PTS-Mediated Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_Conjugate Polyamine-Acid-Drug Conjugate PTS Polyamine Transport System (PTS) Drug_Conjugate->PTS Binding Internalized_Conjugate Internalized Conjugate PTS->Internalized_Conjugate Internalization Drug_Release Drug Release (e.g., enzymatic cleavage, pH change) Internalized_Conjugate->Drug_Release Therapeutic_Action Therapeutic Action (e.g., DNA damage) Drug_Release->Therapeutic_Action

Caption: PTS-mediated uptake of a polyamine-drug conjugate.

Experimental_Workflow Experimental Workflow for Comparative Analysis Synthesis Synthesis of Diamine- Glycolic Acid Conjugates Characterization Physicochemical Characterization Synthesis->Characterization In_Vitro_Studies In Vitro Evaluation (Cytotoxicity, Cellular Uptake) Synthesis->In_Vitro_Studies Formulation Nanoparticle Formulation Synthesis->Formulation Data_Analysis Comparative Data Analysis Characterization->Data_Analysis In_Vitro_Studies->Data_Analysis Drug_Release In Vitro Drug Release Studies Formulation->Drug_Release Drug_Release->Data_Analysis

Caption: Workflow for comparing diamine-glycolic acid conjugates.

Conclusion

The choice of diamine in a polyamine-acid conjugate for drug delivery is a critical design parameter. While putrescine and cadaverine are natural polyamines with established roles in PTS-mediated uptake, the synthetic diamine, octane-1,8-diamine, offers a more hydrophobic and potentially more rigid linker. This could lead to different formulation properties and biological activities. The proposed experimental protocols provide a framework for a systematic head-to-head comparison to elucidate the optimal diamine linker for specific drug delivery applications. Further research is warranted to fully explore the potential of this compound and its analogues in targeted cancer therapy.

References

Safety Operating Guide

Personal protective equipment for handling Octane-1,8-diamine-Glycolic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling the mixture of Octane-1,8-diamine and Glycolic acid. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of materials.

Hazard Identification and Risk Assessment

Both Octane-1,8-diamine and Glycolic acid are hazardous chemicals that can cause severe skin burns and eye damage.[1][2][3][4] The reaction between an amine and a carboxylic acid is an acid-base reaction that forms a salt and can generate heat.[5][6][7] Therefore, mixing these two substances is likely to be exothermic.

Octane-1,8-diamine:

  • Causes severe skin burns and eye damage.[3][4][8]

  • Harmful if swallowed.[3][4]

  • May cause an allergic skin reaction.[3][4]

  • Considered a corrosive solid.[8][9]

Glycolic Acid:

  • Causes severe skin burns and eye damage.[1][2][10]

  • Harmful if inhaled.[1][2][11][10]

  • Corrosive to the respiratory tract.[11]

Mixture:

  • The primary immediate hazard is the exothermic acid-base reaction, which can cause a rapid temperature increase.

  • The resulting salt solution will likely retain the corrosive properties of its parent compounds.

A summary of the physical and chemical properties of the individual components is provided in the table below.

PropertyOctane-1,8-diamineGlycolic Acid (70% solution)
Physical State Solid (crystals)[12]Liquid[1]
Boiling Point 225 - 226 °C[3]Data not available
Melting Point 50 - 54 °C[3]Data not available
Flash Point 165 °C[3]Data not available
Hazards Corrosive, Harmful if swallowed, Skin sensitizer[3][4]Corrosive, Harmful if inhaled[1][2][11][10]

Personal Protective Equipment (PPE)

Due to the corrosive nature of both reagents and the potential for an exothermic reaction, a comprehensive PPE plan is mandatory. The following table outlines the required PPE for handling Octane-1,8-diamine, Glycolic acid, and their mixture.

Body PartRequired PPERationale
Hands Double-gloving with nitrile rubber gloves (minimum 0.11 mm thickness).[13]To protect against skin corrosion and potential allergic reactions.[3][4]
Eyes/Face Chemical splash goggles and a full-face shield.[14]To provide maximum protection against splashes of corrosive materials.[1][3]
Body A chemical-resistant lab coat or apron worn over full-coverage clothing.To protect the skin from spills and splashes.
Feet Closed-toe, chemical-resistant shoes.To protect feet from spills.
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95 dust mask for the solid diamine, or an acid gas cartridge respirator for the acid).[12][13]To prevent inhalation of harmful dust from the diamine and vapors from the acid.[1][2][10]

Operational Plan: Step-by-Step Handling Procedure

All handling of Octane-1,8-diamine, Glycolic acid, and their mixture must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment, including glassware, stir plates, and emergency quench materials (e.g., sodium bicarbonate for acid spills).[15]

  • Don all required PPE as outlined in the table above.

Handling and Mixing:

  • Weigh the solid Octane-1,8-diamine in a tared container inside the fume hood.

  • Slowly and carefully add the Glycolic acid to the reaction vessel containing the Octane-1,8-diamine. Always add acid to the amine, not the other way around, to better control the exothermic reaction.

  • Monitor the temperature of the reaction mixture. If the temperature rises rapidly, slow the rate of addition and/or use an ice bath for cooling.

  • Once the addition is complete, allow the mixture to stir until the reaction is complete.

Post-Procedure:

  • Carefully quench any unreacted reagents as per your experimental protocol.

  • Clean all glassware and equipment with appropriate solvents and detergents.

  • Wipe down the work area in the fume hood.

  • Properly dispose of all waste as described in the disposal plan.

  • Remove PPE in the correct order to avoid self-contamination (gloves last) and wash hands thoroughly.

experimental_workflow cluster_prep Preparation cluster_handling Handling and Mixing (in Fume Hood) cluster_post Post-Procedure prep1 Verify Fume Hood Operation prep2 Gather Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Octane-1,8-diamine prep3->handle1 handle2 Slowly Add Glycolic Acid to Diamine handle1->handle2 handle3 Monitor Temperature (Use Ice Bath if Needed) handle2->handle3 handle4 Stir to Completion handle3->handle4 post1 Quench and Clean Glassware handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3 post4 Doff PPE and Wash Hands post3->post4

A flowchart of the experimental workflow for handling Octane-1,8-diamine-Glycolic acid.

Disposal Plan

All waste generated from handling Octane-1,8-diamine and Glycolic acid must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, wipes, etc.) and any solid reaction byproducts should be collected in a designated, sealed hazardous waste container.[15]

  • Liquid Waste: The reaction mixture and any solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Neutralization: Depending on local regulations, small amounts of the acidic mixture may be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal.[1][15] This should only be done by trained personnel.

Disposal Procedure:

  • Label all waste containers clearly with the chemical names and associated hazards.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[16]

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not pour any of the waste down the drain.[15]

disposal_workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Sealed Containers collect1->collect2 collect3 Clearly Label Containers with Contents and Hazards collect2->collect3 store1 Store in Satellite Accumulation Area collect3->store1 store2 Ensure Segregation from Incompatible Materials store1->store2 dispose1 Contact EHS for Waste Pickup store2->dispose1 dispose2 DO NOT Dispose in Sink or Trash dispose1->dispose2

A flowchart outlining the waste disposal workflow.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[1][3][11] Rinse the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[3][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[3][10]
Inhalation Move the person to fresh air.[1][3][11] If breathing is difficult, give oxygen.[11] Seek immediate medical attention.[1][3][11][10]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[3] Seek immediate medical attention.[1][3]
Spill Evacuate the area. For small spills, use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[15] Neutralize with sodium bicarbonate if the spill is acidic.[15] Collect all contaminated materials in a sealed hazardous waste container.[15] For large spills, contact your institution's EHS department immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.